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  • Product: 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid
  • CAS: 111421-95-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-[...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a derivative of the amino acid L-valine, often referred to as N-Ethoxycarbonyl-L-valine. Understanding these properties is paramount for its application in pharmaceutical development, particularly in areas such as peptide synthesis and as a chiral building block in the creation of novel therapeutic agents. This document delves into the theoretical and practical aspects of its key physicochemical parameters, offering detailed experimental protocols for their determination and discussing the implications of these properties for drug discovery and development.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with a deep understanding of its fundamental chemical and physical characteristics. For 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, an N-protected amino acid, these properties govern its behavior in both chemical and biological systems. The ethoxycarbonyl protecting group modifies the polarity, reactivity, and bioavailability of the parent L-valine molecule, making a thorough physicochemical characterization essential for its effective utilization.

Key physicochemical parameters such as melting point, solubility, dissociation constant (pKa), and lipophilicity (logP) are critical determinants of a drug candidate's ultimate success. They influence every stage of the drug development pipeline, from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME). This guide will provide a detailed examination of these properties for 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, equipping researchers with the knowledge to harness its full potential.

Core Physicochemical Properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid

A summary of the known and predicted physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is presented below. It is important to note that while some data is available, specific experimental values for certain parameters of this exact molecule are not widely published. In such cases, data from closely related N-acyl amino acids are referenced to provide valuable context and estimations.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid-
Synonyms N-Ethoxycarbonyl-L-valine-
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Appearance White to off-white solid
Melting Point Data not available. Estimated to be in the range of other N-acyl valine derivatives (e.g., N-(Phenoxycarbonyl)-L-valine: 80-86 °C).[1]
Boiling Point Data not available; likely to decompose upon heating.General property of amino acids.
Aqueous Solubility Data not available. N-acylation generally decreases aqueous solubility compared to the parent amino acid. The solubility of L-valine is 85 g/L.[2]
pKa (carboxyl group) Estimated to be around 3-4. The pKa of the carboxyl group in N-acetylvaline is predicted to be 4.11.[3]
logP (Octanol/Water) Predicted: 1.23

Experimental Determination of Physicochemical Properties: Protocols and Insights

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid. The rationale behind the choice of each method is discussed, emphasizing scientific rigor and reproducibility.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality and Trustworthiness: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A broad melting range can indicate the presence of impurities, which depress and broaden the melting point.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Finely powder the solid sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Meas1 Place in melting point apparatus Prep2->Meas1 Meas2 Heat slowly (1-2 °C/min) Meas1->Meas2 Meas3 Observe for phase transition Meas2->Meas3 Data1 Record temperature of first liquid droplet Meas3->Data1 Data2 Record temperature of complete liquefaction Data1->Data2 Melting Range

Caption: Workflow for determining the melting point using the capillary method.

Aqueous Solubility

Solubility is a critical parameter that influences a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a non-adsorptive filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for determining equilibrium solubility. Ensuring a true equilibrium is reached and that the analytical method is accurate and specific for the compound of interest are critical for obtaining reliable data.

Diagram 2: Shake-Flask Method for Solubility Determination

SolubilityWorkflow Start Excess solid + Solvent Equilibrate Agitate at constant temperature (24-48h) Start->Equilibrate Separate Centrifuge and/or Filter Equilibrate->Separate Analyze Quantify concentration in supernatant (e.g., HPLC) Separate->Analyze Result Equilibrium Solubility Analyze->Result

Caption: The shake-flask method for determining equilibrium solubility.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for understanding a drug's absorption and distribution, as the ionized state affects membrane permeability.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality and Trustworthiness: Potentiometric titration provides a direct measure of the pKa. The accuracy of the measurement depends on the precise calibration of the pH meter, the accurate concentration of the titrant, and the correct identification of the equivalence point.

Diagram 3: Potentiometric Titration Workflow for pKa Determination

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Setup1 Dissolve sample in solvent Calibrate pH electrode Titration1 Add titrant in small increments Setup1->Titration1 Titration2 Record pH after each addition Titration1->Titration2 Analysis1 Plot pH vs. Titrant Volume Titration2->Analysis1 Analysis2 Determine half-equivalence point Analysis1->Analysis2 Analysis3 pKa = pH at half-equivalence Analysis2->Analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.

  • Partitioning: A known amount of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is dissolved in one of the phases, and then a known volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to separate.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Trustworthiness: The shake-flask method is the traditional and most reliable method for logP determination. Complete phase separation and accurate quantification in both phases are critical for obtaining a trustworthy result.

Diagram 4: Shake-Flask Method for logP Determination

logPWorkflow Start Dissolve compound in pre-saturated octanol/water Shake Shake to equilibrate Start->Shake Separate Separate octanol and aqueous phases Shake->Separate Analyze Measure concentration in each phase Separate->Analyze Calculate Calculate logP = log([C]octanol / [C]water) Analyze->Calculate

Caption: Workflow for determining logP using the shake-flask method.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid are fundamental to its application in drug discovery and development. This guide has provided an in-depth overview of these properties and the experimental methodologies for their determination. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the principles and protocols outlined herein provide a robust framework for its characterization. A thorough understanding and experimental validation of its melting point, solubility, pKa, and logP will enable researchers to make informed decisions in the design of novel therapeutics, ultimately contributing to the advancement of medicine.

References

  • Chem-Impex. N-(Phenoxycarbonyl)-L-valine. [Link][1]

  • Wikipedia. Valine. [Link][2]

  • FooDB. Showing Compound N-Acetylvaline (FDB028427). [Link][3]

  • ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. [Link][4]

  • PubMed Central (PMC). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. [Link][5]

  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link][6]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link][7]

  • University of Calgary. Ch27 pKa and pI values. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Ethoxycarbonyl-L-valine

Abstract N-Ethoxycarbonyl-L-valine is a crucial protected amino acid derivative with significant applications in peptide synthesis and the development of pharmaceutical agents. Its ethoxycarbonyl protecting group offers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethoxycarbonyl-L-valine is a crucial protected amino acid derivative with significant applications in peptide synthesis and the development of pharmaceutical agents. Its ethoxycarbonyl protecting group offers a stable yet readily cleavable moiety for the temporary blockage of the N-terminus of L-valine, facilitating controlled peptide bond formation and other synthetic manipulations. This in-depth technical guide provides a detailed protocol for the synthesis of N-Ethoxycarbonyl-L-valine via the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amino acids. Furthermore, this guide elaborates on the comprehensive characterization of the synthesized compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The underlying principles of each technique and the interpretation of the expected data are discussed to ensure the unequivocal identification and purity assessment of the final product. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of N-Protected Amino Acids

In the intricate world of peptide and medicinal chemistry, the selective protection and deprotection of functional groups are paramount. Amino acids, the building blocks of proteins, possess at least two reactive sites: the amino group (-NH₂) and the carboxylic acid group (-COOH). During the synthesis of peptides or other complex molecules, it is often necessary to temporarily block one of these groups to prevent unwanted side reactions and to direct the reaction towards the desired outcome. N-protected amino acids, such as N-Ethoxycarbonyl-L-valine, are indispensable tools in this regard.

The ethoxycarbonyl group, introduced via reagents like ethyl chloroformate, serves as an effective protecting group for the amino function. Its advantages include relative stability under a range of reaction conditions and the availability of straightforward methods for its subsequent removal. The synthesis of N-Ethoxycarbonyl-L-valine is a fundamental process that enables the incorporation of the valine residue into growing peptide chains or its use as a chiral building block in the synthesis of complex organic molecules. The successful synthesis and rigorous characterization of this compound are therefore critical first steps in many research and development endeavors.

Synthesis of N-Ethoxycarbonyl-L-valine: The Schotten-Baumann Approach

The synthesis of N-Ethoxycarbonyl-L-valine is efficiently achieved through the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acyl halide or anhydride in the presence of a base.[1][2][3] In this specific application, the amino group of L-valine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in a biphasic system, consisting of an aqueous solution of a base and an organic solvent, or in a single-phase alcoholic solvent with a suitable base.[4][5] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the L-valine amino group attacks the carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by the base to yield the final N-ethoxycarbonyl protected amino acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product L_valine L-Valine Reaction_Vessel Reaction Vessel (Cooling Bath) L_valine->Reaction_Vessel Solvent_Base Solvent & Base (e.g., Ethanol, Triethylamine) Solvent_Base->Reaction_Vessel Ethyl_Chloroformate Ethyl Chloroformate (Added Dropwise) Stirring Stirring & Reaction (e.g., 12h at 60°C) Reaction_Vessel->Stirring Mixture Ethyl_Chloroformate->Stirring Addition Concentration Concentration (Reduced Pressure) Stirring->Concentration Completed Reaction Acidification Acidification (e.g., HCl to pH 1.5) Concentration->Acidification Crystallization Crystallization Acidification->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product N-Ethoxycarbonyl-L-valine Filtration_Drying->Final_Product

Caption: Experimental workflow for the synthesis of N-Ethoxycarbonyl-L-valine.

Detailed Step-by-Step Protocol

This protocol is adapted from a similar procedure for the synthesis of N-methoxycarbonyl-L-valine.[5]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (approx.)
L-Valine117.1520.0 g0.171
Ethanol46.07300 mL-
Triethylamine101.1925.0 mL0.179
Ethyl Chloroformate108.5220.0 mL0.207
Hydrochloric Acid (1M)-As needed-
Distilled Water---

Procedure:

  • Dissolution: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 300 mL of ethanol. Add 20.0 g of L-valine to the ethanol and stir to dissolve. Gentle warming may be required.

  • Base Addition: Add 25.0 mL of triethylamine to the L-valine solution.

  • Reaction Setup: Place the flask in a heating mantle and bring the temperature of the solution to approximately 60°C.

  • Addition of Acylating Agent: While maintaining the temperature at 60°C, add 20.0 mL of ethyl chloroformate dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60°C for 12 hours.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess triethylamine under reduced pressure using a rotary evaporator. The mixture will become a thick pulp.

  • Acidification and Precipitation: To the resulting pulp, add 200 mL of distilled water. Stir to dissolve the solids. Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid while stirring until the pH of the solution reaches 1.5. A white precipitate of N-Ethoxycarbonyl-L-valine will form.

  • Isolation and Purification: Allow the mixture to crystallize at room temperature for 2 hours. Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold distilled water.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Characterization of N-Ethoxycarbonyl-L-valine

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Ethoxycarbonyl-L-valine. A combination of spectroscopic and physical methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. The expected chemical shifts (δ) in ppm are:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (valine)~0.9-1.0Doublet6H
-CH- (valine)~2.1-2.3Multiplet1H
α-CH (valine)~4.1-4.3Doublet of doublets1H
-CH₂- (ethoxy)~4.0-4.2Quartet2H
-CH₃ (ethoxy)~1.2-1.3Triplet3H
-NH- (amide)~5.0-5.5Doublet1H
-COOH~10-12Broad singlet1H

Note: The exact chemical shifts can vary depending on the solvent used.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (ppm)
-CH₃ (valine)~18-20
-CH- (valine)~30-32
α-CH (valine)~58-60
-CH₂- (ethoxy)~60-62
-CH₃ (ethoxy)~14-16
C=O (carbamate)~156-158
C=O (acid)~174-176

Note: The exact chemical shifts can vary depending on the solvent used. A known ¹³C NMR spectrum for (S)-N-(Ethoxycarbonyl)valine confirms these expected ranges.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are:

Functional GroupWavenumber (cm⁻¹)Description
O-H (carboxylic acid)2500-3300 (broad)Stretching
N-H (amide)3200-3400Stretching
C-H (aliphatic)2850-3000Stretching
C=O (carboxylic acid)1700-1725Stretching
C=O (carbamate)1680-1700Stretching
N-H (amide)1510-1550Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-Ethoxycarbonyl-L-valine (C₈H₁₅NO₄), the expected molecular weight is 189.21 g/mol .[7][8][9] In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 190.1 or [M+Na]⁺ at m/z 212.1.

Melting Point

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of N-Ethoxycarbonyl-L-valine using the Schotten-Baumann reaction. The detailed protocol, coupled with a comprehensive guide to the characterization of the product, provides researchers and scientists with the necessary information to successfully prepare and validate this important N-protected amino acid. The application of modern analytical techniques is crucial for ensuring the structural integrity and purity of the synthesized compound, which is a prerequisite for its successful application in peptide synthesis and other areas of chemical research.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Lokey Lab Protocols. Schotten-Baumann Reaction. Wikidot.
  • Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Guidechem. N-(Ethoxycarbonyl)-L-Valine 5701-14-4.
  • BYJU'S. Schotten Baumann Reaction. (2019).
  • Wikipedia. Schotten–Baumann reaction.
  • SpectraBase. (S)-N-(Ethoxycarbonyl)valine.
  • Chem-Impex. N-(Phenoxycarbonyl)-L-valine.
  • PrepChem.com. Synthesis of Boc-valine.
  • Sigma-Aldrich. N-ethoxycarbonyl-L-Valine-OH.
  • Alfa Chemistry. L-Valine,N-(ethoxycarbonyl)-.
  • Tokyo Chemical Industry (India) Pvt. Ltd. N-(Methoxycarbonyl)-L-valine.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This guide se...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This guide serves as an in-depth technical resource for understanding the spectroscopic properties of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a derivative of the essential amino acid L-valine. As a senior application scientist, the following discourse is structured to not only present the spectral data but to also provide insights into the underlying principles and experimental considerations that enable a robust structural elucidation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, ensuring a self-validating approach to analysis.

Introduction to 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, also known as N-ethoxycarbonyl-L-valine, belongs to the class of N-protected amino acids. The ethoxycarbonyl group serves as a protecting group for the amino functionality of valine, a modification often employed in peptide synthesis and as a building block in the design of various pharmaceutically active molecules. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure:

Caption: Chemical structure of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid.

PropertyValue
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
CAS Number 5701-14-4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Predicted Analysis

While a publicly available experimental spectrum is elusive, a predicted ¹H NMR spectrum can be constructed based on the analysis of similar structures, such as N-Boc-L-valine, and established chemical shift principles.

Expected Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)-The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Amide (-NH)5.0 - 7.0Doublet~8-10The amide proton is coupled to the α-proton. Its chemical shift can be concentration and solvent dependent.
α-Proton (-CH)4.0 - 4.5Doublet of Doublets~8-10, ~4-6Coupled to both the amide proton and the β-proton.
Ethoxy (-OCH₂)3.9 - 4.2Quartet~7Coupled to the three protons of the adjacent methyl group.
β-Proton (-CH)2.0 - 2.4Multiplet-Coupled to the α-proton and the six γ-protons, resulting in a complex multiplet.
Ethoxy (-CH₃)1.1 - 1.3Triplet~7Coupled to the two protons of the adjacent methylene group.
γ-Protons (-CH₃)₂0.8 - 1.0Doublet~7The two diastereotopic methyl groups are coupled to the β-proton. They may appear as two distinct doublets.

Experimental Protocol for ¹H NMR Spectroscopy:

A robust protocol for acquiring a high-quality ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Reference: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy: Computed and Predicted Analysis

A computed ¹³C NMR spectrum for (S)-N-(Ethoxycarbonyl)valine is available and provides a valuable reference.[1] The interpretation of this spectrum is crucial for confirming the carbon framework of the molecule.

Computed and Predicted ¹³C NMR Chemical Shifts:

Carbon AtomComputed/Predicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)~175The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
Carbamate (N-COO-)~157The carbonyl carbon of the carbamate group is also significantly deshielded.
α-Carbon (-CH)~60The α-carbon is attached to two electronegative atoms (N and the carbonyl C of the acid), shifting it downfield.
Ethoxy (-OCH₂)~61The carbon of the methylene group is deshielded by the adjacent oxygen atom.
β-Carbon (-CH)~31The β-carbon is in a typical aliphatic region.
γ-Carbons (-CH₃)₂~19, ~17The two diastereotopic methyl carbons are in the upfield aliphatic region and are expected to have slightly different chemical shifts.
Ethoxy (-CH₃)~14The terminal methyl carbon of the ethoxy group is found in the far upfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and alkyl moieties.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)3300 - 2500BroadStretching
N-H (Amide)3400 - 3200MediumStretching
C-H (Alkyl)3000 - 2850Medium-StrongStretching
C=O (Carboxylic Acid)1725 - 1700StrongStretching
C=O (Carbamate)1700 - 1670StrongStretching
N-H (Amide)1550 - 1510MediumBending
C-O (Carboxylic Acid/Carbamate)1300 - 1100StrongStretching

Causality in Experimental Choices for IR Spectroscopy:

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For a solid sample like this, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets due to its simplicity and the minimal sample preparation required. ATR provides excellent sample-to-sample reproducibility.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 189. However, in EI-MS, the molecular ion of amino acid derivatives can be unstable and may have low abundance.

  • Key Fragmentation Pathways: The fragmentation of N-protected amino acids is often predictable.[2]

    • Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ at m/z = 144.

    • Loss of the ethoxycarbonyl group (-COOC₂H₅): [M - 73]⁺ at m/z = 116.

    • Loss of the carboxylic acid group (-COOH): [M - 45]⁺ at m/z = 144.

    • Cleavage of the isopropyl group: Fragmentation of the valine side chain can lead to characteristic peaks.

Mass_Spec_Fragmentation M Molecular Ion (M⁺) m/z = 189 F1 [M - OC₂H₅]⁺ m/z = 144 M->F1 - OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 116 M->F2 - COOC₂H₅ F3 [M - COOH]⁺ m/z = 144 M->F3 - COOH

Caption: Predicted major fragmentation pathways for 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: For a relatively volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) could be employed. For less volatile samples, electrospray ionization (ESI) would be a suitable alternative.

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. ESI is a softer ionization technique that would likely yield a more prominent protonated molecular ion [M+H]⁺ at m/z = 190.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then correlated with the proposed structure.

Conclusion

References

  • SpectraBase. (S)-N-(Ethoxycarbonyl)valine - Optional[13C NMR]. Available at: [Link]

  • Faulon, J.-L., et al. (2016). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Journal of Chromatography B, 1033-1034, 33-40. Available at: [Link]

Sources

Exploratory

Chemical structure and IUPAC name of N-Ethoxycarbonyl-L-valine.

An In-depth Technical Guide to N-Ethoxycarbonyl-L-valine: Structure, Synthesis, and Applications in Drug Development Executive Summary: N-Ethoxycarbonyl-L-valine is a pivotal derivative of the essential amino acid L-vali...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Ethoxycarbonyl-L-valine: Structure, Synthesis, and Applications in Drug Development

Executive Summary: N-Ethoxycarbonyl-L-valine is a pivotal derivative of the essential amino acid L-valine, where the amino group is protected by an ethoxycarbonyl moiety. This modification is critical for its application as a building block in synthetic organic chemistry, particularly in the precise, stepwise construction of peptides and complex pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, systematic nomenclature, synthesis, and key applications, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

The utility of N-Ethoxycarbonyl-L-valine in complex synthetic workflows stems from its well-defined chemical nature. The ethoxycarbonyl group serves as an effective protecting group for the amine, preventing unwanted side reactions during the activation and coupling of the carboxylic acid function.

Chemical Structure and Stereochemistry

The molecule incorporates the chiral center of L-valine, which is the (S)-enantiomer. This defined stereochemistry is crucial for the synthesis of biologically active molecules that often rely on precise three-dimensional arrangements for their function.

G start L-Valine + Ethyl Chloroformate process1 Reaction in Solvent (e.g., Ethanol) with Base (e.g., Triethylamine) start->process1 process2 Acidic Workup (e.g., HCl or H₃PO₄) to pH 1.0-2.0 process1->process2 end N-Ethoxycarbonyl-L-valine (Precipitated Product) process2->end

Caption: General workflow for the synthesis of N-Ethoxycarbonyl-L-valine.

Detailed Experimental Protocol for Synthesis

This protocol is a representative method for the laboratory-scale synthesis of N-Ethoxycarbonyl-L-valine.

  • Dissolution: In a reaction vessel equipped with a stirrer and cooled in an ice bath, add L-valine to a suitable solvent such as ethanol.[1]

  • Basification: Add a base, such as triethylamine, to the suspension in a stoichiometric amount to deprotonate the amino acid's ammonium group and to neutralize the forthcoming HCl byproduct.[1]

  • Acylation: While maintaining a low temperature (0-5 °C) to control the exothermic reaction, slowly add ethyl chloroformate dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Add water to the residue.[1]

  • Precipitation: Carefully acidify the aqueous solution with a strong acid like hydrochloric or phosphoric acid to a pH of 1.0-2.0. The product, being insoluble in acidic aqueous media, will precipitate out.[1]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove salts, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Rationale and Critical Parameters
  • Choice of Base: Triethylamine is commonly used because it is a non-nucleophilic organic base that effectively scavenges the HCl produced without competing in the main reaction.

  • Temperature Control: Initial cooling is crucial to prevent side reactions, such as the formation of urethanes or the degradation of the chloroformate reagent.

  • pH Adjustment: The final acidification step is essential. It protonates the carboxylate salt of the product, rendering it neutral and significantly less soluble in water, which allows for its isolation via precipitation.

Applications in Synthetic Chemistry and Drug Development

N-Ethoxycarbonyl-L-valine is not merely a laboratory curiosity; it is a functional tool used in the assembly of complex, high-value molecules.

Cornerstone of Peptide Synthesis

The primary application of N-Ethoxycarbonyl-L-valine is as a protected amino acid in peptide synthesis.[2][3] In this context, the "Ethoxycarbonyl" (Eoc) group functions as a urethane-type N-protecting group. It allows the carboxylic acid end of the valine derivative to be selectively activated (e.g., using carbodiimides like DCC or uronium reagents like HBTU) and coupled with the free amino group of another amino acid or a growing peptide chain. This stepwise process is the foundation of both solution-phase and solid-phase peptide synthesis.[4][5]

Role in Chiral Synthesis and Drug Discovery

Beyond peptides, the well-defined stereochemistry of N-Ethoxycarbonyl-L-valine makes it a valuable chiral building block, or "synthon," for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[3] N-protected valine derivatives are integral components in a variety of therapeutic agents, including protease inhibitors for antiviral therapies.[6] For example, the core structure of many antiviral drugs targeting viral proteases incorporates valine-like moieties to mimic the natural substrate of the enzyme.

Furthermore, attaching a valine ester to a drug, as exemplified by the prodrug Valacyclovir, can significantly enhance oral bioavailability.[6] While Valacyclovir itself uses a free amine on the valine, its development underscores the pharmaceutical importance of valine derivatives in tuning the pharmacokinetic properties of drugs. The synthesis of such complex molecules often begins with appropriately protected building blocks like N-Ethoxycarbonyl-L-valine.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

  • GHS Hazard Classification: The compound is classified with the GHS07 pictogram and carries the H319 hazard statement, indicating that it causes serious eye irritation.[7]

  • Recommended Handling Procedures: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE), including safety glasses and gloves. Minimize dust generation and accumulation. Ensure adequate ventilation in the handling area.[8]

  • Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated place. Avoid exposure to moisture and incompatible materials such as strong oxidizing agents.[9]

Conclusion

N-Ethoxycarbonyl-L-valine is a versatile and indispensable reagent in modern organic synthesis. Its value is derived from the stable protection of the amino function, which enables the selective use of L-valine's carboxylic acid and its inherent chirality. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is fundamental to the design and execution of synthetic routes for novel peptides, complex APIs, and other high-value chiral molecules.

References

Sources

Foundational

The Ethoxycarbonyl Group: A Foundational Yet Overlooked Pioneer in Amino Acid Protection

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Scaffolding of Peptide Synthesis In the sophisticated landscape of modern peptide and protein chemistry, the judi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of Peptide Synthesis

In the sophisticated landscape of modern peptide and protein chemistry, the judicious use of protecting groups is a fundamental prerequisite for success. These temporary modifications to reactive functional groups prevent unwanted side reactions and enable the precise, stepwise assembly of complex biomolecules.[1] While the annals of peptide synthesis are dominated by the celebrated carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc) groups, the historical narrative often overlooks a foundational player: the ethoxycarbonyl (Eoc) group. This guide provides an in-depth exploration of the discovery and history of the ethoxycarbonyl group as a tool in amino acid chemistry, revealing its pivotal, albeit understated, role in the nascent field of peptide science. We will delve into the chemical principles governing its application, its advantages and limitations, and the experimental methodologies that defined its use.

The Dawn of a Concept: Early Explorations in Amino Group Modification

The late 19th and early 20th centuries marked the dawn of peptide chemistry, a field pioneered by the monumental work of Emil Fischer. Fischer's endeavors to synthesize peptides and elucidate the nature of the peptide bond laid the groundwork for a century of discovery.[2] A significant challenge during this era was the selective formation of the peptide bond in the presence of the highly reactive amino group of the constituent amino acids. Unchecked, this reactivity would lead to uncontrolled polymerization rather than the ordered assembly of a defined peptide sequence.[3]

The chemical precedent for the formation of N-alkoxycarbonyl derivatives of amines was established through the work on urethanes and the Schotten-Baumann reaction, first described in 1883. This reaction provided a general method for the acylation of amines with acid chlorides in the presence of a base, a methodology directly applicable to the reaction of amino acids with chloroformates.[4]

A Foundational Discovery: Hermann Leuchs and the N-Ethoxycarbonyl Precursors

While the fundamental chemistry was in place, the deliberate application of an alkoxycarbonyl group in the context of amino acid chemistry for peptide synthesis finds its roots in the work of German chemist Hermann Leuchs, a student of Emil Fischer. In a seminal series of papers commencing in 1906, Leuchs reported the synthesis of α-amino acid N-carboxyanhydrides (NCAs), which have since become known as Leuchs' anhydrides.[4][5]

Crucially, the synthesis of these highly reactive NCAs proceeded via an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride intermediate.[5] Leuchs prepared these intermediates by reacting an amino acid with ethyl or methyl chloroformate, respectively, followed by treatment with a halogenating agent such as thionyl chloride. The subsequent application of heat and vacuum to the N-ethoxycarbonyl amino acid chloride induced cyclization to the NCA with the elimination of ethyl chloride.[5][6]

This work is of profound historical significance as it demonstrates the use of the ethoxycarbonyl group as a functional handle on the amino group of an amino acid more than two decades before the introduction of the celebrated carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932.[2][3] While Leuchs's primary goal was the synthesis of NCAs for the preparation of polypeptides through ring-opening polymerization, his work unequivocally established N-ethoxycarbonyl amino acids as key, isolable intermediates.

The Ethoxycarbonyl Group as a Protecting Group: A Historical Perspective

From a modern perspective, Leuchs's work can be interpreted as an early, albeit not explicitly defined, use of the ethoxycarbonyl group for amino protection. The ethoxycarbonyl group served to temporarily mask the nucleophilicity of the amino group, allowing for the activation of the carboxyl group to the acid chloride. However, the harsh conditions of the subsequent cyclization to the NCA (heating under vacuum) did not lend themselves to a stepwise, controlled peptide synthesis in the manner that would later be achieved with the Cbz group.

The primary limitation of the ethoxycarbonyl group as a protecting group in the early 20th century was the lack of mild and selective deprotection methods. The urethane linkage of the N-ethoxycarbonyl group is significantly more stable than the benzylic carbamate of the Cbz group. Cleavage of the ethoxycarbonyl group typically required harsh conditions, such as strong acid or base hydrolysis, which were often incompatible with the integrity of the peptide backbone and sensitive side chains. This lack of a mild and orthogonal removal strategy relegated the ethoxycarbonyl group to a role as a synthetic intermediate rather than a versatile, temporary protecting group for multi-step peptide synthesis.

Chemical Principles and Mechanistic Insights

The introduction of the ethoxycarbonyl group onto the α-amino group of an amino acid is a straightforward nucleophilic acyl substitution reaction. The reaction is typically carried out under Schotten-Baumann conditions, where the amino acid, dissolved in an aqueous alkaline solution, is treated with ethyl chloroformate. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.

Diagram 1: Synthesis of N-Ethoxycarbonyl Amino Acid

G cluster_reactants Reactants cluster_products Products AA Amino Acid (H₂N-CHR-COOH) EocAA N-Ethoxycarbonyl Amino Acid (Eoc-HN-CHR-COOH) AA->EocAA Nucleophilic Attack ECF Ethyl Chloroformate (Cl-CO-OEt) ECF->EocAA Salt Salt (e.g., NaCl) ECF->Salt Base Base (e.g., NaOH) Base->EocAA Deprotonation & Neutralization Base->Salt Water Water (H₂O) Base->Water

A schematic representation of the synthesis of an N-ethoxycarbonyl amino acid.

The resulting N-ethoxycarbonyl amino acid is a stable, often crystalline solid that can be isolated and purified. The urethane linkage renders the nitrogen atom significantly less nucleophilic, effectively "protecting" it from participating in subsequent reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Ethoxycarbonyl-Glycine

Materials:

  • Glycine

  • Ethyl chloroformate

  • Sodium hydroxide

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).

  • While vigorously stirring the cooled solution, add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ethyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid.

  • The N-ethoxycarbonyl-glycine will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Deprotection of N-Ethoxycarbonyl-Glycine (Harsh Hydrolysis)

Materials:

  • N-Ethoxycarbonyl-glycine

  • Hydrochloric acid (6 M)

Procedure:

  • To a round-bottom flask, add N-ethoxycarbonyl-glycine and 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the glycine.

  • Alternatively, the solvent can be removed under reduced pressure to yield glycine hydrochloride.

Advantages and Disadvantages of the Ethoxycarbonyl Protecting Group

To provide a clear comparison, the attributes of the ethoxycarbonyl group are summarized below:

FeatureEthoxycarbonyl (Eoc) Group
Introduction Simple, high-yielding reaction (Schotten-Baumann).
Stability Highly stable to acidic and mildly basic conditions.
Deprotection Requires harsh conditions (strong acid or base hydrolysis).
Orthogonality Poor orthogonality with other protecting groups of the era.
Cost Reagents (ethyl chloroformate) are inexpensive.
Historical Significance Precursor in the synthesis of Leuchs' anhydrides.

The Legacy and Modern Context

While the ethoxycarbonyl group was ultimately superseded by the more versatile Cbz, Boc, and Fmoc protecting groups for routine stepwise peptide synthesis, its historical importance should not be understated. The synthesis of N-ethoxycarbonyl amino acids was a critical step in the development of NCAs, which remain relevant in the synthesis of polypeptides and block copolymers.

In modern organic synthesis, the ethoxycarbonyl group is still employed for the protection of amines in various contexts, particularly when a robust, non-labile protecting group is required. Furthermore, derivatives of the ethoxycarbonyl group, such as the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and 2,2,2-trichloroethoxycarbonyl (Troc) groups, have been developed to overcome the deprotection challenges of the parent Eoc group, offering cleavage under specific, milder conditions.

Conclusion

The discovery and application of the ethoxycarbonyl group in amino acid chemistry represent a foundational chapter in the history of peptide synthesis. Although its limitations as a temporary protecting group for stepwise synthesis led to its eclipse by more sophisticated methodologies, the pioneering work of Hermann Leuchs laid essential groundwork. By understanding the historical context, chemical principles, and experimental realities of the ethoxycarbonyl group, researchers and drug development professionals can gain a deeper appreciation for the evolution of the elegant and powerful strategies that underpin modern peptide science. The story of the ethoxycarbonyl group is a testament to the iterative nature of scientific progress, where even the overshadowed discoveries provide the crucial footing for future breakthroughs.

References

  • Leuchs, H. (1906). Ueber die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft, 39(1), 857-861.
  • Kricheldorf, H. R. (2006). Polypeptides from N-carboxyanhydrides: a personal view of the history, the state of the art and the future. Journal of Polymer Science Part A: Polymer Chemistry, 44(2), 625-653.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Fischer, E. (1906). Untersuchungen über Aminosäuren, Polypeptide und Proteine. Berichte der deutschen chemischen Gesellschaft, 39(1), 530-610.

Sources

Exploratory

An In-depth Technical Guide to 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid: A Cornerstone in Modern Pharmaceutical Development

This guide provides an in-depth exploration of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a key valine derivative, for researchers, scientists, and professionals in drug development. We will delve into its fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a key valine derivative, for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, emphasizing the causal relationships behind its utility in peptide synthesis and as a pharmaceutical intermediate.

Core Compound Identification and Properties

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, systematically known as N-ethoxycarbonyl-L-valine, is an N-protected amino acid. The ethoxycarbonyl group serves as a urethane-type protecting group for the α-amino functionality of L-valine. This protection is fundamental to its application, preventing the highly reactive amine from engaging in undesired side reactions during complex chemical syntheses.

PropertyValueSource
Synonym N-Ethoxycarbonyl-L-valine-
Molecular Formula C₈H₁₅NO₄[1]
Molecular Weight 189.21 g/mol [1]
MDL Number MFCD08275766[1]
Appearance White to off-white solid[1][2]
Solubility Soluble in organic solvents like DMF, DMSO; limited solubility in water[2]

Note: Specific physical properties such as melting point are characteristic of the crystalline solid form and should be confirmed by analysis for any given sample.

Caption: Chemical structure of N-Ethoxycarbonyl-L-valine.

Synthesis Protocol: N-Ethoxycarbonylation of L-Valine

The synthesis of N-ethoxycarbonyl-L-valine is typically achieved via a nucleophilic substitution reaction where the amino group of L-valine attacks the electrophilic carbonyl carbon of an ethoxycarbonylating agent, such as ethyl chloroformate. The reaction is conducted under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the HCl byproduct.

Experimental Protocol
  • Dissolution: Dissolve L-valine (1.0 equivalent) in an aqueous solution of sodium hydroxide (1N) or a similar base at a controlled temperature, typically 0-5 °C, using an ice bath.

  • Reagent Addition: While vigorously stirring the solution, slowly add ethyl chloroformate (approximately 1.1 equivalents) dropwise. The pH of the mixture must be maintained in the alkaline range (pH 8-9) throughout the addition, which can be accomplished by the simultaneous addition of a base.[3]

  • Reaction: Allow the reaction to proceed for 2-3 hours at room temperature after the addition is complete.

  • Work-up:

    • Wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities.

    • Acidify the aqueous layer to a pH of 1-2 using a strong acid (e.g., HCl). This protonates the carboxylate group, causing the N-protected amino acid to precipitate.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic extract with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

cluster_workflow Synthesis Workflow A 1. Dissolve L-Valine in aqueous base (e.g., NaOH) B 2. Add Ethyl Chloroformate dropwise at 0-5°C A->B Nucleophilic attack C 3. Maintain pH 8-9 and stir at RT B->C Reaction proceeds D 4. Acidify aqueous layer to pH 1-2 with HCl C->D Protonation E 5. Extract product with Ethyl Acetate D->E Phase separation F 6. Purify by washing, drying, and recrystallization E->F caption Synthesis of N-Ethoxycarbonyl-L-valine

Caption: General workflow for the synthesis of N-ethoxycarbonyl-L-valine.

Applications in Pharmaceutical Development

The utility of N-ethoxycarbonyl-L-valine and related derivatives is multifaceted, primarily serving as a chiral building block and a modulator of pharmacokinetic properties.

Foundational Role in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids requires a robust strategy to prevent self-polymerization and ensure the correct sequence. The ethoxycarbonyl group, like the more common Fmoc or Boc groups, serves this purpose by temporarily masking the N-terminal amine.

Causality: The urethane-based ethoxycarbonyl group is stable to the conditions required for peptide bond formation (activation of the C-terminal carboxylic acid) but can be removed under specific conditions when needed. This orthogonal stability is the cornerstone of modern peptide synthesis.[4] Due to the steric hindrance of valine's β-branched side chain, optimized and efficient coupling conditions are often necessary for its successful incorporation into a peptide sequence.[5]

Representative SPPS Cycle Protocol
  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin for a C-terminal amide) in a solvent like N,N-dimethylformamide (DMF).[6]

  • Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group using a solution of 20% piperidine in DMF to expose the free amine.[7]

  • Coupling:

    • Activate the N-ethoxycarbonyl-L-valine (3-5 equivalents) in a separate vessel using a coupling reagent (e.g., HBTU/HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF.[5]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.[5]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Iteration: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid-based).[5]

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Start Resin with free amine Deprotection N-terminal Deprotection (e.g., remove Fmoc) Start->Deprotection Washing1 Wash (remove byproducts) Deprotection->Washing1 Coupling Couple activated N-protected Amino Acid (e.g., N-Eoc-Valine) Washing1->Coupling Washing2 Wash (remove excess reagents) Coupling->Washing2 Repeat Repeat Cycle or Proceed to Final Cleavage Washing2->Repeat Repeat->Deprotection Next amino acid caption Iterative cycle of SPPS cluster_prodrug Valine Ester Prodrug Activation Pathway Prodrug Valacyclovir (Prodrug) (Acyclovir + L-Valine Ester) Absorption Absorption via PEPT1 Transporter (Intestinal Wall) Prodrug->Absorption Bloodstream Enters Bloodstream Absorption->Bloodstream Activation Hydrolysis by Valacyclovirase (Liver/Intestine) Bloodstream->Activation ActiveDrug Acyclovir (Active Drug) Activation->ActiveDrug Valine L-Valine (Natural Amino Acid) Activation->Valine caption Prodrug activation mechanism

Caption: The activation pathway of a valine ester prodrug like valacyclovir.

Conclusion

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is more than a simple protected amino acid; it is a versatile and enabling molecule in pharmaceutical science. Its utility is grounded in the principles of chemical protection, stereochemical control, and biocompatible modification. For researchers in drug development, a thorough understanding of its properties and applications—from constructing therapeutic peptides in the lab to enhancing the delivery of life-saving antiviral drugs in patients—is indispensable for innovation. The strategic use of such intermediates continues to be a cornerstone of modern drug discovery and design.

References

  • Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. PubMed Central. [Link]

  • N-(Methoxycarbonyl)-L-valine: Properties, Applications & Quality Specifications. Milestone Pharmchemical. [Link]

  • What is the mechanism of Valacyclovir Hydrochloride?. Patsnap Synapse. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Valtrex Mechanism of Action. MIMS Malaysia. [Link]

  • Ritonavir. Wikipedia. [Link]

  • Valacyclovir. LiverTox - NCBI Bookshelf. [Link]

  • Valaciclovir: Its Antiviral Activity, Pharmacokinetic Properties and Therapeutic Efficacy in Herpesvirus Infections: An Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Ritonavir. PubChem. [Link]

  • A process for the synthesis of ritonavir.
  • A process for the synthesis of ritonavir.
  • Synthesis of Boc-valine. PrepChem.com. [Link]

  • Process for the synthesis of ritonavir.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

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Foundational

Solubility and stability of N-Ethoxycarbonyl-L-valine in different solvents.

An In-Depth Technical Guide to the Solubility and Stability of N-Ethoxycarbonyl-L-valine For Researchers, Scientists, and Drug Development Professionals Abstract N-Ethoxycarbonyl-L-valine is a critical N-protected amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Ethoxycarbonyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethoxycarbonyl-L-valine is a critical N-protected amino acid derivative utilized as a building block in peptide synthesis and in the development of chiral pharmaceuticals. Its physicochemical properties, particularly solubility and stability, are paramount to its effective use, influencing reaction kinetics, purification efficiency, and storage conditions. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility and stability of N-Ethoxycarbonyl-L-valine. It offers field-proven, step-by-step protocols for equilibrium solubility determination via the shake-flask method and for assessing chemical stability through a stability-indicating HPLC assay. By explaining the causality behind experimental design, this document serves as a practical resource for researchers to generate reliable and reproducible data, ensuring the integrity of their scientific endeavors.

Introduction: The Role of Physicochemical Characterization

N-Ethoxycarbonyl-L-valine, a derivative of the essential amino acid L-valine, features an ethoxycarbonyl protecting group on its amino terminus. This modification renders the amine nucleophile inert, allowing for selective activation of the carboxyl group during peptide bond formation.[1] Beyond synthesis, the precise understanding of its solubility across various solvents is crucial for selecting appropriate reaction media, developing crystallization-based purification methods, and formulating solutions for analysis.

Similarly, the chemical stability of the molecule dictates its shelf-life and compatibility with different chemical environments. The N-ethoxycarbonyl group, a carbamate, is susceptible to hydrolysis under certain conditions, which can lead to impurities and reduced yield.[2] This guide addresses these critical aspects by providing both the theoretical framework and the detailed methodologies required for a thorough physicochemical characterization.

Core Physicochemical Properties
  • IUPAC Name: (2S)-2-(ethoxycarbonylamino)-3-methylbutanoic acid

  • Molecular Formula: C₈H₁₅NO₄

  • Molecular Weight: 189.21 g/mol

  • CAS Number: 6814-44-4

  • Structure:

Solubility Profile of N-Ethoxycarbonyl-L-valine

Solubility is an equilibrium phenomenon defined by the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure. For N-Ethoxycarbonyl-L-valine, its solubility is governed by the interplay between the polar carboxylic acid and carbamate groups and the nonpolar isobutyl side chain.

Theoretical Considerations

The principle of "like dissolves like" is the primary predictor of solubility.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid proton, the carbonyl oxygens, and the N-H group of the carbamate. The solubility in these solvents is expected to be moderate to high. However, the nonpolar valine side chain will temper the solubility in highly polar solvents like water compared to simpler protected amino acids like N-ethoxycarbonyl-glycine.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and interact via dipole-dipole forces with the polar functionalities of the molecule, suggesting good solubility.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the molecule's significant polarity, solubility in nonpolar solvents is expected to be very low.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often effective at dissolving molecules with a balance of polar and nonpolar characteristics. A related compound, N-(phenoxycarbonyl)-L-valine, is known to be soluble in these solvents, suggesting a similar profile for the ethoxycarbonyl derivative.[3]

Quantitative Solubility Data

Quantitative solubility data is best determined experimentally. The following table illustrates how results from the shake-flask method would be presented. These values are representative examples for illustrative purposes.

SolventPolarity IndexTemperature (°C)Solubility (g/L)Classification
Water (pH 7.0)10.225~5-10Sparingly Soluble
Methanol5.125> 100Freely Soluble
Ethanol4.325> 100Freely Soluble
Acetone4.325> 100Freely Soluble
Ethyl Acetate4.425~50Soluble
Dichloromethane3.125~80Soluble
Acetonitrile5.825~75Soluble
Toluene2.425< 1Practically Insoluble
Hexane0.125< 0.1Very Insoluble
Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[4] It involves saturating a solvent with the solute and measuring the concentration in the supernatant after equilibrium is reached.

Causality: This method is trusted because it allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium, avoiding the kinetic artifacts that can arise in faster, less precise methods.[5][6] Using HPLC for quantification ensures high specificity and accuracy.

Protocol Steps:

  • Preparation: To a series of 10 mL glass vials, add an excess amount of N-Ethoxycarbonyl-L-valine (e.g., ~100 mg) to 5 mL of each selected solvent. The key is to ensure solid material remains visible after equilibration, confirming saturation.[4]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.[5][7] To confirm equilibrium, samples can be taken at 24h and 48h; the concentrations should be identical.[4]

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration against a multi-point calibration curve prepared from a known stock solution of N-Ethoxycarbonyl-L-valine.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temp (24-48 hours) A->B C Settle Suspension B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Sample D->E F HPLC-UV Analysis E->F G Calculate Concentration vs. Calibration Curve F->G

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Profile of N-Ethoxycarbonyl-L-valine

A stability-indicating analytical method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients.[8] Understanding the stability of N-Ethoxycarbonyl-L-valine is essential for defining storage conditions and predicting its fate in reaction mixtures.

Theoretical Considerations

The primary site of instability in the molecule is the carbamate linkage, which is susceptible to hydrolysis. This reaction breaks the N-C bond, yielding L-valine, ethanol, and carbon dioxide.

  • Acid Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis for carbamates.

  • Base Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the electrophilic carbonyl carbon. This is typically the most significant degradation pathway for N-alkoxycarbonyl protecting groups. The resulting carbamic acid is unstable and decomposes.

  • Thermal Stress: Elevated temperatures can accelerate both acid and base-catalyzed hydrolysis. In the absence of water, the compound is expected to be relatively stable thermally up to its melting point.

  • Photostability: The molecule lacks a significant chromophore that would absorb UV-Vis light, suggesting it is likely to be photostable. However, this should be confirmed experimentally as per ICH guidelines.

Protocol: Forced Degradation Study for a Stability-Indicating HPLC Method

Forced degradation (or stress testing) is used to intentionally degrade the compound to generate its potential degradation products and validate the analytical method's ability to separate them from the parent peak.[8]

Causality: By subjecting the compound to conditions more severe than it would typically encounter, we can rapidly assess its degradation pathways.[8] The goal is not necessarily to achieve complete degradation, but to generate a degradation level of 5-20%, which is ideal for method validation.

Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of N-Ethoxycarbonyl-L-valine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60 °C for 8 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Stress: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat a vial of the stock solution at 60 °C for 24 hours.

    • Control: Keep one vial of the stock solution at 4 °C, protected from light.

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • HPLC Analysis: Analyze all samples using a suitable HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).

  • Method Validation:

    • Specificity: Examine the chromatograms. The method is stability-indicating if all degradation product peaks are baseline-resolved from the main N-Ethoxycarbonyl-L-valine peak.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, confirming no co-eluting degradants.

Workflow for Stability-Indicating Method Development

G cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validate Validation A Prepare Stock Solution B Subject to Stress: Acid, Base, Peroxide, Heat A->B C Neutralize Samples B->C D Inject Control & Stressed Samples C->D E Analyze Chromatograms D->E F Check Resolution (Parent vs. Degradants) E->F G Assess Peak Purity (PDA Detector) E->G Result Method is Stability-Indicating F->Result G->Result

Caption: Workflow for Forced Degradation Study.

Practical Recommendations and Conclusion

Based on its structure, N-Ethoxycarbonyl-L-valine is a moderately polar compound.

  • Solvent Selection: For reactions and purification, polar aprotic (acetone, acetonitrile) and chlorinated (DCM) solvents, as well as alcohols (methanol, ethanol), are excellent starting points for achieving high solubility.

  • Storage and Handling: The compound should be stored in a cool, dry place away from strong bases to prevent hydrolysis of the carbamate protecting group. Standard room temperature storage is likely adequate for the solid material, but solutions, especially if aqueous or alcoholic, should be prepared fresh.

This guide has outlined the essential theoretical and practical framework for characterizing the solubility and stability of N-Ethoxycarbonyl-L-valine. By employing the detailed, self-validating protocols described herein, researchers can generate the robust data necessary for process development, quality control, and successful application of this versatile chemical building block.

References

  • Godin, J. P., & Fay, L. B. (2007). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Analytical and Bioanalytical Chemistry, 388(4), 909–918. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Valine. PubChem Compound Database. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC-HILIC column. 8(7), 714-722. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 28(15), 5894. Available at: [Link]

  • Andrade, C. K. Z., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(2), 233-241. Available at: [Link]

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Exploratory

A Technical Guide to N-Ethoxycarbonyl-L-valine: A Chiral Building Block for Advanced Synthesis

Abstract The imperative for enantiomerically pure compounds, particularly within the pharmaceutical and life sciences sectors, has positioned chiral building blocks as indispensable tools in modern organic synthesis.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative for enantiomerically pure compounds, particularly within the pharmaceutical and life sciences sectors, has positioned chiral building blocks as indispensable tools in modern organic synthesis.[1][2] Derived from the readily available chiral pool, amino acids and their derivatives are foundational synthons for constructing complex, stereochemically defined molecules.[2][3] This guide provides an in-depth technical overview of N-Ethoxycarbonyl-L-valine, a protected form of the essential amino acid L-valine. We will explore its synthesis, physicochemical properties, and strategic applications as both a protected amino acid for peptide synthesis and a chiral auxiliary for asymmetric transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

The Strategic Importance of N-Protected Amino Acids in Synthesis

Chirality is a fundamental principle governing molecular interactions in biological systems. The therapeutic effect of a drug is often attributable to a single enantiomer, while the other may be inactive or even toxic, as exemplified by the tragic case of thalidomide.[1] Consequently, the synthesis of single-enantiomer drugs is a critical objective. The "chiral pool" provides a cost-effective and efficient starting point, offering a vast array of naturally occurring, enantiomerically pure molecules like amino acids.[1][3]

L-valine, a proteinogenic amino acid, features a bulky isopropyl side chain that is highly effective in directing stereochemical outcomes.[4] However, the bifunctional nature of amino acids (containing both an amine and a carboxylic acid) necessitates the use of protecting groups to prevent unwanted side reactions, such as self-polymerization, during synthesis. The N-ethoxycarbonyl group (EtOOC-) serves as a robust urethane-type protecting group for the primary amine of L-valine. This modification transforms the simple amino acid into a well-behaved, versatile chiral building block, N-Ethoxycarbonyl-L-valine, ready for integration into complex synthetic routes.[5][6]

Physicochemical Properties and Characterization

Accurate characterization of a starting material is the foundation of any reliable synthetic protocol. N-Ethoxycarbonyl-L-valine is a stable, solid compound under standard laboratory conditions. Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₅NO₄[7]
Molecular Weight 189.21 g/mol [7]
Appearance Solid[7]
InChI Key ZAVWSNSSAROCIB-LURJTMIESA-N[7]
Canonical SMILES CCOC(=O)NC(=O)O[7]
Storage Conditions Store at 2-8°C in a dry, dark environment.[5]

Characterization: The identity and purity of N-Ethoxycarbonyl-L-valine are typically confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess chemical purity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the urethane and carboxylic acid moieties.

  • Chiral HPLC: To determine enantiomeric purity, ensuring the stereochemical integrity of the building block has been maintained.

Synthesis of N-Ethoxycarbonyl-L-valine

The most common and efficient method for preparing N-alkoxycarbonyl amino acids is the Schotten-Baumann reaction, which involves the acylation of the amino acid with an alkyl chloroformate under basic conditions.[6] This procedure ensures high yields and retention of stereochemical configuration.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Isolation A Dissolve L-Valine & Triethylamine in Ethanol B Warm to 55-65°C A->B Transfer to Reactor C Slowly Add Ethyl Chloroformate B->C D Maintain Reaction for 10-15 hours C->D E Concentrate under Reduced Pressure D->E Reaction Complete F Add Water & Adjust pH to 1.0-2.0 with HCl E->F G Induce Crystallization F->G H Filter and Dry Product G->H I I H->I Final Product: N-Ethoxycarbonyl-L-valine

Caption: Asymmetric induction using a valine-derived chiral auxiliary.

Representative Application: Diastereoselective Enolate Alkylation

This generalized protocol illustrates how an N-acyl valine derivative, such as N-Ethoxycarbonyl-L-valine, can be used to direct the alkylation of a carboxylic acid derivative. This approach is foundational to methods like the Evans asymmetric alkylation. [8]

  • Auxiliary Attachment: Couple N-Ethoxycarbonyl-L-valine to a prochiral carboxylic acid derivative (e.g., propanoic acid) to form a chiral imide.

  • Enolate Formation: Treat the chiral imide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78°C) to generate a planar lithium enolate. The lithium ion often chelates with the carbonyl oxygens, creating a rigid, planar structure.

  • Diastereoselective Alkylation: Introduce an electrophile (e.g., benzyl bromide). The isopropyl group of the valine auxiliary sterically shields one face of the enolate, forcing the alkylating agent to approach from the opposite face, leading to the formation of a single major diastereomer.

  • Auxiliary Cleavage: Cleave the C-N bond connecting the newly functionalized substrate from the auxiliary using methods such as hydrolysis (e.g., with LiOH/H₂O₂) to release the enantiomerically enriched carboxylic acid and recover the N-Ethoxycarbonyl-L-valine auxiliary.

Conclusion

N-Ethoxycarbonyl-L-valine stands as a highly valuable and versatile chiral building block for modern organic synthesis. Sourced from the inexpensive and enantiopure L-valine, its synthesis is straightforward and scalable. The ethoxycarbonyl group provides robust protection for the amine functionality, while the inherent chirality of the valine backbone, particularly its sterically demanding isopropyl group, offers excellent stereocontrol when used as a chiral auxiliary. For researchers in pharmaceutical development and fine chemical synthesis, N-Ethoxycarbonyl-L-valine represents an efficient and reliable tool for the construction of complex, enantiomerically pure molecules.

References

  • Mastering Organic Synthesis: The Importance of Chiral Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine. Google Patents.
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  • Synthesis of Boc-valine. PrepChem.com. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • New chiral synthons of 13C- or 15N-labelled [alpha]-amino acids. Available from: [Link]

  • Boc-L-Valine | C10H19NO4 | CID 83693. PubChem - NIH. Available from: [Link]

  • L-Valine | C5H11NO2 | CID 6287. PubChem - NIH. Available from: [Link]

  • Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide | Request PDF. ResearchGate. Available from: [Link]

  • Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. Available from: [Link]

  • Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. PubMed. Available from: [Link]

  • Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Available from: [Link]

  • l-Valine, N-methoxycarbonyl-, isohexyl ester | C13H25NO4 | CID 6422805. PubChem. Available from: [Link]

  • asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. Available from: [Link]

  • New chiral synthons of13C- or15N-labelled α-amino acids | Request PDF. ResearchGate. Available from: [Link]

  • N-(2-Aminoethyl)-N-(methoxycarbonyl)-L-valine. PubChem. Available from: [Link]

  • L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters | Request PDF. ResearchGate. Available from: [Link]

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. Available from: [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available from: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Available from: [Link]

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Foundational

Theoretical Framework for the Conformational Analysis of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid

An In-Depth Technical Guide A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract The conformational landscape of N-protected amino acids is a cornerstone of rational peptide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The conformational landscape of N-protected amino acids is a cornerstone of rational peptide design, drug discovery, and the fundamental understanding of protein folding. 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, an N-ethoxycarbonyl derivative of L-valine, serves as a critical model system. Its branched, bulky side chain introduces significant steric constraints that dictate its accessible conformations, which in turn influence the properties of larger molecules incorporating this moiety. This guide provides a comprehensive theoretical and practical framework for elucidating the conformational preferences of this molecule, integrating high-level computational chemistry with protocols for experimental validation. We will explore the causality behind methodological choices, from the initial conformer search to the quantum mechanical calculations and spectroscopic validation, offering a self-validating system for robust scientific inquiry.

Introduction: The Significance of Conformational Control

The three-dimensional structure of a molecule is intrinsically linked to its function. For N-acyl amino acids, this principle is paramount. These molecules are not merely building blocks but are also recognized as a family of endogenous signaling molecules with diverse biological roles.[1][2][3] The specific arrangement of atoms in space—its conformation—governs how a molecule interacts with biological targets like receptors and enzymes. For drug development professionals, understanding and controlling the conformation of amino acid derivatives is crucial for designing potent and selective therapeutics.[4][5][6]

The subject of this guide, 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid (N-ethoxycarbonyl-L-valine), presents a fascinating case study. The valine side chain is known to favor β-sheet structures in proteins due to steric hindrance, a preference that has significant implications for protein architecture.[7] By exploring the conformational energy landscape of this protected valine derivative, we can gain predictive power over the structural behavior of peptides and peptidomimetics, which is a key aspect of modern computer-aided drug discovery (CADD).[8][9]

This guide will delineate a robust, multi-pillar approach that combines theoretical calculations with experimental validation, ensuring the highest degree of scientific integrity.

Theoretical & Computational Methodology: A Guided Workflow

The core of the analysis lies in a multi-step computational workflow designed to systematically explore and accurately characterize the potential energy surface (PES) of the molecule. Each step is chosen to balance computational cost with the required accuracy for meaningful results.

Workflow Overview

The computational strategy follows a logical progression from a broad search of the conformational space to high-accuracy refinement of the most stable structures.

G cluster_0 Phase 1: Exploration cluster_1 Phase 2: Refinement & Analysis cluster_2 Phase 3: Validation & Dynamics A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics - MMFF94) A->B Rotational bond scanning C Geometry Optimization (DFT: B3LYP/6-31G(d)) B->C Low-energy candidates D Frequency Calculation (Vibrational Analysis) C->D Verify minima E Single-Point Energy Refinement (DFT: B3LYP-D3/aug-cc-pVTZ) D->E Filter unique conformers F Thermodynamic Analysis (Boltzmann Distribution) E->F Calculate ΔG G Spectra Prediction (IR, NMR, CD) F->G Lowest Gibbs energy conformers H Molecular Dynamics (MD) (Solvent Effects) F->H I Experimental Validation G->I H->I

Caption: A multi-phase workflow for conformational analysis.

Step-by-Step Computational Protocol

Protocol 1: Conformational Search and Optimization

  • Initial Structure Generation:

    • Construct the 3D model of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid using molecular modeling software (e.g., Avogadro, GaussView).

    • Identify all key rotatable single bonds (dihedral angles), particularly around the amide bond (ω), the N-Cα bond (φ), the Cα-C' bond (ψ), and the side-chain bonds (χ).

  • Initial Conformational Search:

    • Rationale: A full quantum mechanical scan of all dihedral angles is computationally prohibitive. Therefore, a less expensive method is used for the initial exploration. Molecular mechanics force fields (e.g., MMFF94) provide a rapid way to evaluate thousands of potential structures.

    • Perform a systematic or stochastic conformational search by rotating the identified bonds. For a systematic search, rotate each dihedral in defined increments (e.g., 30°).

    • Minimize the energy of each generated conformer using the chosen force field.

    • Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and select unique structures within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.

  • DFT Geometry Optimization:

    • Rationale: Density Functional Theory (DFT) provides a much more accurate description of the electronic structure and geometry compared to molecular mechanics.[10][11] The B3LYP functional is a widely used hybrid functional that offers a good balance of accuracy and cost for organic molecules. The 6-31G(d) basis set is a standard choice for initial optimizations.

    • For each selected conformer, perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.

    • To account for the polar biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) using water as the solvent should be included.[12]

  • Vibrational Frequency Calculation:

    • Rationale: This step is crucial for two reasons: 1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). 2) It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for calculating Gibbs free energy.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d) with PCM) for each optimized geometry.

  • High-Accuracy Energy Refinement:

    • Rationale: To obtain more reliable relative energies, single-point energy calculations are performed with a more robust theoretical model. A larger basis set, such as aug-cc-pVTZ, provides a better description of electron distribution. Dispersion corrections (e.g., Grimme's D3) are essential for accurately modeling the weak intramolecular interactions that stabilize certain conformers.[13]

    • Using the optimized geometries from Step 3, perform single-point energy calculations at the B3LYP-D3/aug-cc-pVTZ level with the PCM solvent model.

  • Thermodynamic Analysis:

    • Calculate the Gibbs free energy (G) for each conformer using the electronic energies from Step 5 and the thermal corrections from Step 4.

    • Determine the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.

    • Calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation: Population (%) = 100 * (e^(-ΔG/RT)) / Σ(e^(-ΔG/RT))

Data Presentation and Interpretation

The results of the computational analysis should be presented clearly to facilitate interpretation. Tables are ideal for summarizing quantitative data.

Table 1: Calculated Thermodynamic Properties of Stable Conformers

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.0075.3
Conf-2 0.851.2012.4
Conf-3 1.501.854.5
Conf-4 2.102.501.5
...etc..........
Note: Data are hypothetical and for illustrative purposes.

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

Conformer IDφ (C'-N-Cα-C')ψ (N-Cα-C'-O)χ1 (N-Cα-Cβ-Cγ1)Intramolecular H-Bond (Donor-Acceptor)
Conf-1 -155.2148.9178.5Amide N-H ··· Carbonyl O
Conf-2 -75.8130.1-65.3None
Conf-3 -160.1-45.6175.9None
...etc.............
Note: Data are hypothetical and for illustrative purposes.

These tables allow for a quick assessment of the dominant conformations and the key structural features, such as specific dihedral angles or the presence of stabilizing intramolecular hydrogen bonds, which are often revealed by FT-IR spectroscopy.[14]

Advanced Analysis: Molecular Dynamics and Spectroscopic Prediction

To further enhance the trustworthiness of the theoretical model, molecular dynamics simulations and the prediction of spectroscopic properties are invaluable.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of discrete energy minima, MD simulations introduce temperature and time, allowing the molecule to dynamically explore its conformational space.[15][16]

  • Purpose: To assess the stability of the DFT-predicted conformers in an explicit solvent environment and to observe transitions between different conformational states.

  • Protocol: Solvate the lowest-energy conformer in a box of explicit water molecules. Run a simulation for several nanoseconds, monitoring key dihedral angles and RMSD to see if the molecule remains in its initial conformation or transitions to other stable states.

Prediction of Spectroscopic Data

The most direct way to validate computational results is to compare them with experimental data. Calculating theoretical spectra provides a direct bridge between theory and experiment.

  • FT-IR: Vibrational frequencies calculated via DFT can be plotted to generate a theoretical IR spectrum. These can be compared with experimental spectra to validate the presence of predicted functional groups and hydrogen bonding patterns.[17]

  • NMR: Chemical shifts and spin-spin coupling constants (J-couplings) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). J-couplings are particularly sensitive to dihedral angles and can be used to confirm the predicted backbone and side-chain conformations.[18][19]

  • Circular Dichroism (CD): As a chiral molecule, its CD spectrum is highly sensitive to its conformation.[20][21] Time-dependent DFT (TD-DFT) can be used to predict the CD spectrum, which provides a powerful validation of the overall 3D structure.[22]

Experimental Validation: Self-Validating Protocols

The following protocols describe how to obtain the experimental data needed to validate the theoretical predictions, creating a closed loop of prediction and verification.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Dissolve a small amount of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in a suitable solvent (e.g., acetonitrile) to create a dilute solution. Prepare a thin film on a KBr plate or use a liquid cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the experimental spectrum with the DFT-predicted spectrum. Pay close attention to the C=O stretching region (~1650-1750 cm⁻¹) and the N-H stretching region (~3300-3400 cm⁻¹) to identify signatures of intramolecular hydrogen bonding.[23][24]

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra. Additionally, acquire 2D correlation spectra such as COSY and HSQC to assign all proton and carbon signals unambiguously.

  • Analysis: Measure the ³J(HNCαH) coupling constant from the ¹H spectrum. This value is directly related to the φ dihedral angle via the Karplus equation and can be compared with the values calculated for the predicted conformers.[25][26]

Protocol 4: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or hexafluoroisopropanol).

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.

  • Analysis: Compare the sign and magnitude of the experimental Cotton effects with the TD-DFT predicted spectrum. A good match provides strong evidence for the predicted dominant conformation in solution.[27][28]

Conclusion and Outlook

The conformational analysis of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is a tractable yet highly relevant problem for researchers in chemistry and drug development. The integrated computational and experimental workflow detailed in this guide provides a robust and self-validating system for determining its conformational preferences. By understanding the intrinsic structural tendencies of this N-protected valine derivative, scientists can make more informed decisions in the design of peptides, peptidomimetics, and other complex molecules, ultimately accelerating the discovery of new therapeutics. The principles outlined here are broadly applicable to the conformational analysis of a wide range of flexible molecules.

References

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  • Barros, A. S., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. [Link]

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  • Wikipedia contributors. (2023). Circular dichroism. Wikipedia, The Free Encyclopedia. [Link]

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  • Li, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 201970. [Link]

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  • Sliwoski, G., et al. (2014). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 10, 981-1002. [Link]

  • Batool, M., et al. (2019). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 24(12), 2269. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • ResearchGate. (n.d.). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... ResearchGate. [Link]

  • Garima, K., et al. (2025). Comprehensive Characterization of dl-Valine: Molecular Structure, Vibrational Analysis, Biological Implication and Molecular Dynamics Simulation. Journal of Computational Biophysics and Chemistry. [Link]

  • Minds Underground. (2020). The Chemist's Guide to Advances in Computational Drug Design. Minds Underground. [Link]

  • Let's Talk Academy. (2026). NMR Spectroscopy. CSIR NET LIFE SCIENCE COACHING. [Link]

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  • Das, S., et al. (2022). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. International Journal of Molecular Sciences, 23(23), 15214. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

  • Garima, K. (2025). Comprehensive Characterization of dl-Valine: Molecular Structure, Vibrational Analysis, Biological Implication and Molecular Dynamics Simulation. SciSpace. [Link]

  • Ugurlu, S. Y. (2024). Computational Methods in Drug Discovery and Development. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conformations of l-valine: the six most significant conformers... ResearchGate. [Link]

  • Morris, K., & Fant, Y. (2023). Molecular Dynamics Simulation Study of Stabilizer Association with the Val122Ile Transthyretin Variant. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Ozaki, Y., et al. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Analyst, 147(12), 2732-2740. [Link]

  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 415-429. [Link]

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  • Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 146(5), 624-631. [Link]

  • Di Marzo, V., & Maccarrone, M. (2018). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 19(11), 3369. [Link]

  • ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Casetta, B., et al. (2000). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Rapid Communications in Mass Spectrometry, 14(15), 1331-1336. [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 808846. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methoxycarbonyl)-3-methylbutanoic acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). The gas phase conformers and vibrational spectra of valine, leucine and isoleucine: An ab initio study. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Step-by-step solid-phase peptide synthesis (SPPS) protocol using N-Ethoxycarbonyl-L-valine.

Abstract Solid-Phase Peptide Synthesis (SPPS) stands as a foundational technique in peptide chemistry, enabling the efficient and controlled assembly of peptide chains.[1][2][3] This application note provides a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) stands as a foundational technique in peptide chemistry, enabling the efficient and controlled assembly of peptide chains.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the manual synthesis of peptides incorporating Fmoc-L-Valine, a sterically hindered amino acid that often presents unique challenges.[4] The methodologies detailed herein are grounded in the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, favored for its mild reaction conditions.[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying chemical principles and strategic considerations necessary for successful peptide synthesis.

Introduction: The Core Principles of Fmoc-Based SPPS

Solid-Phase Peptide Synthesis, a revolutionary technique pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin.[1][5] This solid-phase approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thereby driving reactions to completion and maximizing yield.[6][7]

The synthesis proceeds in the C-terminus to N-terminus direction.[6] The process begins by anchoring the C-terminal amino acid to the resin.[8][9] Subsequent amino acids are then added in a cyclical fashion, with each cycle consisting of two main steps: the removal of the temporary Nα-protecting group and the coupling of the next protected amino acid.[2][4]

The Fmoc/tBu strategy is a cornerstone of modern SPPS.[4] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the protection of reactive amino acid side chains.[4][6] This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups, which are only removed at the final cleavage stage.[6][8]

Clarification on Amino Acid Nomenclature: While the topic specifies "N-Ethoxycarbonyl-L-valine," the standard and widely accepted protecting group for the N-terminus in this chemistry is the Fmoc group. Therefore, this protocol will proceed with the use of Fmoc-L-Valine-OH , as it aligns with established and validated SPPS methodologies.[10]

Materials and Reagents

Successful peptide synthesis hinges on the quality and purity of the materials and reagents used. The following is a comprehensive list of necessary components.

Category Item Description & Recommended Grade
Resin (Solid Support) Rink Amide ResinSuitable for the synthesis of C-terminal peptide amides.[11][12]
Wang ResinUsed for the synthesis of peptides with a C-terminal carboxylic acid.[11][12]
Amino Acids Fmoc-L-Valine-OHThe sterically hindered amino acid of focus.
Other Fmoc-protected amino acidsAs required by the target peptide sequence.
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, essential for swelling the resin and as a reaction solvent.[13][14]
Dichloromethane (DCM)Peptide synthesis grade, used for washing and swelling the resin.[13][14]
Deprotection Reagent PiperidineReagent grade, used as a 20% solution in DMF for Fmoc removal.[14][15][16]
Coupling Reagents HBTU, HATU, or HCTUHigh-efficiency coupling reagents, particularly for hindered amino acids like valine.[14][17]
N,N-Diisopropylethylamine (DIEA)Reagent grade base used to activate the coupling reaction.[14]
Cleavage Cocktail Trifluoroacetic Acid (TFA)Reagent grade, the primary component for cleaving the peptide from the resin.[5][18]
Scavengers (e.g., Water, Triisopropylsilane (TIS))Used to quench reactive cationic species generated during cleavage.[14][19]
Precipitation & Washing Cold Diethyl EtherFor precipitating the cleaved peptide.
Analytical Equipment High-Performance Liquid Chromatography (HPLC)For purification and purity analysis of the final peptide.[20][21]
Mass Spectrometer (MS)For confirming the molecular weight of the synthesized peptide.[20][21]

The SPPS Workflow: A Step-by-Step Protocol

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain. The following protocol details the key steps for the manual synthesis of a peptide incorporating Fmoc-L-Valine.

Resin Preparation and Swelling

The initial step is to prepare the solid support to ensure optimal reaction conditions.

  • Resin Weighing: Weigh the desired amount of resin and place it in a suitable reaction vessel.

  • Swelling: Add DMF to the resin (approximately 10-15 mL per gram of resin) and allow it to swell for at least 30-60 minutes with gentle agitation.[13][14][17] This step is crucial as it allows the reagents to penetrate the resin beads for efficient reaction.[13]

  • Solvent Removal: After swelling, drain the DMF from the reaction vessel.

The Synthesis Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

This step exposes the N-terminal amine of the growing peptide chain, preparing it for the next coupling reaction.

  • Piperidine Treatment: Add a 20% solution of piperidine in DMF to the swollen resin.[14][17]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[14]

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal.[14][16] The removal of the Fmoc group is a β-elimination reaction facilitated by the basic nature of piperidine.[22][23][24]

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine and the cleaved Fmoc-adduct.[14][17]

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-L-Valine + Coupling Reagent) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage After Final Cycle Start Swollen Resin Start->Deprotection Purification Purification & Analysis Final_Cleavage->Purification

Caption: The cyclical workflow of Solid-Phase Peptide Synthesis.

Due to the steric hindrance of L-Valine's isopropyl side chain, efficient activation is critical for a successful coupling reaction.[4][17]

  • Activation of Fmoc-L-Valine: In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Valine-OH and 3-5 equivalents of a coupling reagent (e.g., HBTU) in DMF.[14] Add 6-10 equivalents of DIEA to the solution to activate the amino acid.[14] The coupling reagent transforms the carboxylic acid of the amino acid into a more reactive species, facilitating nucleophilic attack by the free amine on the resin.[6][25]

  • Coupling Reaction: Immediately add the activated Fmoc-L-Valine solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, such as with sterically hindered amino acids, the reaction time can be extended, or a second coupling can be performed.[14]

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects free primary amines.[14]

  • Washing: After a complete coupling, thoroughly wash the resin with DMF to remove any unreacted amino acid and coupling byproducts.[17]

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Final Wash and Drying: Wash the peptide-resin with DCM to remove any residual DMF and then dry the resin under a stream of nitrogen.[14]

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A commonly used cocktail is "Reagent K" or a simpler mixture of 95% TFA, 2.5% water, and 2.5% TIS.[14] The scavengers (water and TIS) are crucial for trapping the reactive carbocations generated from the cleavage of the side-chain protecting groups, thus preventing unwanted side reactions.[19]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate the mixture for 2-3 hours at room temperature.[14][18]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collection and Drying: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Characterization

The crude peptide obtained after cleavage is typically purified and then analyzed to confirm its identity and purity.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the synthetic peptide to the desired level of purity.[20][26][27]

  • Characterization:

    • Mass Spectrometry (MS): Used to determine the molecular weight of the peptide and confirm its identity.[20][26]

    • Amino Acid Analysis: Provides information on the amino acid composition of the peptide.[20]

    • Peptide Mapping: Involves enzymatic digestion of the peptide followed by analysis of the resulting fragments to verify the amino acid sequence.[20]

Troubleshooting and Key Considerations

  • Incomplete Coupling: For sterically hindered amino acids like Valine, consider double coupling, using a more potent coupling reagent like HATU, or increasing the reaction time.[14][17]

  • Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate, leading to incomplete reactions. Using specialized resins or solvents can help mitigate this issue.

  • Side Reactions during Cleavage: Ensure the use of an appropriate scavenger cocktail to prevent modification of sensitive amino acids like Tryptophan, Methionine, and Cysteine.

Conclusion

This application note has provided a detailed, step-by-step protocol for the solid-phase synthesis of peptides incorporating Fmoc-L-Valine. By understanding the chemical principles behind each step and adhering to the outlined procedures, researchers can confidently and efficiently synthesize high-quality peptides for a wide range of applications in research and drug development.

References

  • Introduction to Peptide Synthesis - PMC - NIH. National Institutes of Health. [Link]

  • What is Solid-phase Peptide Synthesis? - Powder Systems. Powder Systems Limited. [Link]

  • Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. The Organic Chemistry Tutor. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. International Journal of Science and Research Archive. [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. AAPPTec. [Link]

  • Understanding the Chemistry: Fmoc-Val-OH in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. Royal Society of Chemistry. [Link]

  • Peptide synthesis - Wikipedia. Wikipedia. [Link]

  • Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • 4.3 Synthesis of Peptides on Solid Supports. Thieme. [Link]

  • Peptide Characterisation Supporting Peptide Drug Development - Intertek. Intertek. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. National Institutes of Health. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

  • Methods for Removing the Fmoc Group | Springer Nature Experiments. Springer Nature. [Link]

  • One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a - ResearchGate. ResearchGate. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. The Rojas Lab. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. EMD Millipore. [Link]

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Application

Application Notes: 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in Liquid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Liquid-Phase Peptide Synthesis (LPPS) represents a classical and highly scalable methodology for the production of peptides, bridging the gap b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-Phase Peptide Synthesis (LPPS) represents a classical and highly scalable methodology for the production of peptides, bridging the gap between traditional solution-phase techniques and modern solid-phase synthesis.[1] This approach, characterized by the synthesis of peptides in a homogeneous solution, allows for the purification of intermediates at each step, ensuring high final purity, which is critical in drug development.[1] A cornerstone of any peptide synthesis strategy is the precise control of reactive functional groups, achieved through the use of protecting groups.[2]

This guide provides a detailed technical overview of the application of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid (N-Ethoxycarbonyl-L-Valine, hereafter referred to as Eoc-Val-OH ) in LPPS. The ethoxycarbonyl (Eoc) group is a foundational carbamate-type protecting group for the α-amino function. While modern synthesis is dominated by orthogonal systems like Boc and Fmoc, understanding the application of classical protecting groups like Eoc is valuable for specific synthetic strategies and for comprehending the evolution of peptide chemistry.[3] We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and discuss key considerations for its successful implementation.

Section 1: The N-Ethoxycarbonyl (Eoc) Protecting Group

The primary objective of N-terminal protection is to prevent the uncontrolled polymerization of amino acids during the activation of the C-terminal carboxyl group for peptide bond formation.[] The protecting group must remain stable during the coupling reaction and be removable under conditions that do not compromise the newly formed peptide bond or other functionalities in the sequence.[5]

The Eoc group is a simple alkyl carbamate. Its stability and cleavage are dictated by the chemistry of the carbamate bond. Unlike the Benzyloxycarbonyl (Z) group, it cannot be removed by catalytic hydrogenolysis.[3] Its removal typically requires harsh hydrolytic conditions (acidic or basic), which presents both challenges and specific-use cases.[6][7] This lack of orthogonality with common acid-labile side-chain protecting groups (like tBu) is a key consideration in synthetic design.[2][]

Section 2: Physicochemical Properties of Eoc-Val-OH

The success of LPPS is highly dependent on the solubility of all reactants, including the N-protected amino acid and the growing peptide chain, in the chosen solvent system.[1] Eoc-Val-OH possesses properties derived from its constituent parts: the bulky, hydrophobic valine side chain and the moderately polar ethoxycarbonyl group.

Table 1: Properties and Considerations for Eoc-Val-OH in LPPS

PropertyObservation & RationaleRecommended Solvents
Structure (Illustrative)N/A
Molecular Weight 189.21 g/mol N/A
Solubility The valine side chain imparts significant hydrophobicity. The Eoc group is less nonpolar than a Boc group. Solubility should be assessed empirically, but it is generally soluble in polar aprotic solvents.[8][9]DMF, NMP, DCM, THF, Dioxane
Steric Hindrance The β-branched side chain of valine is known to slow coupling reaction rates compared to sterically unhindered amino acids like glycine or alanine.[6] This is a critical factor; incomplete coupling is a major risk.N/A
Racemization Risk Carbamate-protected amino acids are generally resistant to racemization during activation.[3] However, the use of additives is still highly recommended to ensure stereochemical integrity.N/A

Section 3: Core Workflow of LPPS

The synthesis of a peptide using Eoc-Val-OH in LPPS follows a cyclical process. Each cycle extends the peptide chain by one residue and consists of three main stages: coupling, purification, and deprotection. This iterative nature allows for the controlled, stepwise assembly of the target sequence.

LPPS_Workflow Peptide_N H₂N-Peptide(n)-OR Coupling Coupling Step + Eoc-Val-OH + Coupling Reagent Peptide_N->Coupling Start of Cycle Protected_Peptide Eoc-Val-Peptide(n)-OR Coupling->Protected_Peptide Purification Purification (Filtration, Wash, etc.) Protected_Peptide->Purification Purified_Peptide Purified Eoc-Peptide(n+1)-OR Purification->Purified_Peptide Deprotection N-Terminal Deprotection (Hydrolysis) Purified_Peptide->Deprotection Deprotection->Peptide_N Ready for Next Cycle H₂N-Peptide(n+1)-OR

Caption: The iterative cycle of Liquid-Phase Peptide Synthesis (LPPS).

Section 4: Detailed Protocols

The following protocols provide step-by-step methodologies for the key stages of LPPS using Eoc-Val-OH.

Protocol 4.1: Dipeptide Synthesis (Eoc-Val-Gly-OEt) via Carbodiimide Method

This protocol details the coupling of Eoc-Val-OH to an amino acid ester (Glycine ethyl ester, H-Gly-OEt) using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent. The addition of Hydroxybenzotriazole (HOBt) is included as a critical additive to enhance reaction speed and suppress racemization.[]

Principle of Coupling: DCC activates the carboxylic acid of Eoc-Val-OH to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea, terminating the reaction. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the incoming amine (H-Gly-OEt) to form the desired peptide bond.[][11]

Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase EocVal Eoc-Val-OH Intermediate O-Acylisourea (Reactive Intermediate) EocVal->Intermediate DCC DCC DCC->Intermediate HOBt_Ester HOBt Active Ester Intermediate->HOBt_Ester Intercepted by HOBt DCU DCU (Byproduct) (Insoluble) Intermediate->DCU Rearrangement (Side Reaction) HOBt HOBt (Additive) HOBt->HOBt_Ester Peptide Eoc-Val-Gly-OEt (Dipeptide) HOBt_Ester->Peptide Amine H-Gly-OEt Amine->Peptide

Caption: Carbodiimide coupling mechanism with an HOBt additive.

Materials & Reagents:

ReagentMolar Eq.Amount (for 10 mmol scale)Notes
Eoc-Val-OH1.01.89 gThe limiting reagent.
H-Gly-OEt·HCl1.01.40 gC-terminal amino acid component.
Triethylamine (TEA)1.01.4 mL (1.01 g)To neutralize the HCl salt.
HOBt (anhydrous)1.11.49 gRacemization suppressant.
DCC1.12.27 gCoupling agent.[11]
Dichloromethane (DCM)-~100 mLAnhydrous, reaction solvent.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve H-Gly-OEt·HCl (1.40 g) in anhydrous DCM (50 mL). Cool the flask in an ice bath (0 °C).

  • Neutralization: Add TEA (1.4 mL) dropwise to the stirring solution. Stir for 15 minutes at 0 °C to form the free base of glycine ethyl ester.

  • Dissolution & Activation: In a separate flask, dissolve Eoc-Val-OH (1.89 g) and HOBt (1.49 g) in anhydrous DCM (50 mL). Add this solution to the reaction flask containing the neutralized amine.

  • Coupling Initiation: While maintaining the temperature at 0 °C, add a solution of DCC (2.27 g) in a small amount of DCM (~10 mL). A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is a prudent choice to counteract the steric hindrance of the valine residue.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexane). Stain with ninhydrin to check for the consumption of the starting amine.

  • Work-up (DCU Removal): Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation of DCU. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Purification (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove unreacted TEA and residual DCC.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted HOBt and Eoc-Val-OH.

    • Brine (1 x 50 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or flash column chromatography if necessary.[7]

Protocol 4.2: N-Terminal Deprotection of the Eoc Group

The cleavage of a simple alkyl carbamate like Eoc requires harsh conditions, as it is stable to the mild acids (e.g., TFA) and bases (e.g., piperidine) used in modern orthogonal schemes.[2][3] Basic hydrolysis is often employed.

Principle of Deprotection: Under strong basic conditions (e.g., refluxing with KOH in aqueous ethanol), the carbamate ester is saponified. The resulting carbamic acid is unstable and decarboxylates to yield the free amine of the peptide.[6]

CAUTION: These conditions are harsh and can potentially hydrolyze the C-terminal ester and, more critically, the internal peptide bonds, especially with extended reaction times. This protocol must be carefully optimized and monitored.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified Eoc-dipeptide (e.g., Eoc-Val-Gly-OEt) in a mixture of ethanol and water (e.g., 4:1 v/v) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a significant excess of potassium hydroxide (KOH) pellets (e.g., 5-10 equivalents). Stir until dissolved.[6]

  • Hydrolysis: Heat the mixture to reflux and maintain for a period determined by optimization (e.g., 4-12 hours). The reaction must be monitored closely (e.g., by LC-MS) to find the point of maximal Eoc cleavage with minimal peptide bond cleavage.

  • Work-up: After cooling to room temperature, neutralize the mixture carefully with concentrated HCl.

  • Isolation: Remove the ethanol under reduced pressure. The resulting aqueous solution contains the dipeptide (now with a free N-terminus and a saponified C-terminus, e.g., H-Val-Gly-OH) and KCl salt. The product must be isolated using techniques like ion-exchange chromatography or HPLC.

Section 5: Troubleshooting and Key Considerations

  • Incomplete Coupling:

    • Cause: Steric hindrance of valine.

    • Solution: Increase reaction time, ensure anhydrous conditions, or consider a more potent coupling reagent like HATU (though this adds complexity and cost).

  • Racemization:

    • Cause: Over-activation of the carboxylic acid.

    • Solution: Always use an additive like HOBt or Oxyma. Maintain low temperatures (0 °C) during the addition of DCC.[]

  • Peptide Degradation during Deprotection:

    • Cause: The harsh basic hydrolysis required to cleave the Eoc group also attacks other labile bonds.

    • Solution: This is the inherent limitation of this protecting group. Perform careful time-course studies to optimize deprotection. For longer or more sensitive peptides, the Eoc group is not a suitable choice compared to modern Fmoc or Boc strategies.

  • Solubility Issues:

    • Cause: As the peptide chain grows, its solubility properties can change drastically, leading to precipitation from the reaction mixture.

    • Solution: Screen alternative solvents or solvent mixtures (e.g., adding NMP). This is a common challenge in LPPS.[1]

Conclusion

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is a functional building block for Liquid-Phase Peptide Synthesis. Its application follows classical peptide chemistry principles, with carbodiimide-mediated coupling providing a reliable method for peptide bond formation. The primary challenge and key experimental consideration lies in the deprotection of the N-ethoxycarbonyl group, which requires non-orthogonal, harsh hydrolytic conditions. While this limits its utility for complex, sensitive peptides, its use in the synthesis of simple di- or tripeptides can be an effective and economical approach, offering valuable insights into the foundational techniques of peptide chemistry. For modern drug development involving complex peptides, the adoption of orthogonal protecting group strategies (Fmoc/tBu) is strongly recommended.[3]

References

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2022-08-28). Available from: [Link]

  • Wilson, Z. et al. Liquid phase peptide synthesis (LPPS) in flow. Vapourtec. (2021-07-21). Available from: [Link]

  • El-Faham, A. & Albericio, F. Peptide Coupling Reactions. OMICS International. (2015-02-15). Available from: [Link]

  • Barros, M. et al. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ResearchGate. (2021). Available from: [Link]

  • Olofson, R. A. et al. N-Dealkylation of Amines. National Institutes of Health. (2011). Available from: [Link]

  • Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). Available from: [Link]

  • Kates, S. A. & Albericio, F. Protecting Groups. Thieme Chemistry. (2002). Available from: [Link]

  • aapptec. Amino Acid Derivatives for Peptide Synthesis. aapptec. Available from: [Link]

  • ResearchGate. Cleavage time (t ½ ) for various protecting groups and cleavage conditions. ResearchGate. (2001). Available from: [Link]

  • Hay, R. W. & Porter, L. J. The basic hydrolysis of amino acid esters. ResearchGate. (1967). Available from: [Link]

  • Waters Corporation. Introduction to Acid & Alkaline Hydrolysis. Waters Corporation. Available from: [Link]

  • Fountoulakis, M. & Lahm, H. W. PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Agricultural and Food Chemistry. (1998). Available from: [Link]

  • Ashenhurst, J. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019-10-07). Available from: [Link]

  • Mitchell, A. R. et al. Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. PubMed. (1979). Available from: [Link]

  • Yoshizawa, T. et al. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology. (2021). Available from: [Link]

  • Bodanszky, M. Principles of Peptide Synthesis. SpringerLink. (1993). Available from: [Link]

  • Rebek, J. & Feitler, D. Peptide synthesis with carbodiimide. PubMed. (1975). Available from: [Link]

  • C. J. Moody, G. H. Whitham. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. (1971). Available from: [Link]

  • Yoshizawa, T. et al. Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. PubMed. (2021). Available from: [Link]

Sources

Method

Protocol for the deprotection of the ethoxycarbonyl group from N-Ethoxycarbonyl-L-valine.

For: Researchers, scientists, and drug development professionals. Introduction: The Role and Removal of the Ethoxycarbonyl Protecting Group In the intricate landscape of multi-step organic synthesis, particularly in pept...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role and Removal of the Ethoxycarbonyl Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the selective protection and deprotection of functional groups is a cornerstone of success.[1] The ethoxycarbonyl group (EtO(CO)-), a type of carbamate, is a commonly employed protecting group for amines due to its stability under a range of reaction conditions. Its presence prevents the nucleophilic amine from engaging in unwanted side reactions, thereby directing the synthetic route towards the desired product.

N-Ethoxycarbonyl-L-valine serves as a key building block in the synthesis of various complex molecules. The strategic removal of this protecting group is a critical step to liberate the free amine of the L-valine moiety, enabling subsequent coupling reactions or revealing the final target molecule. This application note provides a detailed protocol for the deprotection of N-Ethoxycarbonyl-L-valine, focusing on the widely utilized method of basic hydrolysis (saponification). We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and discuss methods for monitoring reaction progress and purifying the final product.

Chemical Principles: The Mechanism of Saponification

The deprotection of the N-ethoxycarbonyl group under basic conditions is a classic example of a saponification reaction.[2][3] Saponification is the hydrolysis of an ester (in this case, a carbamate, which is an ester of a carbamic acid) mediated by a base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethoxycarbonyl group. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion (EtO⁻) as the leaving group. The ethoxide ion then deprotonates the newly formed carbamic acid, which is unstable and readily decarboxylates to yield the free amine (L-valine) and carbon dioxide. The overall process is irreversible due to the final acid-base reaction and the evolution of carbon dioxide gas.

Below is a diagram illustrating the mechanistic pathway:

Saponification Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Decarboxylation N_Ethoxycarbonyl_Valine R-NH-C(=O)O-Et Tetrahedral_Intermediate R-NH-C(O⁻)(OH)O-Et N_Ethoxycarbonyl_Valine->Tetrahedral_Intermediate OH_minus OH⁻ OH_minus->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 R-NH-C(O⁻)(OH)O-Et Carbamic_Acid R-NH-COOH Tetrahedral_Intermediate_2->Carbamic_Acid Ethoxide EtO⁻ Carbamic_Acid_2 R-NH-COOH L_Valine R-NH₂ Carbamic_Acid_2->L_Valine CO2 CO₂

Caption: Mechanism of Saponification for N-Ethoxycarbonyl Deprotection.

Experimental Protocol: Deprotection of N-Ethoxycarbonyl-L-valine via Basic Hydrolysis

This protocol provides a general procedure for the saponification of N-Ethoxycarbonyl-L-valine. Researchers should optimize reaction times and temperatures based on their specific scale and analytical monitoring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Ethoxycarbonyl-L-valine≥98%e.g., Sigma-AldrichStarting material[5]
Sodium Hydroxide (NaOH)Reagent Gradee.g., Fisher ScientificBase for hydrolysis
Methanol (MeOH)ACS Gradee.g., VWRSolvent
Deionized Water (H₂O)Solvent
Hydrochloric Acid (HCl)1M solutionFor neutralization
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying agent
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Ethoxycarbonyl-L-valine (1 equivalent) in a mixture of methanol and water (a common ratio is 1:1 v/v).[4]

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (typically 2-3 equivalents) in water.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored.

  • Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting material spot/peak and the appearance of the product spot/peak indicates reaction completion. In-situ spectroscopic tools like Raman or FTIR spectroscopy can also be employed for real-time monitoring.[6]

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 7 by the dropwise addition of 1M HCl. Be cautious as this may cause some effervescence.

  • Workup - Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). This step is to remove any unreacted starting material or organic-soluble impurities. The product, L-valine, will remain in the aqueous layer.

  • Isolation of Product: The aqueous layer containing the L-valine can be concentrated under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Experimental Workflow A 1. Dissolve N-Ethoxycarbonyl-L-valine in MeOH/H₂O B 2. Add NaOH solution A->B C 3. Heat to reflux (2-4h) B->C D 4. Monitor reaction (TLC/HPLC) C->D E 5. Cool and neutralize with HCl D->E If complete F 6. Extract with Ethyl Acetate E->F G 7. Isolate L-valine from aqueous layer F->G

Caption: Step-by-step workflow for the deprotection of N-Ethoxycarbonyl-L-valine.

Alternative Deprotection Methods

While basic hydrolysis is a robust and common method, other conditions can be employed for the cleavage of the ethoxycarbonyl group, especially when the substrate is sensitive to strong bases.

MethodReagents and ConditionsAdvantagesConsiderations
Acidic Hydrolysis Concentrated acids like HBr in acetic acid or trifluoroacetic acid (TFA).[7]Can be effective for substrates with acid-labile groups.Harsh conditions may lead to side reactions or racemization of the amino acid.[8]
TMSI-Mediated Deprotection Trimethylsilyl iodide (TMSI) in an inert solvent like dichloromethane or acetonitrile.[9][10]Mild and effective for a variety of carbamates.TMSI is moisture-sensitive and can be expensive.[10]
Nucleophilic Deprotection Reagents like 2-mercaptoethanol in the presence of a base.[11][12][13]Offers good functional group tolerance and is an alternative to traditional methods.[11]May require elevated temperatures and specific solvent systems.[12]

Conclusion

The deprotection of the N-ethoxycarbonyl group from N-Ethoxycarbonyl-L-valine is a critical transformation in synthetic chemistry. The choice of the deprotection method, with basic hydrolysis being a primary and effective option, should be made based on the overall synthetic strategy and the compatibility of other functional groups present in the molecule. Careful execution of the protocol and diligent monitoring of the reaction are paramount to achieving a high yield of the desired L-valine product. This application note provides a solid foundation for researchers to successfully perform this deprotection and advance their synthetic endeavors.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available at: [Link]

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. Journal of the American Chemical Society.
  • Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Trimethylsilyl iodide. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

  • Butt, A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Reddy, K. L., & Kumar, G. S. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Letters in Organic Chemistry.
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  • Wikipedia contributors. (2023). Saponification. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Faure, P., et al. (2007). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Analytical and Bioanalytical Chemistry.
  • Frohlich, T., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry.
  • Smith, J. A., et al. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes.
  • Lachenmeier, D. W., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. Toxics.
  • Ryu, D., & Clark, S. (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Journal of Agricultural and Food Chemistry.
  • operachem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Leah4sci. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube.
  • LibreTexts. (2023). Saponification. In Chemistry LibreTexts. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • Leah4sci. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube.
  • Kishan's Classes. (2023, October 16). Biochemistry: Hydrolysis of Amino Acids (UNDER 3 MINUTES!!) [Video]. YouTube.
  • Aitken, A., & Learmonth, M. (2002). Hydrolysis of Samples for Amino Acid Analysis. In The Protein Protocols Handbook. Humana Press.

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Application

Application Notes &amp; Protocols: Strategic Coupling of N-Ethoxycarbonyl-L-valine in Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Hindered Residues The incorporation of β-branched amino acids, such as valine, into a growing peptide chain is a well-documented challenge in solid-phase peptide synt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Residues

The incorporation of β-branched amino acids, such as valine, into a growing peptide chain is a well-documented challenge in solid-phase peptide synthesis (SPPS).[1][2][3] The bulky isopropyl side chain of valine creates significant steric hindrance, which can physically obstruct the approach of the reacting amino and carboxyl groups, leading to sluggish or incomplete coupling reactions.[1][3][4] This challenge is independent of the Nα-protecting group strategy and requires careful optimization of coupling conditions to ensure high fidelity and yield of the target peptide.[5]

This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the efficient coupling of N-Ethoxycarbonyl-L-valine. While less common than Fmoc or Boc, the ethoxycarbonyl group is a stable urethane-type protection, and the fundamental principles for overcoming the steric bulk of the valine residue remain the same. We will explore the causality behind experimental choices, from the selection of potent coupling reagents to the implementation of optimized reaction protocols, to empower researchers in synthesizing complex valine-containing peptides with confidence.

The Core Challenge: Steric Hindrance and Aggregation

The primary obstacle in coupling N-Ethoxycarbonyl-L-valine is steric hindrance. This leads to several downstream consequences:

  • Slow Reaction Kinetics: The formation of the transition state for amide bond formation is energetically less favorable, requiring more potent activation or longer reaction times.[1]

  • Incomplete Coupling: Standard coupling protocols may fail to drive the reaction to completion, resulting in deletion sequences where the valine residue is missing from a portion of the synthesized peptides.[6] This significantly complicates purification and reduces the overall yield of the desired full-length product.[6][7]

  • Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids like valine are prone to forming secondary structures (e.g., β-sheets) and aggregating on the solid support.[1][3] This aggregation can further block reactive sites, exacerbating the problem of incomplete coupling.[3]

To overcome these issues, a multi-faceted approach involving potent reagents, optimized solvents, and strategic protocols is necessary.

Diagram: General Workflow for a Single Coupling Cycle in SPPS

The following diagram illustrates the fundamental steps in adding a single amino acid residue during solid-phase peptide synthesis.

SPPS_Workflow cluster_activation Activation cluster_coupling On-Resin Reaction Resin Resin-Bound Peptide (Free Amine) PreActivation Pre-activation: N-Ethoxycarbonyl-L-valine + Coupling Reagent + Additive (e.g., Oxyma) + Base (e.g., DIPEA) Coupling Coupling Reaction: Add activated amino acid to resin Wash1 Wash (DMF, DCM) Coupling->Wash1 Monitoring Monitor Completion (e.g., Kaiser Test) Wash1->Monitoring Result Complete? Monitoring->Result Wash2 Final Wash Result->Wash2 Yes DoubleCouple Incomplete: Perform Second Coupling Result->DoubleCouple No NextCycle Proceed to N-terminal Deprotection for Next Cycle Wash2->NextCycle DoubleCouple->Coupling Recouple with fresh reagents Activation_Mechanisms cluster_carbodiimide Carbodiimide Pathway (e.g., DIC) cluster_onium Onium Salt Pathway (e.g., HATU) A1 R-COOH + DIC A2 O-Acylisourea (Reactive Intermediate) A1->A2 A3 Peptide-NH2 A2->A3 Acylation A5 N-Acylurea (Side Product) A2->A5 Rearrangement A6 Additive (Oxyma/HOBt) A2->A6 Interception A4 Peptide Bond + DIU (Byproduct) A7 Activated Ester (More Stable) A7->A3 Acylation B1 R-COOH + HATU + Base B2 OAt-Activated Ester (Highly Reactive) B1->B2 B3 Peptide-NH2 B2->B3 Rapid Acylation B4 Peptide Bond

Caption: Simplified mechanisms for amino acid activation.

Conclusion

The successful incorporation of N-Ethoxycarbonyl-L-valine hinges on acknowledging and proactively addressing the challenge of steric hindrance. While carbodiimide methods like DIC/Oxyma offer a reliable and economical solution, high-potency onium salt reagents such as HATU provide the necessary reactivity to overcome the most difficult couplings. By employing potent activation strategies, monitoring reaction completion, and utilizing techniques like double coupling, researchers can effectively synthesize high-purity peptides containing valine and other challenging residues. This strategic approach is fundamental to advancing research and development in peptide-based therapeutics and materials.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • AAPPTec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 144. [Link]

  • Royal Society of Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • ResearchGate. Coupling Reagents. [Link]

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Method

The Strategic Application of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: The Unsung Hero of Antiviral Synthesis In the intricate world of pharmaceutical synthesis, the selection of each building block is a critical decision that influences the efficacy, purity, and scalability o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Hero of Antiviral Synthesis

In the intricate world of pharmaceutical synthesis, the selection of each building block is a critical decision that influences the efficacy, purity, and scalability of the final active pharmaceutical ingredient (API). Among these crucial components, N-protected amino acids stand out for their fundamental role in the construction of complex peptide-like molecules.[1] This guide delves into the specific application of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid , also known as N-ethoxycarbonyl-L-valine, a key drug intermediate. While it may appear as a simple protected amino acid, its strategic use is pivotal in the synthesis of potent antiviral agents, most notably the Hepatitis C virus (HCV) protease inhibitor, Boceprevir .[2][3]

This document will provide an in-depth exploration of the scientific rationale behind its use, detailed protocols for its application, and the critical quality control parameters necessary for its successful integration into pharmaceutical manufacturing. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The ethoxycarbonyl protecting group, while less common in standard solid-phase peptide synthesis (SPPS) compared to Boc or Fmoc, offers distinct advantages in specific large-scale synthetic contexts.[4] Its selection is often a deliberate choice to optimize reaction conditions and final product purity.

Data Presentation: Physicochemical Characteristics
PropertyValueSource(s)
Chemical Name 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid[5]
Synonyms N-ethoxycarbonyl-L-Valine, ETOC-VAL-OH[5]
CAS Number 5701-14-4[5]
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Appearance White solid[5]
Solubility Soluble in DMSO, DMF; slightly soluble in water
Storage 2-8°C in a dry, dark environment
The Rationale for the Ethoxycarbonyl Protecting Group

The choice of an amino-protecting group is a critical decision in multi-step synthesis. While Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) are workhorses in peptide chemistry, the ethoxycarbonyl group presents a unique set of properties that can be advantageous.[6]

  • Stability and Orthogonality: The ethoxycarbonyl group is stable under a range of reaction conditions, providing robust protection of the valine's amino group during subsequent synthetic transformations. It demonstrates orthogonality with other protecting groups, allowing for selective deprotection strategies in complex molecular architectures.[7]

  • Cost-Effectiveness and Scalability: For large-scale pharmaceutical manufacturing, the cost of raw materials is a significant factor. Ethyl chloroformate, the reagent used to introduce the ethoxycarbonyl group, is often more economical than the reagents required for Boc or Fmoc protection, making it an attractive option for industrial-scale synthesis.

  • Favorable Crystallinity and Purification: The ethoxycarbonyl derivative of L-valine can exhibit favorable crystallization properties, which simplifies purification processes and ensures high purity of the intermediate, a critical aspect in pharmaceutical production.

Application in the Synthesis of a Boceprevir Intermediate

A prime example of the strategic use of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is in the synthesis of a key intermediate for Boceprevir. Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease and its structure incorporates a complex bicyclic proline analogue and a protected valine derivative.[8] The following section outlines a representative protocol for the coupling of N-ethoxycarbonyl-L-valine with a bicyclic proline intermediate.

Experimental Workflow: Synthesis of a Boceprevir P2-P3 Intermediate

The following diagram illustrates the key coupling step in the synthesis of a Boceprevir intermediate, where 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is coupled with (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.

G cluster_start Starting Materials cluster_process Coupling Reaction cluster_product Product N_ethoxycarbonyl_L_valine 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid Activation Carboxylic Acid Activation (e.g., with BOP reagent, NMM) N_ethoxycarbonyl_L_valine->Activation 1. Activation Bicyclic_proline (1R,2S,5S)-methyl 6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate Coupling Amide Bond Formation Bicyclic_proline->Coupling 2. Nucleophilic Attack Activation->Coupling Activated Ester Intermediate Boceprevir P2-P3 Intermediate Coupling->Intermediate Formation of Amide Bond

Caption: Synthetic workflow for the coupling of N-ethoxycarbonyl-L-valine.

Detailed Experimental Protocol: Amide Coupling

This protocol is a representative procedure based on established amide bond formation methodologies and information available for the synthesis of Boceprevir intermediates.[9][10] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid (1.0 eq)

  • (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.1 eq)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent) (1.2 eq)

  • 4-Methylmorpholine (NMM) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid (1.0 eq) and (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 4-methylmorpholine (NMM) (3.0 eq) dropwise to the reaction mixture. Stir for 15 minutes at 0 °C. The base neutralizes the hydrochloride salt and facilitates the coupling reaction.

  • Coupling Agent Addition: To the cooled solution, add BOP reagent (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The BOP reagent is a highly effective coupling agent for forming amide bonds with minimal racemization.[9]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted starting materials, the coupling agent byproducts, and residual base.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield the pure Boceprevir P2-P3 intermediate.

Quality Control and Characterization

Ensuring the purity and identity of the synthesized intermediate is paramount in pharmaceutical manufacturing.[11] A battery of analytical techniques should be employed for comprehensive characterization.

Analytical Methods for Quality Assurance
Analytical TechniquePurposeExpected Observations/Data
¹H NMR Structural confirmation and purity assessment.The spectrum should show characteristic peaks for the ethoxycarbonyl group (triplet and quartet), the valine backbone and side chain protons, and the protons of the bicyclic proline moiety. Integration of the peaks should be consistent with the number of protons in the structure.[12]
¹³C NMR Confirmation of the carbon skeleton.The spectrum should display the correct number of carbon signals corresponding to the structure, including the carbonyl carbons of the ester and amide groups.
Mass Spectrometry (MS) Determination of molecular weight.The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the coupled product.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed, and the purity should meet the predefined specifications (typically >98%).
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.The spectrum should show characteristic absorption bands for N-H stretching, C=O stretching (amide and ester), and C-H stretching.
Chiral HPLC Determination of enantiomeric purity.As the starting materials are chiral, it is crucial to confirm that no racemization has occurred during the coupling reaction.

Logical Relationships in the Synthetic Pathway

The successful synthesis of the Boceprevir intermediate relies on a logical sequence of activation and coupling, where the protecting group plays a crucial role in directing the reactivity.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Val N-Ethoxycarbonyl-L-Valine (Carboxylic Acid) Activation Activation of Carboxylic Acid Val->Activation Pro Bicyclic Proline Derivative (Secondary Amine) Coupling Nucleophilic Acyl Substitution Pro->Coupling BOP BOP Reagent BOP->Activation NMM N-Methylmorpholine (Base) NMM->Activation Activation->Coupling Activated Ester Product Dipeptide Intermediate Coupling->Product

Caption: Logical flow of the amide coupling reaction.

Conclusion: A Versatile and Indispensable Intermediate

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is more than just a protected amino acid; it is a testament to the strategic thinking that underpins modern pharmaceutical synthesis.[1] Its application in the synthesis of Boceprevir highlights the importance of selecting the right tool for the job, where factors such as cost, scalability, and purification efficiency are as crucial as the chemical reactivity itself. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to leverage the unique advantages of this versatile intermediate in their pursuit of novel therapeutics. Through a deep understanding of the "why" behind the "how," we can continue to innovate and develop life-saving medicines with greater efficiency and precision.

References

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  • The Chemistry of Amide Bond Formation: EEDQ's Contribution. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Amide Bond Activation of Biological Molecules. PubMed Central. Available at: [Link]

  • Biocatalytic Amide Bond Formation. ResearchGate. Available at: [Link]

  • Valine. Wikipedia. Available at: [Link]

  • L-Valine. PubChem. Available at: [Link]

  • Preparation of amides using DCC. Khan Academy. Available at: [Link]

  • Process for preparing (1r,2s,5s)-n-[(1S)-3-amino-1-(cyclobutylmethyl). Patsnap. Available at: [Link]

  • Quality Control. Pharmaguideline. Available at: [Link]

  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. Chemspace. Available at: [Link]

  • (1R,2S,5S)-Methyl 6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride/565456-77-1. Hangzhou Longshine Bio-Tech. Available at: [Link]

  • Heck-type coupling of cyclopropanated pyrroles: Synthesis of 6-aryl substituted nipecotic acid derivatives. Universität Regensburg. Available at: [Link]

Sources

Application

Application Note: Advanced Purification Strategies for Peptides Containing N-Ethoxycarbonyl-L-valine Residues

Introduction: The Purification Challenge of N-Alkoxycarbonyl Moieties The incorporation of modified amino acids is a cornerstone of modern peptide drug development, aimed at enhancing therapeutic properties such as metab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Challenge of N-Alkoxycarbonyl Moieties

The incorporation of modified amino acids is a cornerstone of modern peptide drug development, aimed at enhancing therapeutic properties such as metabolic stability and cell permeability. N-Ethoxycarbonyl-L-valine, a residue modified with an N-terminal ethoxycarbonyl group, is one such modification. While beneficial, this addition introduces significant challenges during downstream processing, primarily due to a marked increase in the peptide's overall hydrophobicity.

This modification can lead to:

  • Strong Retention: Increased interaction with reversed-phase chromatography media, requiring higher concentrations of organic solvent for elution.

  • Co-elution: The target peptide may co-elute with other hydrophobic impurities generated during synthesis, such as deletion sequences or incompletely deprotected products.[1]

  • Aggregation: Highly hydrophobic peptides are prone to aggregation, which can result in poor peak shape, low recovery, and reduced resolution during chromatographic purification.

  • Solubility Issues: The modified peptides may exhibit poor solubility in the aqueous mobile phases typically used at the start of a reversed-phase gradient.

This application note provides a comprehensive guide and detailed protocols for navigating these challenges. We will detail a primary purification strategy using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and discuss the implementation of an orthogonal Ion-Exchange Chromatography (IEX) step for peptides that prove difficult to purify by a single method.

Foundational Strategy: Reversed-Phase HPLC

RP-HPLC is the most prevalent and powerful technique for peptide purification, separating molecules based on their hydrophobicity.[2] The separation relies on the differential partitioning of analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[3] For peptides containing the lipophilic N-Ethoxycarbonyl-L-valine group, optimizing the RP-HPLC method is critical for achieving high purity.

Causality of Method Parameters
  • Stationary Phase Selection: Standard C18 columns are the workhorse for many peptides. However, for the significantly increased hydrophobicity imparted by the N-ethoxycarbonyl group, a less retentive stationary phase, such as C8 or even C4, can be advantageous. This choice prevents irreversible binding or the need for excessively high organic solvent concentrations, which can denature the peptide or cause precipitation on the column.

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It protonates acidic residues and forms an ion pair with basic residues, neutralizing charge effects and sharpening peaks.[4] For peptides that are difficult to purify or are intended for mass spectrometry (MS) analysis where TFA can cause signal suppression, formic acid (FA) is a suitable alternative.[4]

  • Organic Solvent: Acetonitrile (ACN) is the most common organic solvent due to its low viscosity and UV transparency. For extremely hydrophobic peptides that may still bind strongly even with optimized gradients, the addition of a small percentage of a stronger, more disruptive solvent like isopropanol (IPA) or n-propanol to the ACN can improve recovery and peak shape.

  • Temperature Control: Increasing the column temperature (e.g., to 40-60°C) can be highly effective. It reduces mobile phase viscosity, improves mass transfer kinetics, and, most importantly, can disrupt peptide aggregates and improve the solubility of hydrophobic peptides, leading to sharper peaks and better resolution.

General Purification Workflow

The overall process involves a systematic progression from crude peptide preparation to a highly pure, lyophilized final product. This workflow often incorporates analytical checks to guide the preparative strategy.

Peptide Purification Workflow cluster_prep Preparation cluster_purify Purification & Analysis cluster_final Final Product crude Crude Peptide (Post-Cleavage) precip Precipitation & Washing (Cold Diethyl Ether) crude->precip solubilize Solubilization (e.g., DMSO/ACN/H2O) precip->solubilize prep_hplc Preparative RP-HPLC solubilize->prep_hplc analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc analytical_hplc->prep_hplc No, Re-inject or use Orthogonal Method pool Pool Pure Fractions analytical_hplc->pool Purity > 95%? lyo Lyophilization pool->lyo final Pure Peptide Powder lyo->final

Caption: General workflow for peptide purification.

Protocol 1: Preparative RP-HPLC Purification

This protocol outlines a systematic approach to developing a purification method for an N-Ethoxycarbonyl-L-valine containing peptide.

1. Materials & Reagents:

  • Columns: Start with a C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size). Have C8 and C4 columns available for highly retentive peptides.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Solubilization Solution: A mixture of DMSO, ACN, and/or Mobile Phase A. The minimal amount of organic solvent necessary for complete dissolution should be used.

2. Crude Peptide Preparation:

  • Following cleavage from the solid-phase resin, precipitate the crude peptide using cold diethyl ether.

  • Wash the peptide pellet multiple times with cold ether to remove organic scavengers and synthesis by-products.

  • Perform a small-scale solubility test to find the optimal solvent. Dissolve the crude peptide in a minimal volume of a strong solvent like DMSO, then dilute with Mobile Phase A to a concentration suitable for injection (typically 1-10 mg/mL). Ensure the final solution is fully dissolved and filtered (0.45 µm filter) before injection.

3. Method Development & Optimization:

  • Scouting Run: Perform an initial analytical run using a broad, fast gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the target peptide.

  • Gradient Optimization: Design a focused, shallow gradient around the elution point observed in the scouting run. A good starting point is a slope of 0.5-1.0% B per column volume. For example, if the peptide eluted at 40% B, a preparative gradient might run from 30% to 50% B over 20-40 minutes.

  • Column Loading: Do not exceed 1-2% of the column's total binding capacity to avoid peak distortion.

  • Fraction Collection: Collect fractions across the main peak(s) observed on the chromatogram (monitoring at 210-220 nm).

  • Purity Analysis: Analyze each collected fraction using a rapid analytical HPLC method to determine its purity.

  • Pooling & Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >98%) and lyophilize to obtain the final peptide as a fluffy white powder.

ParameterRecommendation for Standard PeptidesAdapted Recommendation for N-Ethoxycarbonyl-Val PeptidesRationale
Stationary Phase C18C18, C8, or C4The increased hydrophobicity may require a less retentive phase to ensure elution and prevent peak tailing.
Gradient Slope 1-2% / min0.5-1% / minA shallower gradient is needed to resolve the target peptide from closely eluting hydrophobic impurities.
Temperature Ambient40 - 60 °CElevated temperature improves solubility, reduces aggregation, and sharpens peaks for hydrophobic peptides.
Mobile Phase B Acetonitrile (ACN)ACN, or ACN with 5-10% Isopropanol (IPA)IPA can disrupt strong hydrophobic interactions for highly retained peptides.

Orthogonal Purification: The Power of a Two-Step Process

In some cases, impurities may have a hydrophobicity very similar to the target peptide, making separation by RP-HPLC alone inefficient or impossible. In these scenarios, an orthogonal purification technique—one that separates based on a different molecular property—is invaluable.[5] Ion-Exchange Chromatography (IEX), which separates molecules based on their net charge, is an excellent orthogonal partner to RP-HPLC.[6][7]

A two-step purification scheme, often using IEX as an initial capture and partial purification step followed by an RP-HPLC polishing step, can dramatically increase the final purity.[8]

When to Use Ion-Exchange Chromatography

IEX is particularly useful when the target peptide has a net charge at a specific pH that differs from the major impurities.

  • Cation-Exchange (CIEX): Used for peptides with a net positive charge (basic peptides). The stationary phase is negatively charged. Elution is achieved by increasing the salt concentration or increasing the pH.[7]

  • Anion-Exchange (AIEX): Used for peptides with a net negative charge (acidic peptides). The stationary phase is positively charged. Elution is achieved by increasing the salt concentration or decreasing the pH.[7]

Orthogonal_Strategy_Decision start Crude Peptide Analysis (Analytical HPLC/MS) q1 Is RP-HPLC purity >95% achievable with good recovery? start->q1 end_rphplc Final Product via Single-Step RP-HPLC q1->end_rphplc Yes q2 Does the target peptide have a net charge different from impurities? q1->q2 No use_iex Implement Orthogonal Strategy: 1. Ion-Exchange (Capture) 2. RP-HPLC (Polishing) q2->use_iex Yes end_fail Purification Challenging: Re-evaluate Synthesis Strategy q2->end_fail No

Caption: Decision tree for implementing an orthogonal strategy.

Protocol 2: Cation-Exchange Capture Step

This protocol assumes the target peptide is basic and will be purified using a strong cation-exchange (SCX) column.

1. Materials & Reagents:

  • Column: A strong cation-exchange (SCX) column.

  • Mobile Phase A (Binding): 20 mM Sodium Phosphate, pH 3.0.

  • Mobile Phase B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

  • Sample Buffer: Mobile Phase A.

2. Method & Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Ensure the pH is low enough that the peptide carries a net positive charge. Filter the sample (0.45 µm).

  • Column Equilibration: Equilibrate the SCX column with Mobile Phase A until the pH and conductivity are stable.

  • Loading: Load the prepared sample onto the column. More weakly-binding (less positive) impurities will flow through.

  • Washing: Wash the column with several column volumes of Mobile Phase A to remove all unbound impurities.

  • Elution: Apply a linear gradient of increasing salt concentration (e.g., 0% to 100% Mobile Phase B over 30 minutes). Peptides will elute in order of their increasing positive charge.

  • Fraction Analysis: Collect fractions and identify those containing the target peptide using analytical HPLC or MS.

  • Desalting: Pool the IEX fractions containing the target peptide. This fraction must be desalted before the RP-HPLC polishing step. This can be done using a C18 solid-phase extraction (SPE) cartridge or by direct injection onto the preparative RP-HPLC column if the volume is manageable.

  • RP-HPLC Polishing: Purify the desalted, IEX-enriched fraction using the RP-HPLC protocol described in Section 2.3.

Conclusion

The purification of peptides containing N-Ethoxycarbonyl-L-valine residues presents a distinct challenge due to increased hydrophobicity. A well-optimized RP-HPLC method is the primary tool for achieving high purity, with careful consideration given to the stationary phase, mobile phase composition, and temperature. For particularly complex crude products where co-eluting hydrophobic impurities are present, a two-step orthogonal approach combining ion-exchange and reversed-phase chromatography provides a powerful strategy to achieve the stringent purity levels required for research and therapeutic applications.[5][8]

References

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. [Link]

  • Hancock, W. S., et al. (1982). Ion-exchange HPLC for peptide purification. Journal of Chromatography A. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Hearn, M. T. W. (2002). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 193. [Link]

  • tks publisher. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]

  • Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

Sources

Method

Analytical methods for monitoring the incorporation of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in SPPS.

Application Note & Protocol Topic: Analytical Methods for Monitoring the Incorporation of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in SPPS Audience: Researchers, scientists, and drug development professionals. Int...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for Monitoring the Incorporation of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in SPPS

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Sterically Hindered Residues in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the routine construction of complex peptide chains.[1][][3][4] The process relies on a cyclical series of deprotection and coupling reactions to sequentially add amino acids to a growing peptide chain anchored to an insoluble resin.[4][5] While highly efficient for many standard amino acids, the incorporation of sterically hindered residues, such as 2-[(ethoxycarbonyl)amino]-3-methylbutanoic acid (a protected valine derivative), presents a significant synthetic challenge. The bulky side chain of valine, compounded by the N-terminal protecting group, can physically obstruct the approach of the activated carboxyl group to the free amine of the resin-bound peptide, leading to slow and incomplete coupling reactions.[6][7][8]

Failure to achieve complete coupling at each step results in the formation of deletion sequences, where one or more amino acids are missing from the final peptide. These impurities can be difficult to separate from the target peptide, reducing the overall yield and purity of the final product. Therefore, rigorous in-process monitoring of the coupling reaction is critical to ensure the fidelity of the peptide synthesis.[9][10][11][12] This application note provides a detailed guide to the analytical methods and protocols for monitoring the incorporation of sterically hindered amino acids like protected valine in SPPS.

A Multi-faceted Approach to Monitoring Coupling Efficiency

No single analytical method is sufficient to provide a complete picture of the coupling efficiency in SPPS. A combination of qualitative and quantitative techniques should be employed to form a self-validating system. This integrated approach allows for rapid, real-time assessment of the reaction progress and provides detailed, quantitative data for post-synthesis analysis and troubleshooting.

G cluster_0 SPPS Cycle cluster_1 In-Process Monitoring cluster_2 Post-Cleavage Analysis Deprotection Deprotection Washing_A Washing_A Deprotection->Washing_A Coupling Coupling Washing_A->Coupling Washing_B Washing_B Coupling->Washing_B Kaiser_Test Kaiser Test (Qualitative) Coupling->Kaiser_Test Resin Sample Washing_B->Deprotection Next Cycle HPLC RP-HPLC (Quantitative) Washing_B->HPLC Cleaved Aliquot MS Mass Spectrometry (Qualitative/Quantitative) Washing_B->MS Cleaved Aliquot

Figure 1: An overview of the analytical workflow for monitoring SPPS, integrating in-process and post-cleavage analysis.

Qualitative In-Process Monitoring: The Kaiser Test

The Kaiser test, or ninhydrin test, is a rapid and highly sensitive qualitative method for detecting the presence of primary amines on the peptide-resin.[13][14] It is an indispensable tool for real-time monitoring of coupling reactions.[15][16]

Principle of the Kaiser Test

Ninhydrin reacts with primary amines to produce a characteristic deep blue color (Ruhemann's purple). If the coupling reaction has gone to completion, all the primary amines on the N-terminus of the peptide-resin will have been acylated, and the test will yield a negative result (colorless or yellowish). A positive blue result indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[13][15]

It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines and produce a less distinct reddish-brown color.[14] In such cases, alternative tests like the chloranil or isatin test are recommended.[14]

G Start Resin Sample after Coupling Add_Reagents Add Kaiser Test Reagents (A, B, C) Start->Add_Reagents Heat Heat at 110°C for 5 minutes Add_Reagents->Heat Observe Observe Color Heat->Observe Blue Blue Color (Incomplete Coupling) Observe->Blue Positive Yellow Yellow/Colorless (Complete Coupling) Observe->Yellow Negative Recouple Recouple or Cap Blue->Recouple Proceed Proceed to Next Deprotection Yellow->Proceed

Figure 2: Decision workflow based on the results of the Kaiser test.

Protocol: Kaiser Test

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.[13]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[13]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[13]

Procedure:

  • Withdraw a small sample of the peptide-resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[13]

  • Heat the test tube at 110°C for 5 minutes.[13]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense blue solution and beads Failed couplingCheck reagents and recouple.
Light blue solution, dark blue beads Incomplete couplingRecouple.
Dark blue solution, colorless beads Nearly complete couplingExtend coupling time or cap unreacted amines.
Colorless or faint yellow solution and beads Complete couplingProceed with the next deprotection step.

Quantitative Post-Cleavage Analysis: HPLC and Mass Spectrometry

While the Kaiser test provides a rapid in-process check, it is not quantitative. To accurately assess the purity of the crude peptide and identify any byproducts, a small aliquot of the peptide-resin can be cleaved, and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][17]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing peptide purity.[17] It separates peptides based on their hydrophobicity. In the context of monitoring the incorporation of a protected valine, RP-HPLC can resolve the desired full-length peptide from deletion sequences. The peak area of the desired peptide relative to the total peak area provides a quantitative measure of the crude peptide purity.

Protocol: Analytical RP-HPLC of Crude Peptide

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[17]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[17]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[17]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[18]

Procedure:

  • Cleavage: Treat a small sample of the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A and filter through a 0.22 µm syringe filter.[17]

  • Chromatography:

    • Flow Rate: 1.0 mL/min[17]

    • Column Temperature: 30-40°C[17]

    • Detection Wavelength: 214 nm or 280 nm

    • Injection Volume: 10-20 µL[17]

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

Data Interpretation:

Retention Time (min)Peak Area (%)Identity (Confirmed by MS)
15.285.6Target Peptide
14.810.3Deletion Sequence (-Val)
Others4.1Other Impurities

Table 1: Example of RP-HPLC data for a crude peptide after a challenging coupling step.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the identity of the synthesized peptide and any impurities.[19][20] By measuring the mass-to-charge ratio (m/z) of the peptide, MS can verify that the correct amino acids have been incorporated. Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting fragment ions.[19][21][22]

Data Interpretation:

The expected mass of the target peptide is calculated based on its amino acid sequence. The mass spectrum of the crude product should show a major peak corresponding to this expected mass. The presence of peaks with lower masses may indicate deletion sequences. For instance, a peak corresponding to the mass of the target peptide minus the mass of a valine residue would confirm the presence of a Val-deletion impurity.

Conclusion: A Robust Strategy for Successful Peptide Synthesis

The successful incorporation of sterically hindered amino acids like 2-[(ethoxycarbonyl)amino]-3-methylbutanoic acid is achievable with a robust analytical monitoring strategy. The combination of the qualitative, in-process Kaiser test with quantitative post-cleavage analysis by RP-HPLC and mass spectrometry provides a comprehensive and self-validating system for ensuring the fidelity of peptide synthesis. This multi-faceted approach empowers researchers to identify and address coupling inefficiencies in real-time, ultimately leading to higher purity and yield of the target peptide.

References

  • Analytical Methods for Solid Phase Peptide Synthesis. (2004). Bentham Science Publishers.
  • Analytical methods for solid phase peptide synthesis. CNR-IRIS.
  • Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect.
  • A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Technical Support Center: Mass Spectrometry for Peptide Sequence Verific
  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • Verification of automated peptide identifications
  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PubMed Central - NIH.
  • Peptide Isolation – Method Development Considerations.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
  • How to Determine Peptide Sequences. Novor Cloud.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • HPLC Analysis and Purific
  • Fig. 2 Peptide synthesis and purification. HPLC analysis of the crude...
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
  • Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrog
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Why Fmoc-Protected Amino Acids Domin
  • Methods and protocols of modern solid phase peptide synthesis.
  • US12043646B2 - Methods and systems for solid phase peptide synthesis.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.

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Application

Application Note: A Scalable, High-Yield Synthesis of N-Ethoxycarbonyl-L-valine for Pharmaceutical and Industrial Applications

Abstract & Introduction N-Ethoxycarbonyl-L-valine is a crucial N-protected amino acid derivative that serves as a key building block in modern organic synthesis and pharmaceutical development. Its structural properties m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-Ethoxycarbonyl-L-valine is a crucial N-protected amino acid derivative that serves as a key building block in modern organic synthesis and pharmaceutical development. Its structural properties make it an invaluable intermediate in the synthesis of complex peptides, enzyme inhibitors, and various active pharmaceutical ingredients (APIs).[1] Specifically, N-protected valine moieties are incorporated into antiviral prodrugs to enhance pharmacokinetic properties, such as in the case of Valacyclovir, which exhibits significantly improved oral bioavailability over its parent compound.[1]

The strategic protection of L-valine's amino group with an ethoxycarbonyl moiety allows for precise control over its reactivity during subsequent chemical transformations, preventing unwanted side reactions and preserving the critical stereochemistry of the chiral center.[1][2] The demand for high-purity N-Ethoxycarbonyl-L-valine in large quantities necessitates a robust, scalable, and economically viable synthetic process.

This application note provides a comprehensive technical guide for the large-scale synthesis of N-Ethoxycarbonyl-L-valine. We detail a field-proven protocol based on the Schotten-Baumann reaction, optimized for industrial settings. The guide covers the underlying reaction mechanism, step-by-step protocols, in-process controls, purification via crystallization, and critical safety considerations for handling the requisite reagents.

Underlying Chemical Principle: The Schotten-Baumann Reaction

The synthesis of N-Ethoxycarbonyl-L-valine is achieved through the acylation of the primary amine of L-valine with ethyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction , a widely used method for synthesizing amides and esters from amines and acid chlorides, respectively.[3][4]

The reaction is typically performed under basic, biphasic conditions.[5][6] The core mechanism involves the nucleophilic attack of the deprotonated amino group of L-valine on the electrophilic carbonyl carbon of ethyl chloroformate. A base, such as triethylamine or sodium hydroxide, is essential for two primary reasons:

  • It deprotonates the amino group of L-valine, increasing its nucleophilicity and facilitating the attack on the acid chloride.

  • It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[6] Failure to scavenge the HCl would result in the protonation of unreacted L-valine, rendering it non-nucleophilic and halting the reaction.

G cluster_reactants Reactants cluster_process Reaction Mechanism LValine L-Valine (Nucleophile) NucleophilicAttack 1. Nucleophilic Attack (Valine N attacks EtCF C=O) LValine->NucleophilicAttack EtCF Ethyl Chloroformate (Electrophile) EtCF->NucleophilicAttack Base Base (e.g., Triethylamine) Deprotonation 4. Deprotonation by Base (Neutralizes HCl byproduct) Base->Deprotonation Scavenges acid TetrahedralIntermediate 2. Tetrahedral Intermediate Formation NucleophilicAttack->TetrahedralIntermediate Forms unstable intermediate Elimination 3. Elimination of Cl⁻ TetrahedralIntermediate->Elimination Carbonyl reforms Elimination->Deprotonation Generates HCl Product N-Ethoxycarbonyl-L-valine (Final Product) Deprotonation->Product

Caption: Reaction mechanism for N-Ethoxycarbonyl-L-valine synthesis.

Large-Scale Synthesis: Materials and Protocol

This protocol is designed for a nominal batch size yielding approximately 2.8-3.0 kg of the final product. All operations should be conducted in a well-ventilated chemical processing area or fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE).

Materials and Reagents
ReagentGradeSupplierMW ( g/mol )QuantityMolar Eq.Notes
L-Valine≥99%Sigma-Aldrich117.152.00 kg1.00Starting material
Ethyl Chloroformate≥99%Sigma-Aldrich108.522.02 L (~2.28 kg)1.23Highly toxic, corrosive, moisture sensitive[7]
Triethylamine (TEA)≥99%Sigma-Aldrich101.192.60 L (~1.89 kg)1.10Base and HCl scavenger
Ethanol (200 Proof)AnhydrousPharmco46.0715.0 L-Reaction Solvent
Deionized Water--18.02~20.0 L-For work-up and washing
Hydrochloric Acid37% (conc.)J.T. Baker36.46As needed-For pH adjustment during work-up
Equipment
  • 25 L glass-lined or stainless steel reactor with overhead mechanical stirrer, temperature probe, and dropping funnel/addition pump.

  • Heating/cooling mantle or circulating bath for temperature control.

  • Vacuum pump and distillation apparatus.

  • Large filtration assembly (e.g., Nutsche filter).

  • Vacuum oven for drying.

  • Calibrated pH meter.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Charge the 25 L reactor with 15.0 L of anhydrous ethanol. Begin moderate agitation.

  • Reagent Charging: Add 2.00 kg (17.07 mol) of L-Valine to the ethanol. The L-valine will not fully dissolve, forming a slurry. Add 2.60 L (18.78 mol) of triethylamine to the slurry.

  • Temperature Control: Heat the reaction mixture to 55-60°C. A mild exotherm may be observed upon addition of TEA.

  • Ethyl Chloroformate Addition: Once the temperature is stable at 60°C, begin the dropwise addition of 2.02 L (21.00 mol) of ethyl chloroformate via the addition funnel. Causality: This addition must be slow and controlled (over 2-3 hours) to manage the exotherm and prevent dangerous temperature spikes. Rapid addition can lead to a runaway reaction.

  • Reaction Monitoring: Maintain the reaction temperature at 60-65°C for 12-15 hours after the addition is complete.[8] Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of L-valine is complete.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-45°C. Concentrate the reaction mixture under reduced pressure (-0.085 MPa) to remove the bulk of the ethanol, resulting in a thick, pulp-like residue.[8]

  • Aqueous Work-up (Quenching): Add 12.0 L of deionized water to the residue and stir until all solids are dissolved.

  • Acidification and Crystallization: Cool the aqueous solution to room temperature (20-25°C). Slowly add concentrated hydrochloric acid to adjust the pH to 1.5-2.0. Causality: At this acidic pH, the carboxylate salt of the product is protonated, rendering it insoluble in water and inducing crystallization. This step is critical for isolating the product from water-soluble byproducts like triethylamine hydrochloride.

  • Crystal Maturation: Stir the resulting white slurry at room temperature for 2-3 hours to allow for complete crystal formation. For improved yield, the slurry can be further cooled to 0-5°C for an additional hour.

  • Product Isolation: Isolate the white crystalline product by filtration using a Nutsche filter.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) deionized water (2 L each) to remove residual salts and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 2.9-3.2 kg (90-99% theoretical yield) with a purity of >99%.[8]

Process Workflow and Quality Control

A robust manufacturing process relies on stringent in-process and final quality controls to ensure product consistency and purity.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage Charge 1. Charge Reactor (Ethanol, L-Valine, TEA) Heat 2. Heat to 60°C Charge->Heat Add 3. Add Ethyl Chloroformate (Slowly, 2-3h) Heat->Add React 4. Reaction (60-65°C, 12-15h) Add->React QC1 In-Process Control: TLC/HPLC for completion React->QC1 Concentrate 5. Concentrate (Remove Ethanol) QC1->Concentrate If complete Quench 6. Quench with Water Concentrate->Quench Acidify 7. Acidify to pH 1.5-2.0 (Induces Crystallization) Quench->Acidify QC2 In-Process Control: Verify pH Acidify->QC2 Filter 8. Filter & Wash QC2->Filter If pH correct Dry 9. Dry under Vacuum Filter->Dry FinalQC 10. Final Product QC Dry->FinalQC

Caption: Overall workflow for the large-scale synthesis of N-Ethoxycarbonyl-L-valine.

Quality Control Specifications

The final product should be tested against established specifications to ensure it meets the requirements for pharmaceutical applications.

ParameterSpecificationTest Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference standard spectrumFTIR, ¹H NMR
Purity (Assay) ≥ 99.0%HPLC[9]
Chiral Purity ≥ 99.5% L-isomerChiral HPLC[10]
Melting Point 62-65 °CCapillary Melting Point
Loss on Drying ≤ 0.5%Gravimetric (Vacuum Oven)
Residual Solvents Ethanol: ≤ 5000 ppmHeadspace GC

Safety & Handling Precautions

The large-scale synthesis of N-Ethoxycarbonyl-L-valine involves hazardous materials and requires strict adherence to safety protocols.

  • Ethyl Chloroformate: This reagent is highly toxic if inhaled, flammable, corrosive, and causes severe skin burns and eye damage.[7][11] It is also a lachrymator and reacts violently with water.[12][13] All transfers and additions must be performed in a closed system or a well-ventilated fume hood. Personnel must wear a full-face respirator with appropriate cartridges, chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and safety goggles/face shield.[14] Emergency eyewash and safety shower stations must be immediately accessible.[7]

  • Triethylamine (TEA): TEA is flammable and corrosive. It can cause severe skin burns and eye damage. Inhalation may cause respiratory tract irritation. Handle with appropriate gloves and eye protection in a well-ventilated area.

  • Hydrochloric Acid (Conc.): Highly corrosive and causes severe burns. Releases toxic fumes. Must be handled in a fume hood with acid-resistant gloves and PPE.

  • Process Safety: The reaction is exothermic, particularly during the addition of ethyl chloroformate. Proper temperature monitoring and control are critical to prevent a runaway reaction. All equipment must be properly grounded to prevent static discharge, which could ignite flammable vapors.[12]

Conclusion

The protocol described herein provides a robust, scalable, and high-yield method for the industrial production of N-Ethoxycarbonyl-L-valine. By leveraging the well-understood Schotten-Baumann reaction and implementing precise process controls, this method consistently delivers a high-purity product suitable for the stringent demands of the pharmaceutical industry. Strict adherence to the detailed safety protocols is paramount for ensuring a safe and successful manufacturing campaign.

References

  • CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Schotten–Baumann reaction - Grokipedia. Grokipedia. [Link]

  • Protecting Groups - Lokey Lab Protocols. Wikidot. [Link]

  • N-(Phenoxycarbonyl)-L-valine | 126147-70-4. J&K Scientific. [Link]

  • Schotten-Baumann reaction. chemeurope.com. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide | Request PDF. ResearchGate. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • US8357820B2 - Process for producing N-protected amino acid.
  • Toward industrial scale-up of polypeptide synthesis: analysis of monomer suitability (PDF). ResearchGate. [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]

  • Ethylchloroformate-541-41-3.docx. UGA Research. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Ethyl chloroformate. AWS. [Link]

  • L-Valine. PubChem - NIH. [Link]

  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols: Enzymatic Synthesis and Resolution of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid

Abstract: The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries. 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, an N-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries. 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, an N-protected form of valine, is a valuable chiral building block. This document provides a detailed guide to its preparation using enzymatic methods, which offer significant advantages in selectivity, mild reaction conditions, and environmental sustainability over traditional chemical routes. We will explore two primary biocatalytic strategies: the direct, enantioselective synthesis from a valine precursor and the kinetic resolution of a racemic mixture of N-ethoxycarbonyl-DL-valine. This guide is intended for researchers, chemists, and process development professionals seeking to implement robust biocatalytic methods for producing high-purity chiral compounds.

Chapter 1: Foundational Principles of Biocatalytic Chiral Separations

The Imperative for Enantiopurity

In pharmaceutical development, the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological profile. For chiral molecules like N-ethoxycarbonyl-valine, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful. Consequently, regulatory bodies worldwide demand the development of drugs in their single-enantiomer form, making efficient and scalable methods for achieving high enantiopurity a critical challenge.[1]

Enzymatic Kinetic Resolution: A Strategy of Selectivity

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. The principle relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.[2]

A primary disadvantage of traditional kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer.[2] However, the unreacted enantiomer can often be isolated with very high enantiomeric excess (e.e.). The reacted enantiomer is transformed into a different chemical species, facilitating separation from the unreacted substrate. For the resolution of N-ethoxycarbonyl-DL-valine, a hydrolase enzyme like a lipase or an acylase can selectively hydrolyze one enantiomer (e.g., the L-form) back to L-valine, leaving the desired N-ethoxycarbonyl-D-valine in the reaction mixture.

Key Biocatalysts: Lipases and Acylases

Lipases (Triacylglycerol hydrolases, EC 3.1.1.3): Lipases are exceptionally versatile enzymes in organic synthesis. A key feature is their interfacial activation, where their catalytic activity significantly increases at an oil-water interface.[3] This property, along with their ability to function in non-aqueous environments, makes them ideal for both hydrolytic reactions (resolution) and synthesis reactions (esterification and amidation).[3][4] Lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, and lipases from Aspergillus niger are renowned for their broad substrate scope and high enantioselectivity in resolving N-protected amino acids.[3][4]

Aminoacylases (N-acyl-amino-acid amidohydrolase, EC 3.5.1.14): Aminoacylases have a long and successful history in the industrial production of enantiomerically pure L-amino acids.[5] They catalyze the stereoselective hydrolysis of N-acyl-DL-amino acids to yield the corresponding L-amino acid and an N-acyl-D-amino acid. The process developed by Tanabe Seiyaku Co. using immobilized Aspergillus oryzae aminoacylase was a pioneering industrial application of biocatalysis.[5]

Chapter 2: Enzymatic Kinetic Resolution of N-Ethoxycarbonyl-DL-Valine

This chapter details the protocol for resolving a racemic mixture of N-ethoxycarbonyl-DL-valine via selective enzymatic hydrolysis. This is often the preferred method for obtaining one or both enantiomers in high optical purity.

Overall Workflow

The general workflow involves the selective hydrolysis of one enantiomer from the racemic substrate, followed by separation of the product (valine enantiomer) from the unreacted substrate (N-ethoxycarbonyl-valine enantiomer).

G cluster_0 Step 1: Reaction cluster_1 Step 2: Separation & Purification racemate N-Ethoxycarbonyl-DL-Valine (Racemic Mixture) enzyme Enantioselective Hydrolase (e.g., Lipase, Acylase) racemate->enzyme products Mixture: L-Valine + N-Ethoxycarbonyl-D-Valine enzyme->products separation Acid-Base Extraction or Chromatography products->separation l_val L-Valine (Aqueous Phase) separation->l_val d_val_prot N-Ethoxycarbonyl-D-Valine (Organic Phase) separation->d_val_prot

Figure 1: Workflow for the kinetic resolution of N-Ethoxycarbonyl-DL-Valine.
Protocol: Lipase-Catalyzed Hydrolytic Resolution

This protocol utilizes an immobilized lipase to selectively hydrolyze the L-enantiomer of N-ethoxycarbonyl-valine. The reaction progress is monitored by the consumption of a base, which is required to neutralize the carboxylic acid of the newly formed L-valine and maintain a constant pH.

Principle: The enzyme selectively recognizes and hydrolyzes the amide bond of N-ethoxycarbonyl-L-valine, converting it to L-valine. The D-enantiomer remains largely unreacted.

(L,D)-Eoc-Val + H₂O --(Lipase)--> L-Val + CO₂ + EtOH + (D)-Eoc-Val

Materials:

  • N-Ethoxycarbonyl-DL-Valine (Substrate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435) or Aspergillus niger Lipase[3][6]

  • Phosphate Buffer (e.g., 0.1 M, pH 7.5)

  • Sodium Hydroxide Solution (e.g., 0.5 M, standardized for titration)

  • pH-stat or Autotitrator

  • Thermostatted Reaction Vessel with Stirring

  • Ethyl Acetate (for extraction)

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Reaction Setup: To a thermostatted reaction vessel, add N-ethoxycarbonyl-DL-valine (e.g., 10 g) and phosphate buffer (e.g., 200 mL). Stir to dissolve/suspend the substrate.

  • pH Adjustment: Adjust the pH of the solution to the desired optimum for the enzyme (typically pH 7.0-8.0 for lipases in hydrolysis) using dilute NaOH or HCl.

  • Enzyme Addition: Once the temperature and pH are stable (e.g., 37°C, pH 7.5), add the immobilized lipase (e.g., 1 g, 10% w/w of substrate).

  • Reaction Monitoring: Start the pH-stat, setting it to maintain the pH at the chosen optimum by the controlled addition of the NaOH titrant. The reaction progress is monitored by recording the volume of NaOH consumed over time. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both components.

  • Reaction Termination: Once the theoretical amount of NaOH for 50% conversion has been added, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and stored for reuse.[7]

  • Work-up and Separation:

    • Transfer the reaction mixture to a separatory funnel.

    • Acidify the solution to pH ~2 with 1M HCl. This protonates the carboxylic acid groups of both the unreacted substrate and the product amino acid.

    • Extract the mixture with ethyl acetate (3 x 100 mL). The unreacted N-ethoxycarbonyl-D-valine, being more hydrophobic, will preferentially move into the organic phase.

    • The L-valine, being more polar, will remain in the aqueous phase.

  • Product Isolation:

    • Organic Phase: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-ethoxycarbonyl-D-valine. This can be further purified by recrystallization.

    • Aqueous Phase: The L-valine can be isolated from the aqueous phase by neutralization and crystallization or by using ion-exchange chromatography.

Data Presentation & Expected Results
ParameterTypical ValueNotes
Substrate Concentration50-100 g/LHigher concentrations can lead to substrate inhibition.
Enzyme Loading5-15% (w/w)Higher loading increases reaction rate but also cost.
Temperature30-50 °CEnzyme specific; higher temps can lead to denaturation.
pH7.0 - 8.5Optimal pH must be determined for the specific lipase.
Conversion~50%Target for kinetic resolution to achieve high e.e. for both components.
Yield (D-Eoc-Val) >45%Theoretical maximum is 50%.
e.e. (D-Eoc-Val) >98%Dependent on enzyme enantioselectivity (E-value).
e.e. (L-Valine) >98%Dependent on enzyme enantioselectivity (E-value).
Protocol: Analytical Chiral HPLC

Determining the enantiomeric excess (e.e.) of the starting material and products is crucial. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method.[1][8]

Principle: The chiral stationary phase contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These differing interactions lead to different retention times, allowing for their separation and quantification.[9]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Column: e.g., CHIROBIOTIC® R or a polysaccharide-based column like Chiralcel® OD-H.[1]

  • Mobile Phase: Typically a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Triethylammonium Acetate - TEAA).[1]

  • Sample: N-ethoxycarbonyl-valine dissolved in mobile phase (~1 mg/mL).

Procedure:

  • System Setup: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Acquisition: Run the chromatogram and record the data. The two enantiomers should appear as separate peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • Identify the peak areas for each enantiomer (Area₁ and Area₂).

    • Calculate e.e. using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

Chapter 3: Direct Enzymatic Synthesis of N-Ethoxycarbonyl-L-Valine

This chapter describes the direct synthesis of an enantiomerically pure product by reacting a prochiral or single-enantiomer starting material.

Overall Workflow

This process involves the direct acylation of L-valine using an acyl donor in a non-aqueous medium to drive the reaction towards synthesis rather than hydrolysis.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Purification l_val L-Valine enzyme Immobilized Lipase (e.g., Novozym® 435) l_val->enzyme acyl_donor Ethoxycarbonyl Donor (e.g., Diethyl Carbonate) acyl_donor->enzyme product N-Ethoxycarbonyl-L-Valine (in Organic Solvent) enzyme->product purify Filtration & Solvent Evaporation product->purify final_product Pure N-Ethoxycarbonyl-L-Valine purify->final_product

Figure 2: Workflow for the direct enzymatic synthesis of N-Ethoxycarbonyl-L-Valine.
Protocol: Lipase-Catalyzed N-Acylation in Organic Media

Principle: In a low-water environment, the thermodynamic equilibrium of a lipase-catalyzed reaction is shifted from hydrolysis to synthesis (amidation).[10] The enzyme activates a carboxylic acid or ester (the acyl donor) to form an acyl-enzyme intermediate, which then reacts with the amine group of L-valine.[10]

L-Valine + EtO-CO-OEt --(Lipase, Organic Solvent)--> N-Ethoxycarbonyl-L-Valine + EtOH

Materials:

  • L-Valine

  • Diethyl Carbonate (Acyl Donor)

  • Immobilized Lipase (Novozym® 435 is highly effective)[4]

  • Anhydrous Organic Solvent (e.g., Toluene, 2-Methyl-2-butanol)

  • Molecular Sieves (to remove water byproducts)

  • Thermostatted Shaker or Stirred Reactor

Procedure:

  • Reaction Setup: To a dry reaction vessel, add L-valine (e.g., 5 g), diethyl carbonate (used in excess, e.g., 50 mL), and the organic solvent (e.g., 150 mL).

  • Water Removal: Add activated molecular sieves (e.g., 10% w/w of valine) to the mixture to scavenge any water present and the ethanol produced during the reaction, which helps drive the equilibrium towards the product.

  • Enzyme Addition: Add immobilized lipase (e.g., 2 g).

  • Reaction: Seal the vessel and place it in a shaker incubator at an elevated temperature (e.g., 50-60°C). The higher temperature increases reaction rates and solubility.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the supernatant by TLC or HPLC.

  • Work-up:

    • Once the reaction has reached completion (or equilibrium), cool the mixture and filter off the enzyme and molecular sieves.

    • Evaporate the solvent and excess diethyl carbonate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Biocatalytic Approach to Enantiomerically Pure β-Amino Acids. ResearchGate. [11]

  • Steffens, S., et al. (2020). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology. [5]

  • Kumar, D., & Bhalla, T. C. (2014). Production of enantiomerically purified amino acids. Google Patents (US20140065679A1). [2]

  • BenchChem. (2025). A Comparative Guide to Chiral Stationary Phases for Valine Enantioseparation. BenchChem. [1]

  • Wu, J., & Wang, Y. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality. [12]

  • Valkó, K. (1997). Analytical chiral separation methods. Pure and Applied Chemistry. [8]

  • Pratiwi, D., et al. (2021). Effect of Additional Amino Group to Improve the Performance of Immobilized Lipase From Aspergillus niger by Adsorption-Crosslinking Method. Frontiers in Bioengineering and Biotechnology. [6]

  • Chew, J. Y., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Chemistry – A European Journal. [10]

  • Wang, Y., et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules. [4]

  • Stolarczyk, M., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences. [3]

  • Abad, A. (2017). Chiral Drug Separation. Encyclopedia of Analytical Chemistry. [9]

  • Wang, Y., et al. (2025). The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review. Comprehensive Reviews in Food Science and Food Safety. [7]

  • Chem-Impex. (n.d.). N-(Phenoxycarbonyl)-L-valine. Chem-Impex International. [13]

  • Godde, F., et al. (2000). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Journal of Mass Spectrometry. [14]

  • Zhang, X. (2016). Synthesis method of N-methoxycarbonyl group-L-valine. Google Patents (CN105949085A). [15]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of N-Ethoxycarbonyl-L-valine in Modern Peptidomimetic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcoming the inherent pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcoming the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] These synthetic molecules mimic the structure and function of natural peptides, enabling the development of more robust therapeutic agents.[3][4] This guide provides an in-depth exploration of N-Ethoxycarbonyl-L-valine, a crucial N-protected amino acid derivative, and its application in the synthesis of diverse peptidomimetic scaffolds. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for its use in powerful multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions, which are instrumental in generating libraries of complex, drug-like molecules.

The Imperative for Peptidomimetics in Drug Discovery

Natural peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets.[3] However, their therapeutic potential is often severely hampered by rapid degradation by proteases and poor permeability across cellular membranes.[2][4] Peptidomimetics are designed to retain the desirable biological activity of a parent peptide while exhibiting improved drug-like properties.[1] This is achieved by introducing non-natural amino acids, modifying the peptide backbone, or incorporating conformational constraints.[2][5] The goal is to create molecules that are resistant to enzymatic cleavage and possess enhanced pharmacokinetic profiles, making them viable candidates for clinical development.

N-Ethoxycarbonyl-L-valine: A Versatile Building Block

N-Ethoxycarbonyl-L-valine is an L-valine derivative where the alpha-amino group is protected by an ethoxycarbonyl group. This protection is critical in peptide synthesis to prevent unwanted side reactions, such as self-polymerization, and to ensure that bond formation occurs selectively at the carboxyl terminus.[6][7] While protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are widely used, the ethoxycarbonyl group offers a stable and reliable alternative for specific synthetic strategies, particularly in solution-phase synthesis and multicomponent reactions.[8][9][10]

Table 1: Physicochemical Properties of N-Ethoxycarbonyl-L-valine

PropertyValueReference
Molecular Formula C₈H₁₅NO₄[11]
Molecular Weight 189.21 g/mol [11]
Appearance Solid[11]
InChI Key ZAVWSNSSAROCIB-LURJTMIESA-N[11]
Canonical SMILES CCOC(=O)NC(=O)O[11]

Core Synthetic Applications: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all components, are exceptionally powerful tools in medicinal chemistry.[12] They allow for the rapid and efficient generation of molecular diversity from simple starting materials. N-Ethoxycarbonyl-L-valine serves as an ideal carboxylic acid component in two of the most prominent MCRs for peptidomimetic synthesis: the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, producing α-acylamino amides—a classic dipeptide-like backbone—from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[13] This reaction is renowned for its high atom economy and the structural complexity it generates in a single synthetic operation. The use of N-Ethoxycarbonyl-L-valine introduces the valine side chain and the protected N-terminus into the final peptidomimetic structure.

The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This highly reactive intermediate is trapped by the carboxylate of N-Ethoxycarbonyl-L-valine. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the stable α-acylamino amide product. The choice of solvent is critical; polar protic solvents like methanol can facilitate the initial imine formation and stabilize the charged intermediates.[13]

Ugi_Workflow cluster_intermediates Key Intermediates N_Val N-Ethoxycarbonyl-L-valine (Carboxylic Acid) Product α-Acylamino Amide (Peptidomimetic) N_Val->Product Traps Intermediate Amine Primary Amine Imine Iminium Ion Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Iso Isocyanide Nitrilium Nitrilium Ion Iso->Nitrilium Imine->Nitrilium Nitrilium->Product

Caption: Ugi four-component reaction workflow.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[14] This scaffold is a valuable precursor for various peptidomimetics, including potent protease inhibitors.[15] When N-Ethoxycarbonyl-L-valine is used, it acylates the hydroxyl group of the intermediate, incorporating the protected valine moiety into the final structure.

Unlike the Ugi reaction, the Passerini reaction does not involve an amine. The reaction is believed to proceed through the interaction of the aldehyde, isocyanide, and carboxylic acid to form a key nitrilium ion intermediate, similar to the Ugi reaction.[16] This intermediate is then trapped by the carboxylate. The subsequent acyl transfer (Mumm rearrangement) is a critical step that drives the reaction to completion, yielding the final α-acyloxy amide product.[16] The reaction conditions can be tailored to favor the desired outcome, and recent studies have even explored its use in aqueous buffers for C-terminal peptide modification.[17][18]

Passerini_Workflow N_Val_P N-Ethoxycarbonyl-L-valine (Carboxylic Acid) Intermediate_P Key Intermediate (via Nitrilium Ion) N_Val_P->Intermediate_P Aldehyde_P Aldehyde Aldehyde_P->Intermediate_P Iso_P Isocyanide Iso_P->Intermediate_P Product_P α-Acyloxy Amide (Peptidomimetic Scaffold) Intermediate_P->Product_P Mumm Rearrangement

Caption: Passerini three-component reaction workflow.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for researchers. They provide a clear, step-by-step methodology for synthesizing peptidomimetic structures using N-Ethoxycarbonyl-L-valine.

Protocol 1: Synthesis of a Dipeptide Mimetic via the Ugi Reaction

Principle: This protocol describes the one-pot synthesis of an N-protected dipeptide mimetic using N-Ethoxycarbonyl-L-valine as the carboxylic acid component, isobutyraldehyde as a simple aldehyde, benzylamine as the amine, and tert-butyl isocyanide.[13][19]

Materials and Reagents:

  • N-Ethoxycarbonyl-L-valine (1.0 equiv)

  • Isobutyraldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Methanol (HPLC grade)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Ethoxycarbonyl-L-valine (189 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzylamine (107 mg, 1.0 mmol).

  • Stir the mixture for 10 minutes at room temperature to facilitate pre-condensation.

  • Add isobutyraldehyde (72 mg, 1.0 mmol) to the solution and stir for an additional 30 minutes. The formation of the imine is crucial for the reaction to proceed.

  • Add tert-butyl isocyanide (83 mg, 1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). This removes any unreacted carboxylic acid and aqueous impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ugi product.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all operations involving volatile and toxic reagents (isocyanide, aldehyde) in a certified chemical fume hood.[11]

Protocol 2: Synthesis of an α-Acyloxy Amide Scaffold via the Passerini Reaction

Principle: This protocol details the synthesis of an α-acyloxy amide scaffold, a key intermediate for peptidomimetics, using N-Ethoxycarbonyl-L-valine, benzaldehyde, and cyclohexyl isocyanide.[14][15]

Materials and Reagents:

  • N-Ethoxycarbonyl-L-valine (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Cyclohexyl isocyanide (1.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Ethoxycarbonyl-L-valine (189 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzaldehyde (106 mg, 1.0 mmol) to the solution, followed by cyclohexyl isocyanide (109 mg, 1.0 mmol). Caution: Handle isocyanide in a fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (1 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). The acidic and basic washes remove unreacted starting materials.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure α-acyloxy amide.

Characterization:

  • Analyze the purified compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Safety Precautions:

  • Follow standard laboratory safety procedures. Dichloromethane is a volatile solvent and should be handled in a fume hood. Isocyanides are toxic and must be handled with extreme care.[11]

Summary and Outlook

N-Ethoxycarbonyl-L-valine is a highly effective and versatile building block for the synthesis of peptidomimetics. Its application in robust and efficient multicomponent reactions like the Ugi and Passerini reactions provides a direct and powerful route to novel molecular scaffolds with significant potential in drug discovery.[1][12] The protocols detailed herein offer a validated starting point for researchers to explore the vast chemical space of peptidomimetics, enabling the development of next-generation therapeutics with enhanced stability, selectivity, and efficacy.

References

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296. Available at: [Link]

  • Verma, A., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Choi, M. J., et al. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of oleo science, 59(5), 247–253. Available at: [Link]

  • Wroblewska-Jez, P., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International journal of molecular sciences, 25(15), 8344. Available at: [Link]

  • Dömling, A. (2014). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Science of Synthesis: Multicomponent Reactions. Thieme. Available at: [Link]

  • Fülöp, F., et al. (2011). A comparative study of the multicomponent Ugi reactions of an oxabicycloheptene-based β-amino acid in water and in methanol. Tetrahedron, 67(35), 6523-6527. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Del Gatto, A., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 783897. Available at: [Link]

  • Neochoritis, C. G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5308. Available at: [Link]

  • Parlichem. (n.d.). N-(Methoxycarbonyl)-L-valine: Properties, Applications & Quality Specifications. Retrieved from [Link]

  • Tolomelli, A. (2014). CHIMICA. AMS Dottorato. Available at: [Link]

  • Neochoritis, C. G., et al. (2024). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. Available at: [Link]

  • Hanssens, J., et al. (2024). C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis. ChemRxiv. Available at: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Heravi, M. M., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. Available at: [Link]

  • Cheméo. (n.d.). Valine (CAS 72-18-4) - Chemical & Physical Properties. Retrieved from [Link]

  • Jedynak, L., et al. (2023). Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives. ResearchGate. Available at: [Link]

  • Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Hanssens, J., et al. (2024). Merging the Passerini reaction with chemo-enzymatic synthesis for C-terminal peptide modification. Maastricht University. Available at: [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Banfi, L., et al. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular diversity, 6(3-4), 227–235. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the coupling efficiency of sterically hindered N-Ethoxycarbonyl-L-valine?

Welcome to our dedicated technical support center for optimizing the coupling of sterically hindered amino acids, with a specific focus on N-Ethoxycarbonyl-L-valine. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the coupling of sterically hindered amino acids, with a specific focus on N-Ethoxycarbonyl-L-valine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis involving bulky residues. Here, we provide in-depth troubleshooting advice, detailed protocols, and a comparative analysis of reagents to enhance your coupling efficiency and product purity.

Introduction: The Challenge of Steric Hindrance

N-Ethoxycarbonyl-L-valine, like other β-branched amino acids, presents a significant challenge in peptide synthesis due to the steric bulk of its isopropyl side chain. This steric hindrance can impede the approach of the nucleophilic amine to the activated carboxyl group, leading to sluggish reaction kinetics, incomplete coupling, and an increased risk of side reactions, most notably racemization.[1][2] Successfully incorporating this residue requires a carefully optimized strategy, from the choice of coupling reagents and additives to the reaction conditions.

This guide will walk you through the common pitfalls and provide robust solutions to overcome them, ensuring high-yield and high-purity synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with N-Ethoxycarbonyl-L-valine resulting in low yields?

A1: Low coupling yields with sterically hindered amino acids like N-Ethoxycarbonyl-L-valine are often due to a combination of factors. The primary reason is the slow reaction rate caused by steric hindrance.[2][3] Standard coupling conditions may be insufficient to drive the reaction to completion. Additionally, aggregation of the growing peptide chain on the solid support can further obstruct the reactive sites.[2][4]

Q2: I'm observing significant racemization of the valine residue. What is the cause and how can I prevent it?

A2: Racemization, or epimerization, at the chiral α-carbon is a common side reaction during peptide bond formation, particularly with hindered amino acids.[5][6] It occurs through the formation of an oxazolone intermediate, which can be deprotonated and reprotonated, leading to a loss of stereochemical integrity.[5][7] The choice of coupling reagent, additive, base, and solvent all play a crucial role in suppressing this side reaction.[8][9]

Q3: What are the key differences between carbodiimide, phosphonium, and uronium-based coupling reagents for this application?

A3: These three classes of reagents differ in their mechanism of action, reactivity, and potential side reactions.[7][10]

  • Carbodiimides (e.g., DCC, DIC) are cost-effective but generally less reactive and require an additive to boost efficiency and suppress racemization.[11][12][13]

  • Phosphonium salts (e.g., PyBOP, PyAOP) are highly efficient for hindered couplings and are known for "clean" reactions as they do not pose a risk of guanidinylation.[10]

  • Uronium/Aminium salts (e.g., HBTU, HATU, COMU) are also very reactive and widely used.[10] However, they can cause guanidinylation of the N-terminal amine as a side reaction, especially if used in excess.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)

This is the most frequent problem encountered when working with sterically hindered residues.

Root Cause Analysis:

  • Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric barrier.[14]

  • Suboptimal Reaction Kinetics: The reaction time may be too short, or the temperature too low.[14]

  • Poor Solvation/Peptide Aggregation: The growing peptide chain may be poorly solvated, leading to aggregation and inaccessible reactive sites.[15][16]

Solutions Workflow:

G start Incomplete Coupling Detected reagent Upgrade Coupling Reagent (e.g., to HATU, PyBOP, COMU) start->reagent Is a standard reagent (DCC/DIC) being used? conditions Optimize Reaction Conditions reagent->conditions If high-potency reagent is already in use solvent Improve Solvation conditions->solvent If extended time is ineffective double_coupling Perform a Double Coupling solvent->double_coupling If aggregation is suspected microwave Utilize Microwave Synthesis double_coupling->microwave For very difficult sequences

Decision workflow for troubleshooting incomplete coupling.

Detailed Protocols:

  • Upgrade Your Coupling Reagent: Switch from a standard carbodiimide like DIC to a more potent onium salt. For particularly difficult couplings, phosphonium reagents like PyBOP are often superior.[10]

  • Optimize Reaction Conditions:

    • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[14]

    • Increase Temperature: Cautiously increase the reaction temperature to 30-40°C. Monitor for racemization, as higher temperatures can exacerbate this issue.

    • Microwave-Assisted Synthesis: Employing microwave energy can significantly accelerate coupling reactions and improve yields for difficult sequences.[3][14]

  • Improve Solvation:

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for growing peptide chains.[14][16]

    • Chaotropic Salts: In cases of severe aggregation, the addition of chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[3]

Issue 2: High Levels of Racemization in the Final Product

Maintaining stereochemical integrity is critical for the biological activity of the peptide.

Root Cause Analysis:

  • Over-activation of the Amino Acid: Highly reactive intermediates, if not consumed quickly, can lead to oxazolone formation.

  • Choice of Base: The type and amount of base used can influence the rate of racemization.[8]

  • Inappropriate Additive: The absence or use of a suboptimal additive fails to suppress the racemization pathway.[12]

Solutions Workflow:

G start High Racemization Detected additive Incorporate an Additive (Oxyma or HOAt) start->additive reagent_choice Select a Low-Racemization Reagent (e.g., DIC/Oxyma) additive->reagent_choice base Optimize Base (Use NMM instead of DIPEA) reagent_choice->base temp Lower Reaction Temperature base->temp

Decision workflow for mitigating racemization.

Detailed Protocols:

  • Incorporate a High-Efficiency Additive: The use of an additive is strongly recommended.[12]

    • OxymaPure®: This is a modern, non-explosive, and highly effective alternative to HOBt. It has been shown to be superior to HOBt and comparable to HOAt in suppressing racemization and enhancing coupling efficiency.[4][17][18]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt and very effective at suppressing racemization, but it is potentially explosive.[12][19]

  • Optimize Reagent and Base Combination:

    • Carbodiimide/Additive: The combination of DIC with OxymaPure is a cost-effective and low-racemization protocol.[1]

    • Base Selection: Use a sterically hindered, non-nucleophilic base. N-methylmorpholine (NMM) is often preferred over N,N-diisopropylethylamine (DIPEA) as it can lead to lower levels of racemization.[8] Use the minimum amount of base necessary to facilitate the reaction.

  • Control Reaction Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless absolutely necessary for driving the reaction to completion, and if so, carefully analyze the product for epimerization.

Data Summary: Comparative Performance of Coupling Reagents

The following table provides a comparative overview of common coupling reagents for the incorporation of sterically hindered amino acids like N-Ethoxycarbonyl-L-valine.

Coupling ReagentClassAdditiveTypical Coupling Efficiency (%)Racemization RiskKey AdvantagesKey Disadvantages
DIC CarbodiimideOxyma/HOBt>99%[1]Low (with additive)Cost-effective, soluble byproduct.[1][20]Lower reactivity than onium salts.
HBTU/TBTU Uronium/Aminium(Internal HOBt)>95%Low-ModerateWidely used, efficient for routine synthesis.Can cause guanidinylation.
HATU Uronium/Aminium(Internal HOAt)>99%[21]Very LowHighly efficient, especially for hindered couplings.[10][22]More expensive, based on potentially explosive HOAt.
PyBOP Phosphonium(Internal HOBt)>95%Low"Clean" reaction, no guanidinylation.[10]Byproduct can be carcinogenic (BOP), though PyBOP is safer.[20]
COMU Uronium/Aminium(Internal Oxyma)>99%Very LowHigh reactivity, non-explosive, good solubility.[4][12]Limited stability in DMF for automated synthesis.[23]

Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling using DIC/OxymaPure®

This protocol is recommended as a first-line approach, balancing cost, efficiency, and safety.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-Ethoxycarbonyl-L-valine (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • OxymaPure® (3-5 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve N-Ethoxycarbonyl-L-valine (3-5 eq.) and OxymaPure® (3-5 eq.) in the reaction solvent. Add DIC (3-5 eq.) to this solution and allow it to pre-activate for 5-10 minutes at room temperature. The solution will typically turn yellow.[24]

  • Coupling: Add the pre-activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor for the disappearance of free primary amines. A negative test (yellow beads) indicates a complete reaction.[22]

  • Washing: Thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.[22]

Protocol 2: Maximum Potency Coupling for Extremely Difficult Sequences using HATU

This protocol is recommended for sequences where Protocol 1 fails or for known "difficult" couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-Ethoxycarbonyl-L-valine (3-5 equivalents)

  • HATU (2.9-3.9 equivalents)[8][14]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-8 equivalents)[8][14]

  • NMP

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve N-Ethoxycarbonyl-L-valine (3-5 eq.), HATU (2.9-3.9 eq.), and DIPEA or NMM (6-8 eq.) in NMP. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

  • Washing: Wash the resin thoroughly with NMP (3x) and DCM (3x).

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Wobble. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • ResearchGate. Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • PMC - NIH. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • Thieme. 3.8 Uronium/Guanidinium Salts. [Link]

  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • PubMed. Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • ACS Omega. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResOU. (2019, May 16). Artificial peptide bond formation provides clues to creation of life on Earth. [Link]

  • Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. [Link]

  • PubMed Central. (2018, December 6). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. [Link]

  • PMC - NIH. Early Engineering Approaches to Improve Peptide Developability and Manufacturability. [Link]

  • Khan Academy. Peptide bonds: Formation and cleavage (video). [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. [Link]

  • Organic Syntheses Procedure. 6 - Organic Syntheses Procedure. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic Acid (N-Boc-L-Valine)

Welcome to the technical support center for the synthesis of 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid, commonly known as N-Boc-L-valine. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid, commonly known as N-Boc-L-valine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of N-Boc-L-valine. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of N-Boc-L-valine are a common issue and can often be attributed to several factors related to the reaction conditions and reagents.

Possible Causes & Solutions:

  • Incomplete Reaction: The nucleophilic attack of the sterically hindered amino group of L-valine on the di-tert-butyl dicarbonate (Boc-anhydride) can be sluggish.

    • Troubleshooting:

      • pH Control: Ensure the pH of the reaction mixture is maintained between 9 and 10. The amino group of L-valine needs to be deprotonated to be sufficiently nucleophilic. Use a reliable pH meter and make sure it is properly calibrated.

      • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-valine) is no longer visible.

      • Stoichiometry: A slight excess of Boc-anhydride (1.1 to 1.2 equivalents) can help drive the reaction to completion.[1]

  • Hydrolysis of Boc-Anhydride: Boc-anhydride is sensitive to moisture and will hydrolyze to tert-butanol and carbon dioxide, especially in aqueous basic solutions.[1][2]

    • Troubleshooting:

      • Reagent Quality: Use fresh, high-quality Boc-anhydride. Store it in a desiccator to minimize exposure to atmospheric moisture.

      • Addition Rate: Add the Boc-anhydride to the reaction mixture portion-wise or as a solution in a suitable organic solvent (e.g., dioxane, THF) to maintain its concentration and minimize hydrolysis.

  • Poor Solubility of L-Valine: L-valine has limited solubility in some organic solvents.

    • Troubleshooting:

      • Solvent System: Employ a mixed solvent system, such as 1,4-dioxane/water or THF/water, to ensure both the L-valine (as its carboxylate salt) and the Boc-anhydride are sufficiently soluble.[3][]

Experimental Protocol: Optimized Synthesis of N-Boc-L-Valine

  • Dissolve L-valine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Adjust the pH to 10 with a 2M sodium hydroxide solution, ensuring the L-valine is fully dissolved.

  • Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of 1,4-dioxane.

  • Add the Boc-anhydride solution dropwise to the L-valine solution over 1-2 hours, while vigorously stirring and maintaining the pH at 10 by the concurrent addition of 2M NaOH.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction completion by TLC (ninhydrin stain for the free amino group).

  • Proceed with the workup as described in Q3.

Q2: My final product is contaminated with an impurity of a slightly higher molecular weight. What could this be?

A2: A common byproduct in Boc protection is the formation of the di-tert-butoxycarbonyl (di-Boc) derivative, where a second Boc group is attached to the nitrogen atom of the carbamate. While less common for sterically hindered amino acids like valine, it can occur, especially under forcing conditions or with certain catalysts.

Mechanism of Di-Boc Formation:

The initially formed N-Boc-L-valine can be deprotonated at the carbamate nitrogen under basic conditions, and this anion can then react with another molecule of Boc-anhydride. The use of a strong, non-nucleophilic base or a catalyst like 4-(dimethylamino)pyridine (DMAP) can promote this side reaction.[5]

Troubleshooting & Prevention:

  • Avoid DMAP: For the synthesis of N-Boc-L-valine, the use of DMAP as a catalyst is generally not recommended as it can lead to over-reaction.[5]

  • Strict pH Control: Avoid excessively high pH values (above 11) which can increase the concentration of the deprotonated carbamate intermediate.

  • Stoichiometry: Do not use a large excess of Boc-anhydride. Stick to 1.1-1.2 equivalents.

  • Purification: Di-Boc-valine is more nonpolar than the desired product and can often be separated by silica gel chromatography.

Q3: I am having difficulty with the workup and purification of my N-Boc-L-valine. What is the recommended procedure?

A3: A proper workup is crucial for isolating pure N-Boc-L-valine and removing unreacted starting materials and byproducts.

Troubleshooting Common Workup Issues:

  • Emulsion Formation During Extraction: This can occur due to the presence of both aqueous and organic phases with dissolved salts and amphiphilic molecules.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

  • Difficulty Removing Unreacted Boc-Anhydride and tert-Butanol: These are common impurities that can be challenging to remove completely.

    • Solution:

      • After the reaction is complete, perform a wash with a non-polar solvent like hexane or diethyl ether at a basic pH to extract unreacted Boc-anhydride.[6]

      • tert-Butanol is water-soluble and should be removed during the aqueous washes. Multiple extractions will improve its removal.

Recommended Workup and Crystallization Protocol:

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic co-solvent (dioxane or THF).

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL for a 0.1 mol scale reaction) to remove unreacted Boc-anhydride and other non-polar impurities.[7]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl or citric acid solution. The N-Boc-L-valine will precipitate as a white solid or oil.[6][7]

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, diethyl ether) and add a non-polar solvent (e.g., hexane, petroleum ether) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.[6][7]

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Step Purpose Common Issues Troubleshooting
Post-reaction Ether Wash Remove unreacted Boc-anhydrideIncomplete removal of impuritiesIncrease the number of washes.
Acidification Protonate the carboxylate to precipitate the productProduct oils out instead of crystallizingEnsure the solution is cold; scratch the flask.
Extraction Isolate the product from the aqueous phaseEmulsion formationAdd brine to break the emulsion.
Crystallization Purify the final productFailure to crystallizeEnsure the crude product is dry; try different solvent systems.
Table 1: Summary of Workup and Purification Troubleshooting.
Q4: Is there a risk of racemization of L-valine during the Boc protection reaction?

A4: The risk of racemization at the α-carbon of L-valine during the formation of the N-Boc derivative is generally considered to be very low under standard reaction conditions.

Causality:

Racemization of amino acids typically proceeds through the formation of an oxazolone intermediate, which requires activation of the carboxyl group. During the Boc protection reaction, the carboxyl group is in its deprotonated (carboxylate) form, which disfavors oxazolone formation. The formation of the urethane-type linkage of the Boc group itself is also known to suppress racemization compared to other N-acyl groups.

Conditions that Could Potentially Increase Racemization Risk (to be avoided):

  • Extreme pH: Very high pH values for prolonged periods could potentially lead to some degree of racemization, although this is not a commonly reported issue for Boc protection.

  • High Temperatures: Running the reaction at elevated temperatures for extended times is generally not advisable and could increase the risk of side reactions, including potential racemization.

Verification of Stereochemical Purity:

The optical purity of the final N-Boc-L-valine can be confirmed by measuring its specific rotation and comparing it to the literature value. For N-Boc-L-valine, the specific rotation is typically in the range of [α]D20 = -5.8 to -6.8° (c=1 in acetic acid).[8]

Visual Diagrams

Reaction Workflow

N-Boc-L-Valine Synthesis Workflow General Workflow for N-Boc-L-Valine Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_side_reactions Potential Side Reactions l_valine L-Valine reaction_mixture Reaction Mixture (pH 9-10, 0°C to RT) l_valine->reaction_mixture base Base (e.g., NaOH) in Dioxane/Water base->reaction_mixture boc_anhydride Di-tert-butyl dicarbonate ((Boc)2O) boc_anhydride->reaction_mixture hydrolysis Hydrolysis of (Boc)2O boc_anhydride->hydrolysis ether_wash Ether Wash (Basic pH) reaction_mixture->ether_wash Remove organic solvent di_boc Di-Boc Formation reaction_mixture->di_boc acidification Acidification (e.g., HCl, Citric Acid) ether_wash->acidification extraction Extraction (Ethyl Acetate) acidification->extraction crystallization Crystallization (e.g., EtOAc/Hexane) extraction->crystallization final_product Pure N-Boc-L-Valine crystallization->final_product

Caption: Workflow for the synthesis of N-Boc-L-valine.

Troubleshooting Logic

Troubleshooting Logic for Low Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction boc_hydrolysis Boc-Anhydride Hydrolysis? start->boc_hydrolysis solubility_issue Poor Solubility? start->solubility_issue check_ph Verify & Maintain pH 9-10 incomplete_reaction->check_ph extend_time Extend Reaction Time incomplete_reaction->extend_time excess_boc Use Slight Excess of (Boc)2O incomplete_reaction->excess_boc fresh_boc Use Fresh (Boc)2O boc_hydrolysis->fresh_boc add_slowly Add (Boc)2O Slowly boc_hydrolysis->add_slowly solvent_system Use Mixed Solvent (e.g., Dioxane/Water) solubility_issue->solvent_system

Caption: Troubleshooting logic for low yield in N-Boc-L-valine synthesis.

References

  • BenchChem. (2025). Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency. BenchChem Technical Support.
  • Guidechem. (n.d.). Boc-D-Valine 22838-58-0 wiki.
  • BenchChem. (2025). Technical Support Center: Managing Di-tert-butyl Dicarbonate (Boc-anhydride) in Moisture-Sensitive Reactions. BenchChem Technical Support.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • BenchChem. (2025). A Comprehensive Technical Guide to Boc-L-Valine-d8. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18684-18706.
  • BenchChem. (2025). Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research. BenchChem Technical Support.
  • CN1793110A. (2006). Process for preparing Boc protected amino acid by (Boc) O.
  • Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
  • Wikipedia. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of Boc-valine.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • BenchChem. (2025). Comparative study of different deprotection reagents for Boc-L-Valine. BenchChem Technical Support.
  • Guidechem. (n.d.).
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
  • PubChem. (n.d.). Boc-L-Valine.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(21), 8384–8392.
  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed.
  • YouTube. (2015).
  • Organic Syntheses. (n.d.).
  • Pharmaffili
  • Simson Pharma Limited. (n.d.). Boc-L-Valine | CAS No- 13734-41-3.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • ChemicalBook. (n.d.). L-Valine synthesis.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Chem-Impex. (n.d.). Boc-L-valine.
  • TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-L-valine | 13734-41-3.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry, 65(20), 6368–6380.

Sources

Troubleshooting

Optimizing reaction conditions to prevent racemization of N-Ethoxycarbonyl-L-valine during peptide synthesis.

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) to help you...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) to help you prevent racemization during the coupling of N-Ethoxycarbonyl-L-valine, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis and why is it a critical issue?

A1: Racemization is the conversion of a pure, single enantiomer of a chiral amino acid (typically the biologically active L-form) into a mixture of both L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon is a significant side reaction. The incorporation of the incorrect D-amino acid into the peptide chain can drastically alter the peptide's three-dimensional structure, which in turn can diminish or completely abolish its biological activity and therapeutic efficacy.[1]

Q2: What are the primary mechanisms driving racemization during peptide coupling?

A2: Racemization during the activation and coupling of an N-protected amino acid occurs primarily through two base-catalyzed pathways.[1][2][3]

  • Oxazolone (Azlactone) Formation: This is the predominant mechanism.[3][4][5] The activated carboxyl group of the N-Ethoxycarbonyl-L-valine is attacked intramolecularly by the carbonyl oxygen of the urethane protecting group. This forms a cyclic oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is highly acidic and is readily abstracted by a base, forming a planar, achiral enolate. The incoming amine can then attack this intermediate from either face, resulting in a mixture of L- and D-products.[4][5]

  • Direct Enolization (α-Abstraction): A secondary, less common pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base to form a carbanion.[2][3][6] Reprotonation of this planar intermediate can occur from either side, leading to racemization.[3]

Q3: Why is N-Ethoxycarbonyl-L-valine particularly susceptible to racemization?

A3: The susceptibility of N-Ethoxycarbonyl-L-valine to racemization stems from a combination of electronic and steric factors. Like all urethane-type protecting groups (e.g., Fmoc, Boc), the N-Ethoxycarbonyl group facilitates the formation of the oxazolone intermediate, which is the primary pathway for racemization.[7] Furthermore, the bulky isopropyl side chain of valine creates significant steric hindrance. This steric bulk can slow down the rate of the desired peptide bond formation, prolonging the lifetime of the highly reactive, activated intermediate. This extended lifetime provides a greater opportunity for a base to abstract the alpha-proton, leading to racemization.[4][5]

Q4: Which experimental factors have the most significant impact on racemization?

A4: Several factors must be carefully controlled to suppress racemization:

  • Coupling Reagents & Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount for minimizing the lifetime of racemization-prone intermediates.[2][4][8]

  • Base: The strength (pKa) and steric hindrance of the base used for activation and neutralization are crucial. Stronger, less hindered bases accelerate proton abstraction and increase racemization.[2][4]

  • Solvent: The polarity of the reaction solvent can influence the stability of charged intermediates involved in the racemization process.[3][8][9]

  • Temperature: Higher temperatures increase the rate of all reactions, including racemization.[10][11][12][13]

Troubleshooting Guide: High D-Isomer Content

This section addresses the common problem of detecting significant levels of the undesired D-valine diastereomer in your final peptide product.

Problem Probable Cause Recommended Solution & Scientific Rationale
High D-Valine Incorporation Detected by Chiral Analysis Inappropriate Coupling Reagent or Lack of Additive Solution: Switch to a uronium/aminium or phosphonium-based coupling reagent and always use an additive. Rationale: Carbodiimides like DIC or DCC form a highly reactive O-acylisourea intermediate that is very prone to racemization. Additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole) react with this intermediate to form a more stable active ester, which is less susceptible to racemization.[2][5] Oxyma and HOAt are generally more effective than HOBt (1-hydroxybenzotriazole).[2][4][5] Uronium/aminium reagents like HATU, HCTU, or COMU already incorporate a HOBt or HOAt-like moiety, promoting rapid and low-racemization couplings.[5][7]
Base is too Strong or Not Sterically Hindered Solution: Use a weaker, sterically hindered base like N-methylmorpholine (NMM, pKa 7.4) or 2,4,6-collidine (pKa 7.4).[2][10] Avoid strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA, pKa 10.1).[2] Rationale: The primary role of the base is to deprotonate the carboxylic acid and neutralize any protonated amines. However, excess or strong base will readily abstract the acidic α-proton from the activated intermediate, causing racemization.[2] Weaker bases are less capable of abstracting the α-proton, while sterically hindered bases have more difficulty accessing it. Collidine has been shown to produce minimal racemic products due to its combination of weak basicity and significant steric hindrance.[2][10]
Unfavorable Solvent Effects Solution: If possible, use less polar solvents like dichloromethane (DCM) or a mixture of DCM and DMF (1:1).[14] Rationale: Highly polar aprotic solvents like pure DMF can stabilize the charged intermediates (enolate/carbanion) formed during racemization, thereby promoting this side reaction.[3][8] While solvent choice is often limited by resin swelling and reagent solubility, reducing the polarity can help suppress racemization.[3][8]
Elevated Reaction Temperature Solution: Perform the coupling reaction at or below room temperature, typically between 0 °C and 25 °C. Rationale: While increasing temperature can accelerate the coupling reaction, it disproportionately increases the rate of racemization.[13][15] For sensitive amino acids like valine, especially when activated, maintaining a low temperature is critical to preserve stereochemical integrity.[10] Microwave heating, for instance, can lead to considerable racemization for sensitive residues if the temperature is not carefully controlled.[10][11][12]
Prolonged Activation/Coupling Time Solution: Minimize the pre-activation time (the time between mixing the amino acid, coupling reagent, and base before adding to the resin) to 1-5 minutes. Add the activated amino acid to the deprotected peptide-resin promptly.[16] Rationale: The activated amino acid ester is the species that undergoes racemization. The longer this species exists before it is consumed in the peptide coupling reaction, the higher the probability of racemization.[10][17] Rapidly proceeding with the coupling minimizes the window of opportunity for this side reaction.
Data Summary: Impact of Reagents on Racemization Control

Table 1: Comparison of Common Bases

BaseAbbreviationpKaSteric HindranceRacemization Risk
N,N-DiisopropylethylamineDIEA~10.1HighModerate to High
TriethylamineTEA~10.8LowHigh
N-MethylmorpholineNMM~7.4ModerateLow
2,4,6-CollidineTMP~7.4Very HighVery Low[2][10]

Table 2: Comparison of Coupling Reagents & Additives

Reagent/SystemTypeRacemization SuppressionComments
DIC / OxymaPure Carbodiimide / AdditiveExcellentOxyma is a highly effective and non-explosive alternative to HOBt/HOAt.[2][8]
DIC / HOAt Carbodiimide / AdditiveExcellentGenerally considered superior to HOBt.[4]
DIC / HOBtCarbodiimide / AdditiveGoodA classic combination, but less effective than Oxyma or HOAt for difficult couplings.[18]
HATU / BaseUronium SaltExcellentHighly efficient, especially for sterically hindered amino acids.[4][5]
HCTU / BaseUronium SaltExcellentSimilar to HATU, provides rapid coupling with low racemization.[5]
PyBOP / BasePhosphonium SaltVery GoodA non-toxic alternative to BOP with effective coupling properties.[7]

Diagrams

Racemization Mechanisms

racemization_mechanisms Fig 1. Racemization Pathways cluster_main N-Ethoxycarbonyl-L-Valine cluster_oxazolone Oxazolone Pathway (Major) cluster_direct Direct Enolization Pathway (Minor) L_Val L-Valine (Activated) Oxazolone 5(4H)-Oxazolone Intermediate L_Val->Oxazolone Intramolecular Cyclization Carbanion Carbanion (Achiral) L_Val->Carbanion + Base - H⁺ Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Racemic_Mix_Ox L/D Peptide Mixture Enolate->Racemic_Mix_Ox + Amine + H⁺ Racemic_Mix_Dir L/D Peptide Mixture Carbanion->Racemic_Mix_Dir + Amine + H⁺

Caption: Fig 1. The two primary pathways for racemization.

Troubleshooting Workflow

troubleshooting_workflow Fig 2. Troubleshooting Workflow Start High D-Valine Detected? Check_Reagent Review Coupling Reagent & Additive Start->Check_Reagent Is_Carbo Using Carbodiimide (e.g., DIC)? Check_Reagent->Is_Carbo Use_Additive Ensure potent additive (Oxyma, HOAt) is used Is_Carbo->Use_Additive Yes Switch_Reagent Switch to Uronium (HATU) or Phosphonium (PyBOP) reagent Is_Carbo->Switch_Reagent No / Still high Check_Base Evaluate Base Use_Additive->Check_Base Switch_Reagent->Check_Base Base_Type Using DIEA or TEA? Check_Base->Base_Type Switch_Base Switch to weaker, hindered base (NMM or Collidine) Base_Type->Switch_Base Yes Check_Conditions Assess Reaction Conditions Base_Type->Check_Conditions No Switch_Base->Check_Conditions Temp Temperature > 25°C? Check_Conditions->Temp Lower_Temp Lower temperature to 0-25°C Temp->Lower_Temp Yes Time Long pre-activation? Temp->Time No Lower_Temp->Time Shorten_Time Minimize pre-activation to < 5 min Time->Shorten_Time Yes Re_Analyze Re-run and Analyze for D-Isomer Time->Re_Analyze No Shorten_Time->Re_Analyze

Sources

Optimization

Technical Support Center: Troubleshooting Ethoxycarbonyl (EtOOC) Group Deprotection in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common yet challenging step: the deprotection of the C-te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common yet challenging step: the deprotection of the C-terminal ethoxycarbonyl (EtOOC) or ethyl ester group. Incomplete removal of this protecting group can lead to low yields, purification difficulties, and truncated peptide sequences. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these issues effectively.

Troubleshooting Guide: Incomplete Ethoxycarbonyl Deprotection

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My HPLC and Mass Spectrometry data show a significant amount of starting material remaining after saponification of the ethoxycarbonyl group. What are the likely causes?

Answer:

Incomplete saponification is a frequent issue, often stemming from suboptimal reaction conditions or substrate-specific challenges. Here are the primary factors to investigate:

  • Insufficient Hydroxide Concentration: The most common cause is an inadequate amount of the hydroxide source (e.g., LiOH, NaOH, KOH). Saponification is the base-mediated hydrolysis of an ester.[1][2][3] A stoichiometric amount of base is consumed in the reaction, and an excess is often required to drive the reaction to completion, especially for sterically hindered esters or larger peptides.[4]

  • Poor Solubility: The peptide ester must be fully dissolved for the reaction to proceed efficiently. A mixture of an organic solvent (like THF, dioxane, MeOH, or EtOH) and water is typically used to dissolve both the peptide and the inorganic base.[4][5] If the peptide precipitates out of solution, the reaction will be incomplete.

  • Steric Hindrance: Ethyl esters are generally less reactive towards nucleophilic attack than methyl esters due to the slightly greater steric bulk of the ethyl group.[4] If the C-terminal amino acid has a bulky side chain, this can further hinder the approach of the hydroxide ion to the ester's carbonyl carbon.

  • Low Reaction Temperature: Saponification is often performed at 0°C to room temperature to minimize side reactions. However, for more resistant esters, a higher temperature may be necessary to achieve complete deprotection.

  • Short Reaction Time: While many saponifications are complete within a few hours, challenging substrates may require extended reaction times.[4] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I've increased the base concentration and reaction time, but the deprotection is still incomplete. What other factors should I consider?

Answer:

If optimizing the basic parameters doesn't resolve the issue, consider these more nuanced factors:

  • Choice of Base: While NaOH and KOH are commonly used, Lithium Hydroxide (LiOH) is often preferred for ester hydrolysis in mixed aqueous/organic solvents.[1][6] The smaller size of the lithium cation can sometimes lead to better reaction efficiency.[6]

  • Solvent System: The choice of co-solvent can significantly impact the reaction. Tetrahydrofuran (THF) is a popular choice as it can dissolve a wide range of peptides and is miscible with water.[1][5] For ethyl esters, using ethanol (EtOH) as a co-solvent can sometimes improve solubility and reaction rates.[5]

  • Peptide Aggregation: For longer peptide sequences, intermolecular aggregation can prevent the base from accessing the C-terminal ester.[7] This is a known issue in solid-phase peptide synthesis and can also be a factor in solution-phase deprotections.[7][8] Using a more effective solubilizing solvent system or adding a chaotropic agent (use with caution as it may promote other side reactions) could help.

  • Side Reactions: Under strongly basic conditions, other side reactions can occur, such as racemization of the C-terminal amino acid or hydrolysis of side-chain protecting groups.[9] It's a delicate balance between forcing the deprotection to completion and minimizing these unwanted side reactions.

Question 3: Are there alternative methods to saponification for removing the ethoxycarbonyl group if basic conditions are problematic for my peptide?

Answer:

Yes, if your peptide is sensitive to basic conditions (e.g., contains base-labile protecting groups or is prone to aspartimide formation), several alternative deprotection strategies can be employed. These often fall under the category of orthogonal protection strategies, where different protecting groups are removed under distinct, non-interfering conditions.[10][11]

  • Acidic Hydrolysis: While less common for simple alkyl esters due to the harsh conditions required, acidic hydrolysis can be an option.[5] However, this is generally not selective and can lead to the cleavage of peptide bonds and acid-labile side-chain protecting groups.

  • Enzymatic Deprotection: Specific enzymes can be used to hydrolyze esters under very mild, neutral conditions.[11] This approach offers high selectivity but requires careful selection of the appropriate enzyme for the specific peptide sequence.

  • Reductive Cleavage: In certain contexts, specific ester types can be cleaved under reductive conditions. For instance, a trichloroethoxycarbonyl (Troc) group can be removed with zinc in the presence of acetic acid.[12]

Frequently Asked Questions (FAQs)

What are the standard starting conditions for saponification of an ethoxycarbonyl group on a peptide?

A good starting point is to dissolve the peptide ester in a mixture of THF and water (e.g., 3:1 v/v) and then add 1.5 to 2 equivalents of 1M aqueous LiOH. The reaction is typically stirred at room temperature and monitored by LC-MS every hour.

How can I monitor the progress of the deprotection reaction?

The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to quantify the disappearance of the starting material (the ethyl ester) and the appearance of the product (the free carboxylic acid). Thin-Layer Chromatography (TLC) can also be used if the starting material and product have different Rf values.

What are the potential side reactions during saponification, and how can I minimize them?

The primary side reactions include:

  • Racemization: The chiral center of the C-terminal amino acid can be susceptible to epimerization under basic conditions.[9] This can be minimized by using milder bases (LiOH is often preferred), lower temperatures, and avoiding excessively long reaction times.

  • Hydrolysis of side-chain esters: If your peptide contains side-chain protecting groups that are esters (e.g., Asp(OtBu), Glu(OtBu)), these can also be cleaved under saponification conditions, especially if harsh conditions are used.[4]

  • Aspartimide formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate under basic conditions, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.

My peptide is insoluble in the standard THF/water solvent system. What are my options?

You can try alternative solvent systems such as dioxane/water, methanol/water, or ethanol/water.[4][5] In some cases, a small amount of a more polar aprotic solvent like DMF can be added to improve solubility, but be aware that DMF can be difficult to remove and may interfere with the reaction.

Protocols and Data

Table 1: Recommended Starting Conditions for Ethoxycarbonyl Deprotection
ParameterRecommended ConditionRationale
Base LiOHGenerally provides good results with potentially fewer side reactions.[1][6]
Equivalents of Base 1.5 - 3.0An excess is needed to drive the reaction to completion.[4]
Solvent System THF/H₂O (3:1 to 1:1 v/v)Good for solubilizing a wide range of peptides and the hydroxide base.[1][5]
Temperature 0°C to Room TemperatureBalances reaction rate with minimizing side reactions.
Reaction Time 1 - 6 hoursSubstrate dependent; requires monitoring.
Standard Saponification Protocol
  • Dissolve the peptide ethyl ester in a mixture of THF and water (e.g., 3:1 v/v) to a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1M aqueous solution of LiOH (1.5 - 2.0 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and continue stirring.

  • Monitor the reaction progress by LC-MS at regular intervals (e.g., every hour).

  • Once the reaction is complete (or has reached a plateau), carefully acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl or citric acid) at 0°C. This protonates the carboxylate to form the free carboxylic acid.[1]

  • Remove the organic solvent (THF) under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and other organic impurities.

  • The product, now in its carboxylic acid form, may precipitate from the aqueous layer or can be isolated by lyophilization or further purification.

Troubleshooting Workflow

G start Incomplete EtOOC Deprotection check_conditions Review Standard Conditions: - Base Equivalents (1.5-3x) - Solvent (THF/H2O) - Temperature (0°C to RT) start->check_conditions incomplete Still Incomplete? check_conditions->incomplete increase_params Increase Base (to 5x) Increase Time (up to 24h) Increase Temp (up to 40°C) incomplete->increase_params No check_side_reactions Analyze for Side Reactions (LC-MS) incomplete->check_side_reactions Yes check_solubility Is Peptide Fully Dissolved? increase_params->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes change_solvent Change Co-Solvent: - Dioxane/H2O - EtOH/H2O solubility_no->change_solvent solubility_yes->check_side_reactions change_solvent->check_solubility side_reactions_yes Yes check_side_reactions->side_reactions_yes Yes side_reactions_no No check_side_reactions->side_reactions_no No milder_conditions Use Milder Conditions: - Lower Temperature - Fewer Base Equivalents side_reactions_yes->milder_conditions alternative_methods Consider Alternative Methods: - Enzymatic Cleavage - Different C-terminal PG side_reactions_no->alternative_methods milder_conditions->alternative_methods If still incomplete complete Deprotection Complete milder_conditions->complete alternative_methods->complete

Caption: Troubleshooting workflow for incomplete ethoxycarbonyl deprotection.

Saponification Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References
  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Gentilucci, L., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(18), 4283.
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Salomon, C. J., et al. (1998). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 54(48), 14369-14406.
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • NPTEL IIT Kharagpur. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. Retrieved from [Link]

  • Gessner, S., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2736-2747.
  • Nishiyama, Y., & Saito, H. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(12), 767-772.
  • Galiano, V., et al. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(9), 3437-3454.
  • Law, P., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7785-7802.
  • Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics, Volume E 22d. Georg Thieme Verlag.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Real Chemistry. (2022). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]

  • 374 BCH3023. (2022). Saponification of Esters [Video]. YouTube. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Beier, M., & Pfleiderer, W. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.13.
  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Mori, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-585.
  • Piras, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Organic Letters, 23(12), 4763-4768.
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]

Sources

Troubleshooting

Overcoming aggregation issues in solid-phase synthesis of peptides with 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid.

Document Version: 1.0 Last Updated: January 17, 2026 Introduction Welcome to the technical support guide for overcoming challenges associated with the solid-phase synthesis of peptides containing 2-[(Ethoxycarbonyl)amino...

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for overcoming challenges associated with the solid-phase synthesis of peptides containing 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, also known as N-ethoxycarbonyl-L-valine (N-Eoc-Val-OH). This document is designed for researchers, scientists, and drug development professionals who encounter aggregation-related difficulties during peptide synthesis. As a sterically hindered amino acid derivative, N-Eoc-Val-OH, like other bulky residues such as Valine and Isoleucine, can promote the formation of intra- and intermolecular hydrogen bonds, leading to on-resin aggregation.[1] This phenomenon can result in incomplete coupling and deprotection reactions, ultimately leading to low yields and difficult purifications.

This guide provides a structured, question-and-answer-based approach to troubleshooting, offering not just protocols but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis is showing signs of aggregation (e.g., shrinking resin, failed couplings) after incorporating N-Eoc-Val-OH. What is happening at a molecular level?

A1: On-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) is primarily caused by the formation of secondary structures, such as β-sheets, within the growing peptide chains.[1][2] These structures are stabilized by intermolecular hydrogen bonds between the peptide backbones.[3] Hydrophobic and β-branched amino acids, like valine, are particularly prone to inducing this phenomenon.[1] The bulky nature of the N-Eoc-Val-OH residue can further exacerbate this issue.

When aggregation occurs, the peptide chains collapse onto themselves and each other, effectively becoming insoluble in the synthesis solvents (e.g., DMF, NMP).[1][2] This collapse physically blocks reactive sites, preventing both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid.[2] This leads to truncated or deletion sequences, which are often difficult to separate from the desired peptide during purification.

Figure 1. On-resin aggregation hinders subsequent synthesis steps.

Q2: I've confirmed aggregation is occurring. What are the immediate, first-line strategies I should try?

A2: When faced with aggregation, the initial goal is to disrupt the hydrogen bonding network and improve the solvation of the peptide-resin complex. Here are several strategies, starting with the least disruptive:

  • Solvent and Temperature Modification:

    • Switch Solvents: If you are using Dichloromethane (DCM), switch to more polar, aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[1][2] A mixture of 25% DMSO in DMF can be particularly effective.[2]

    • Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-75°C), especially with microwave assistance, can provide the energy needed to break up secondary structures and accelerate coupling kinetics.[4][5][6]

  • Extended Reaction Times and Double Coupling:

    • Simply extending the coupling time (e.g., to 2-4 hours) or performing a second coupling (double coupling) with fresh reagents can help drive the reaction to completion.[2]

  • Use of Chaotropic Agents:

    • Chaotropic salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. Adding salts like LiCl or KSCN to the coupling mixture can help to break up aggregates.[7]

    • Protocol: Pre-wash the resin with a solution of 0.8 M LiCl in DMF before proceeding with the coupling step.[2]

StrategyKey ParameterTypical Application
Solvent Change 25% DMSO in DMFUse for coupling and deprotection steps.[2]
Temperature 50-75°CMicrowave-assisted coupling for hindered amino acids.[6]
Double Coupling 2x standard cycleRepeat the coupling step with fresh reagents.[2]
Chaotropic Salts 0.8 M LiCl in DMFPre-wash before coupling.[2]

Table 1. First-line strategies for mitigating on-resin aggregation.

Q3: The initial strategies were not sufficient. What are more advanced, structure-modifying techniques I can employ?

A3: If simpler methods fail, the next step is to introduce backbone modifications that physically disrupt the formation of β-sheets. These "structure-breaking" elements are highly effective at preventing aggregation.

  • Pseudoproline Dipeptides:

    • Mechanism: Pseudoproline dipeptides are derivatives of Serine or Threonine where the side chain is cyclized to form an oxazolidine ring.[8][9] This ring introduces a "kink" into the peptide backbone, similar to proline, which disrupts the regular hydrogen-bonding pattern required for β-sheet formation.[8][9] This is a temporary modification; the native Ser or Thr residue is regenerated during the final TFA cleavage.[10]

    • Application: If your sequence contains a Ser or Thr residue within 5-6 amino acids of the difficult coupling site, you can substitute that residue and the one preceding it with a commercially available Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.[11] For example, if you have a problematic Val-Ser sequence, you would use Fmoc-Val-Ser(ΨPro)-OH.

  • Backbone Amide Protection (Hmb/Dmb Amino Acids):

    • Mechanism: Attaching a bulky protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen of an amino acid sterically hinders hydrogen bond formation.[10]

    • Application: These derivatives can be incorporated as individual amino acids (e.g., Fmoc-Val(Hmb)-OH) or as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH).[2] Incorporating a backbone-protected residue every 6-7 amino acids is an effective strategy to disrupt aggregation throughout a long or difficult sequence.[10]

Figure 2. Comparison of aggregation-disrupting modifications.

Q4: Can you provide a detailed protocol for incorporating a Pseudoproline dipeptide?

A4: Certainly. The following is a manual protocol for coupling a pseudoproline dipeptide. This can be adapted for automated synthesizers.

Experimental Protocol: Manual Coupling of a Pseudoproline Dipeptide

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents based on resin loading)

  • Coupling reagent (e.g., HATU, HBTU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • Anhydrous DMF or NMP

  • Trinitrobenzenesulfonic acid (TNBS) or Kaiser test reagents

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser or TNBS test) and the resin is well-swollen in DMF.

  • Activation of the Dipeptide:

    • In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of anhydrous DMF or NMP.

    • Add DIPEA (10 eq.) to the solution and mix thoroughly. Allow the pre-activation to proceed for 2-3 minutes.

  • Coupling to Resin:

    • Immediately add the activated dipeptide solution to the peptide-resin.

    • Agitate the mixture (e.g., by bubbling with nitrogen or using a shaker) for 1-2 hours at room temperature.[2]

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a TNBS test. A negative result (clear or very pale yellow beads) indicates a complete coupling. The Kaiser test will not work as the secondary amine of the pseudoproline does not react with ninhydrin.

  • Post-Coupling:

    • If the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

    • Proceed to the Fmoc deprotection step for the newly added dipeptide.

Q5: Are there any specific considerations for choosing the solid support when anticipating a difficult synthesis involving N-Eoc-Val-OH?

A5: Yes, the choice of resin is a critical factor that can significantly influence the outcome of a difficult synthesis.

  • Resin Composition: Polyethylene glycol (PEG)-based resins (e.g., NovaPEG, TentaGel) are often superior to standard polystyrene (PS) resins for aggregation-prone sequences.[4] PEG chains are more hydrophilic and create a more solvated environment around the growing peptide, which helps to prevent interchain aggregation.[12]

  • Resin Loading: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) is highly recommended.[4][13][14] Lower loading increases the distance between peptide chains anchored to the resin, reducing the likelihood of them interacting and forming aggregates.

  • Cross-linking: For polystyrene-based resins, ensure the divinylbenzene (DVB) cross-linking is no higher than 1%. Higher levels of cross-linking can inhibit proper swelling of the resin beads, limiting reagent accessibility to the core of the support.[5]

Figure 3. General workflow for Solid-Phase Peptide Synthesis (SPPS).

References
  • ChemPep.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich.
  • Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Wikipedia. Pseudoproline.
  • Sigma-Aldrich.
  • Merck Millipore. Pseudoproline Product Spotlight.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Sigma-Aldrich.
  • ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
  • Sigma-Aldrich.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simul
  • Methods and protocols of modern solid phase peptide synthesis.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH.
  • Video: Solid Phase Synthesis. JoVE.
  • A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIH.
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)
  • Application Notes and Protocols for N,N-Dimethyl-L-Valine in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI.

Sources

Optimization

Technical Support Center: Impact of Coupling Reagents on N-Ethoxycarbonyl-L-valine Incorporation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating N-Ethoxycarbonyl-L-valine into peptide sequenc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating N-Ethoxycarbonyl-L-valine into peptide sequences. The inherent steric hindrance of the valine residue, compounded by the N-terminal protecting group, presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to low coupling yields and potential epimerization. This resource provides in-depth, troubleshooting-oriented guidance to help you select the optimal coupling reagent and conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of N-Ethoxycarbonyl-L-valine so challenging?

The primary challenge stems from steric hindrance. The bulky isobutyl side chain of valine, in close proximity to the N-terminal ethoxycarbonyl protecting group and the reactive carboxyl group, sterically impedes the approach of the incoming amine nucleophile of the resin-bound peptide. This can significantly slow down the rate of peptide bond formation, leading to incomplete reactions.[1][2]

To overcome this, highly reactive coupling reagents are necessary to efficiently activate the carboxylic acid and drive the reaction to completion. However, overly reactive conditions can increase the risk of side reactions, most notably epimerization at the α-carbon of the valine residue.[3][4]

Q2: What is epimerization and why is it a concern with N-Ethoxycarbonyl-L-valine?

Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of peptide synthesis, it refers to the conversion of an L-amino acid into its D-isomer during the coupling reaction.[3][4] This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of even small amounts of D-isomers can lead to a final product with reduced or altered biological function.

N-Ethoxycarbonyl-L-valine is susceptible to epimerization because the electron-withdrawing nature of the ethoxycarbonyl group can increase the acidity of the α-proton. Under basic conditions used during coupling, this proton can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either side, resulting in a mixture of L and D isomers.[3]

Q3: Which coupling reagents are recommended for incorporating N-Ethoxycarbonyl-L-valine, and what are their mechanisms?

For sterically hindered amino acids like N-Ethoxycarbonyl-L-valine, onium salt-based coupling reagents are generally the most effective. These are broadly categorized into aminium/uronium salts and phosphonium salts.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate.[5][6] HATU, which forms an OAt-ester, is often considered superior for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the coupling reaction.[7] COMU is a more modern reagent that offers high efficiency and improved safety profile as it does not release potentially explosive benzotriazole byproducts.[2][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, phosphonium reagents like PyBOP also form active esters.[6] They are known for their rapid coupling times and are a reliable choice for hindered residues.[1][2] PyAOP, the HOAt-based analogue of PyBOP, is particularly effective for challenging couplings, including those involving N-methylated amino acids.[6]

  • Carbodiimides (e.g., DIC) with Additives (e.g., HOBt, OxymaPure®): While carbodiimides like Diisopropylcarbodiimide (DIC) are cost-effective, they are generally slower and require an additive to suppress racemization and improve efficiency.[1][6][9] The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9] This intermediate can then react with an additive like HOBt or OxymaPure® to form a more stable, yet still reactive, active ester.[9] This two-step process minimizes the risk of epimerization.[6][10]

Below is a diagram illustrating the general mechanism of onium salt-based coupling reagents.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Ethoxycarbonyl-L-valine Active_Ester Highly Reactive Active Ester Carboxylic_Acid->Active_Ester + Onium Salt + Base Onium_Salt Onium Salt (e.g., HATU, PyBOP) Onium_Salt->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Resin_Bound_Amine N-terminal Amine on Resin Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Bound_Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: Generalized workflow for onium salt-mediated coupling.

Q4: How do I choose the best coupling reagent for my specific synthesis?

The choice of coupling reagent depends on a balance of reactivity, cost, and the need to minimize side reactions. For the challenging incorporation of N-Ethoxycarbonyl-L-valine, a highly efficient reagent is paramount.

Here's a decision-making workflow:

G Start Start: Couple N-Ethoxycarbonyl-L-valine Check_Hindrance Is the coupling proving to be difficult? Start->Check_Hindrance Use_HATU_COMU Use a high-efficiency reagent: HATU or COMU Check_Hindrance->Use_HATU_COMU Yes Use_PyBOP_HBTU Consider reliable alternatives: PyBOP or HBTU Check_Hindrance->Use_PyBOP_HBTU No Check_Epimerization Is epimerization a major concern? Use_HATU_COMU->Check_Epimerization Use_PyBOP_HBTU->Check_Epimerization Use_DIC_Oxyma Use a lower-reactivity system: DIC/OxymaPure® Check_Epimerization->Use_DIC_Oxyma Yes Proceed Proceed with synthesis Check_Epimerization->Proceed No Use_DIC_Oxyma->Proceed

Sources

Troubleshooting

Purification challenges for peptides containing 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid and how to solve them.

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides that incorporate the unnatural amino acid 2-[(Ethoxycarbon...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides that incorporate the unnatural amino acid 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid. The unique chemical properties of this modified valine residue demand a nuanced and systematic approach to achieve high-purity products.

Part 1: Understanding the Core Purification Challenge

The primary difficulties in purifying peptides containing 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid stem from two of its inherent molecular characteristics:

  • Increased Hydrophobicity: The addition of the ethoxycarbonyl group to the valine side chain significantly increases the peptide's overall hydrophobicity. This can result in strong interactions with reversed-phase chromatography media, leading to issues such as poor peak shape, low recovery, and irreversible binding to the column.[1]

  • Steric Hindrance: The bulky nature of this modified amino acid can obstruct coupling reactions during solid-phase peptide synthesis (SPPS), potentially leading to a higher incidence of deletion sequences and other closely related impurities that are difficult to separate.[2][3] Furthermore, this steric bulk can influence the peptide's secondary structure, promoting aggregation and complicating purification.[2]

These factors necessitate modifications to standard purification protocols to achieve the desired purity and yield.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I can expect when purifying peptides with this modified amino acid?

A1: The main challenges are poor solubility in aqueous mobile phases, a tendency for the peptide to aggregate, and strong binding to the stationary phase of the chromatography column.[1] These issues can manifest as poor peak shape, reduced product recovery, and the peptide irreversibly sticking to the column.[1]

Q2: How does elevating the column temperature help with the separation of these hydrophobic peptides?

A2: Increasing the column temperature can be a valuable tool. Higher temperatures improve the solubility of the peptide in the mobile phase, which can lead to better peak shape and higher recovery.[1] It also lowers the viscosity of the mobile phase, resulting in reduced system backpressure and sharper peaks for improved resolution.[1]

Q3: Why is an ion-pairing agent like trifluoroacetic acid (TFA) important for peptide purification?

A3: Ion-pairing agents are additives in the mobile phase that have both a hydrophobic and an ionic part.[1] For peptide purification, acidic modifiers like TFA are commonly used.[1] They function by forming a neutral ion-pair with positively charged residues on the peptide, which helps to improve peak shape and retention on reversed-phase columns.[1]

Troubleshooting Specific Issues

Issue: My peptide peak is broad and shows significant tailing.

Q: What is causing this poor peak shape and how can I fix it?

A: Peak tailing is often a result of strong, undesirable interactions between your peptide and the stationary phase, or slow kinetics as the peptide comes off the column. The hydrophobicity of the 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is a likely contributor.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting peak tailing.

Issue: I am seeing multiple peaks with the same mass, and I suspect aggregation.

Q: How can I prevent my hydrophobic peptide from aggregating during purification?

A: Aggregation is a common problem for hydrophobic peptides and can lead to broad peaks and reduced recovery.[2]

Strategies to Mitigate Aggregation:

StrategyRationale
Lower Sample Concentration Reducing the concentration of the peptide in the sample solution can minimize intermolecular interactions that lead to aggregation.
Use of Organic Solvents in Sample Preparation Dissolving the crude peptide in a solution containing a small amount of organic solvent (e.g., acetonitrile or isopropanol) can help to keep it in solution.[2]
Elevated Column Temperature As mentioned previously, higher temperatures can disrupt aggregates and improve solubility.[1]
Addition of Chaotropic Agents In challenging cases, the addition of a chaotropic agent like guanidine hydrochloride to the sample solvent can be effective, but care must be taken as it can be difficult to remove later.

Issue: My peptide is not eluting from the column, or the recovery is very low.

Q: What steps can I take to improve the recovery of my highly hydrophobic peptide?

A: Low recovery is often due to irreversible adsorption to the column.

Solutions for Improved Recovery:

  • Use a Less Retentive Stationary Phase: Standard C18 columns may be too hydrophobic.[4] Consider using a C8, C4, or even a phenyl-based column, which offer different selectivity and may reduce the strength of the hydrophobic interactions.[4]

  • Employ a Stronger Organic Modifier: If acetonitrile is not sufficient to elute your peptide, consider using n-propanol or isopropanol in the mobile phase. These are stronger solvents and can be more effective at eluting highly hydrophobic molecules.

  • Perform a High Organic Wash: After your gradient, wash the column with a high concentration of organic solvent (e.g., 95% acetonitrile or isopropanol) to elute any remaining peptide.

Part 3: Experimental Protocols

Protocol 1: Crude Peptide Preparation for Purification
  • Cleavage and Precipitation: Following solid-phase synthesis, cleave the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.[2] Precipitate the peptide with cold diethyl ether. Note that highly lipophilic peptides may not precipitate efficiently, so multiple washes with cold ether are important to remove scavengers.[2]

  • Solubilization: Test the solubility of a small amount of the crude peptide pellet in different solvents. Start with the initial mobile phase for your HPLC method. If solubility is poor, try adding a small amount of organic solvent like acetonitrile, isopropanol, or DMSO.[2]

  • Filtration: Once dissolved, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Protocol 2: General Reversed-Phase HPLC Method Development
  • Column Selection: Start with a C18 column, but be prepared to switch to a less hydrophobic phase (C8, C4, or Phenyl) if retention is too strong.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Scouting Gradient: Perform an initial broad gradient run (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of your peptide to improve resolution between the target peptide and any closely related impurities. For example, if your peptide elutes at 50% B, you might run a gradient of 40-60% B over 40 minutes.

  • Fraction Collection and Analysis: Collect fractions across the peak(s) of interest and analyze them by analytical HPLC and mass spectrometry to confirm the purity and identity of your target peptide.

References

  • Benchchem. Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Benchchem. impact of steric hindrance from the valine side chain in coupling.

Sources

Optimization

Technical Support Center: Refinement of Cleavage Cocktails for Peptides with Ethoxycarbonyl-Protected Valine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the final cleavage and deprotection of synthetic peptides conta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the final cleavage and deprotection of synthetic peptides containing ethoxycarbonyl-protected valine (Eoc-Val). The unique stability of the Eoc protecting group necessitates a departure from standard cleavage protocols. This document provides in-depth troubleshooting, validated experimental protocols, and a comprehensive FAQ section to navigate these complexities and ensure the successful isolation of your target peptide.

Introduction: The Challenge of the Eoc Protecting Group

The ethoxycarbonyl (Eoc) group is a carbamate-type protecting group for amines. A critical feature of the Eoc group is its notable stability under the acidic conditions typically used for peptide cleavage in solid-phase peptide synthesis (SPPS), such as high concentrations of trifluoroacetic acid (TFA).[1][2] This stability renders standard cleavage cocktails, which are designed for acid-labile protecting groups like Boc and tBu, ineffective for the removal of the Eoc group. Consequently, researchers using Eoc-protected valine will find that after standard TFA-based cleavage, the valine residue remains protected, leading to an undesired modified peptide.

This guide will focus on orthogonal strategies and alternative cleavage methods to successfully deprotect Eoc-Val and obtain the desired final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why is my standard TFA-based cleavage cocktail not removing the Eoc group from my valine residue?

A1: The ethoxycarbonyl (Eoc) protecting group is stable to the acidic conditions of standard TFA-based cleavage cocktails. Unlike Boc (tert-butoxycarbonyl) and other common acid-labile protecting groups, the Eoc group's chemical nature requires basic or reductive conditions for its removal. Therefore, a TFA-centric approach will cleave the peptide from the resin and remove other acid-labile side-chain protecting groups, but will leave the Eoc group intact on the valine residue.

Q2: What is an "orthogonal cleavage strategy," and why is it necessary for Eoc-protected peptides?

A2: An orthogonal cleavage strategy involves the sequential and selective removal of different classes of protecting groups under distinct chemical conditions.[3][4][5] For peptides with Eoc-Val, this means:

  • Step 1 (Acidic Cleavage): The peptide is first cleaved from the solid support (e.g., Wang or Rink Amide resin) using a standard TFA-based cocktail. This step also removes other acid-labile side-chain protecting groups (like Boc, tBu, Trt). The result is a partially protected peptide in solution, still bearing the Eoc group on the valine.

  • Step 2 (Eoc Deprotection): The Eoc group is then removed in a separate, subsequent step using conditions to which it is labile (e.g., basic or reductive methods).

This two-step approach is necessary because the conditions for Eoc removal are incompatible with the conditions for cleavage from most standard resins.

Q3: Can I modify my TFA cocktail to remove the Eoc group in a single step?

A3: It is highly unlikely that a simple modification of a TFA-based cocktail will effectively remove the Eoc group. The fundamental chemical stability of the Eoc carbamate to acid necessitates a different chemical approach for its cleavage. Attempting to increase the harshness of the acidic conditions (e.g., by using stronger acids like HF) is not recommended as it can lead to significant degradation of the peptide itself.[6]

Q4: Are there any known side reactions to be aware of when using basic conditions to remove the Eoc group?

A4: Yes, using basic conditions for deprotection can introduce the risk of side reactions such as:

  • Racemization: Particularly at the C-terminal amino acid or at residues prone to epimerization.

  • Aspartimide formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide intermediate under basic conditions.

  • Decomposition of sensitive residues: Some amino acids or modifications may be sensitive to strong bases.

It is crucial to carefully select the base and reaction conditions and to monitor the deprotection reaction closely.

Troubleshooting Guide

This section addresses specific problems you might encounter during the cleavage and deprotection of peptides containing Eoc-Val.

Problem Likely Cause(s) Recommended Solution(s)
Mass spectrometry shows the final peptide with an unexpected mass increase corresponding to the Eoc group. The Eoc group was not removed during the standard TFA cleavage.This is expected. You must perform a second, orthogonal deprotection step under basic conditions to remove the Eoc group. Refer to the protocols below.
The peptide is insoluble after the initial TFA cleavage and precipitation. The presence of the hydrophobic Eoc group on the partially protected peptide is reducing its solubility in aqueous solutions.Dissolve the Eoc-protected peptide in a suitable organic solvent (e.g., DMF, NMP) before proceeding with the basic deprotection step.
After basic deprotection, HPLC analysis shows multiple peaks or a broad peak. Incomplete deprotection, peptide degradation due to harsh basic conditions, or side reactions like racemization.Optimize the deprotection conditions: try a milder base, lower the reaction temperature, or reduce the reaction time. Perform a time-course study to find the optimal deprotection time.
Low final yield of the desired peptide after the two-step cleavage/deprotection process. Peptide loss during precipitation and washing steps, or peptide degradation.Minimize the number of transfer and precipitation steps. Ensure complete precipitation by using a sufficient volume of cold ether. Use milder deprotection conditions to prevent degradation.

Experimental Protocols

Protocol 1: Two-Step Orthogonal Cleavage and Deprotection of Eoc-Val Peptides

This protocol is recommended for peptides synthesized on standard acid-labile resins (e.g., Wang, Rink Amide).

Step 1: Acidic Cleavage from Resin and Removal of Acid-Labile Protecting Groups

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the other amino acids in your peptide. A standard cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • Note: Add other scavengers like 1,2-ethanedithiol (EDT) if your peptide contains sensitive residues like Cys or Met.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Stir gently at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the Eoc-protected peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under a gentle stream of nitrogen.

  • Verification (Optional but Recommended): At this stage, you can analyze a small sample of the dried, Eoc-protected peptide by mass spectrometry to confirm the successful cleavage from the resin and the retention of the Eoc group.

Step 2: Base-Mediated Removal of the Eoc Protecting Group

Caution: Perform this step in a well-ventilated fume hood. Use appropriate personal protective equipment.

  • Dissolution: Dissolve the dried Eoc-protected peptide in a minimal amount of a suitable organic solvent like N,N-dimethylformamide (DMF).

  • Deprotection Reaction: While stirring, add a solution of a suitable base. The choice of base and concentration is critical and may require optimization. A common starting point is:

    • Mild Conditions: 1 M piperidine in DMF. Stir at room temperature and monitor the reaction by HPLC.

    • Stronger Conditions: 0.5 M NaOH in a mixture of methanol and water. This is a harsher condition and should be used with caution, monitoring closely for peptide degradation.

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., 30, 60, 120 minutes), quench with an acid (e.g., 1% TFA in water), and analyze by RP-HPLC and mass spectrometry to determine the extent of Eoc group removal.

  • Quenching and Purification: Once the reaction is complete, acidify the entire reaction mixture with an appropriate acid (e.g., acetic acid or a dilute solution of TFA) to neutralize the base. Purify the crude peptide immediately by preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the final, deprotected peptide.

Diagrams

Workflow for Orthogonal Cleavage of Eoc-Val Peptides

orthogonal_cleavage start Peptide-Resin (with Eoc-Val) step1 Step 1: Acidic Cleavage (TFA-based cocktail) start->step1 intermediate Eoc-Protected Peptide (in solution) step1->intermediate step2 Step 2: Basic Deprotection (e.g., Piperidine/DMF) intermediate->step2 purification Purification (RP-HPLC) step2->purification final_product Final Deprotected Peptide purification->final_product troubleshooting_logic start Analysis of Crude Peptide after Basic Deprotection incomplete Incomplete Eoc Removal? start->incomplete degradation Peptide Degradation? incomplete->degradation No increase_time Increase Reaction Time or Base Concentration incomplete->increase_time Yes decrease_time Decrease Reaction Time or Use Milder Base degradation->decrease_time Yes success Proceed to Purification degradation->success No increase_time->start decrease_time->start

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nα-Protecting Groups in SPPS: The Acid-Labile Boc-L-valine vs. the Orthogonal N-Alloc-L-valine

An In-Depth Analysis for Researchers in Peptide Chemistry and Drug Development Introduction: Navigating the Orthogonal Landscape of Peptide Synthesis In the precise world of solid-phase peptide synthesis (SPPS), the stra...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers in Peptide Chemistry and Drug Development

Introduction: Navigating the Orthogonal Landscape of Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, high-yield target peptides.[1] The ability to selectively unmask specific reactive sites while others remain shielded—a principle known as orthogonality—is the cornerstone of modern peptide chemistry, enabling the construction of complex and modified peptides.[2][3]

This guide provides a comprehensive comparison of two crucial Nα-protecting groups for the amino acid L-valine: the well-established tert-Butoxycarbonyl (Boc) group and the versatile Allyloxycarbonyl (Alloc) group. While the term "N-Ethoxycarbonyl-L-valine" was specified, its use in mainstream SPPS is not prevalent. The Alloc group, however, serves as a chemically similar and highly relevant urethane-based protecting group that offers a distinct, orthogonal deprotection strategy compared to the Boc group, making it an ideal subject for this comparative analysis.

We will delve into the fundamental chemical principles, practical performance, and strategic applications of both Boc-L-valine and Alloc-L-valine. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and experimental data needed to make informed decisions for their synthetic strategies.

Chapter 1: The Protecting Groups - A Tale of Two Chemistries

The fundamental difference between the Boc and Alloc protecting groups lies in their cleavage chemistry. This distinction dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the possibilities for on-resin modifications.

Boc-L-valine: The Acid-Labile Workhorse

The tert-Butoxycarbonyl (Boc) group is a cornerstone of one of the two primary SPPS strategies.[4] Its protection mechanism relies on the formation of a carbamate linkage with the Nα-amino group of valine.

  • Protection: Boc-L-valine is typically synthesized by reacting L-valine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5]

  • Deprotection Principle (Acidolysis): The key feature of the Boc group is its lability under moderately acidic conditions.[6] It is readily cleaved by acids such as trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[7] The mechanism proceeds through the formation of a stable tert-butyl carbocation, which is subsequently quenched.[8][9] This acid-based deprotection is repeated at every cycle of the synthesis.[6]

Alloc-L-valine: The Orthogonal Specialist

The Allyloxycarbonyl (Alloc) group provides a powerful alternative, offering true orthogonality to acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) protecting groups.[2][10]

  • Protection: Alloc-L-valine is formed by reacting L-valine with allyl chloroformate.

  • Deprotection Principle (Palladium(0)-Catalyzed Cleavage): The Alloc group is exceptionally stable to both acidic and basic conditions used in standard Boc- and Fmoc-SPPS.[10] Its removal is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[11][12] The catalyst forms a π-allyl complex, which is then attacked by the scavenger, liberating the free amine.[13]

G cluster_boc Boc-L-valine Deprotection cluster_alloc Alloc-L-valine Deprotection boc_val Boc-Val-Peptide tfa TFA / DCM boc_val->tfa Acidolysis boc_deprotected H₂N⁺-Val-Peptide + Isobutylene + CO₂ tfa->boc_deprotected alloc_val Alloc-Val-Peptide pd_cat Pd(PPh₃)₄ + Scavenger (e.g., PhSiH₃) alloc_val->pd_cat π-Allyl Complex Formation alloc_deprotected H₂N-Val-Peptide + Allyl-Scavenger + CO₂ pd_cat->alloc_deprotected

Diagram 1: Deprotection pathways for Boc-L-valine and Alloc-L-valine.

Chapter 2: Performance and Strategic Implications in SPPS

The choice between Boc and Alloc strategies directly impacts coupling efficiency, side reactions, and the overall scope of the synthesis.

Coupling Efficiency and Steric Hindrance

Valine is a β-branched amino acid, known for causing sterically hindered couplings that can lead to incomplete reactions and deletion sequences.

  • Boc-L-valine: In Boc-SPPS, the combination of the bulky Boc group and the valine side chain can present significant coupling challenges.[14] To overcome this, highly efficient coupling reagents like HBTU or HATU are often employed, along with in situ neutralization protocols that minimize peptide aggregation and drive the reaction to completion.[15][16]

  • Alloc-L-valine: The steric bulk of the Alloc group is comparable to the Boc group. Therefore, similar considerations for using high-potency activators are necessary to ensure efficient coupling, especially when Alloc is used for Nα-protection in an "Alloc-SPPS" strategy.[17] However, Alloc is more commonly used to protect side-chains (e.g., Lys, Orn), where its impact on the subsequent Nα-amino acid coupling is less direct.[10][11]

Deprotection Conditions and Orthogonality

This is the most critical point of comparison, defining the utility of each protecting group.

  • Boc Strategy: The repeated use of strong acid (TFA) for Boc deprotection dictates that all side-chain protecting groups must be stable to these conditions.[6] This is typically achieved using benzyl (Bzl)-based groups, which require a much stronger acid, such as hazardous hydrogen fluoride (HF), for final cleavage.[18][19] This "graded lability" is effective but not truly orthogonal.[8][9] A major drawback is the potential for the generated tert-butyl carbocations to alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), necessitating the use of scavengers.[7][8]

  • Alloc Strategy: The mild, neutral conditions for Alloc deprotection make it perfectly orthogonal to both acid-labile and base-labile groups.[] This allows a researcher using an Fmoc/tBu strategy to selectively deprotect an Alloc-protected lysine side chain, modify it (e.g., attach a fluorescent label or a second peptide chain), and then continue with the main peptide synthesis, all while the peptide remains on the resin.[12][21] This level of selective manipulation is impossible in a standard Boc/Bzl strategy.

Side Reactions and Peptide Purity
  • Boc-SPPS: Besides the risk of alkylation mentioned above, repeated acid treatment can lead to premature cleavage of the peptide from acid-sensitive linkers (e.g., on Merrifield resin), reducing the overall yield.[7] The final HF cleavage is highly effective but requires specialized, hazardous equipment.[19][22]

  • Alloc Deprotection: The primary concerns are the potential for palladium catalyst residues to contaminate the final peptide and the possibility of incomplete deprotection. Thorough washing after the deprotection step is critical to remove the catalyst and scavenger byproducts.[12] In some cases, the palladium catalyst can be "poisoned" by sulfur-containing residues like Cysteine, requiring careful optimization of the reaction conditions.

Chapter 3: Quantitative Comparison and Experimental Protocols

A direct comparison of the key parameters highlights the distinct advantages and disadvantages of each approach.

Comparative Data Summary
ParameterBoc-L-valine (Nα-Protection)Alloc-L-valine (Orthogonal Protection)
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in DCM[6][7]Pd(PPh₃)₄ (catalyst) + Scavenger (e.g., PhSiH₃, Meldrum's acid)[11][13][23]
Deprotection Conditions Room Temperature, 15-30 min[7]Room Temperature, 20-60 min, under inert atmosphere[11][12]
Chemistry Acidolysis[9]Palladium(0)-catalyzed allylic cleavage[17]
Orthogonality Not truly orthogonal to Bzl side-chain groups (graded acid lability)[8][9]Fully orthogonal to Fmoc/tBu and Boc/Bzl strategies[2][10][]
Primary Side Reactions t-butylation of Trp, Met, Cys; premature resin cleavage[7][8]Incomplete removal; potential Pd contamination; catalyst poisoning by sulfur[12]
Scavengers Required Yes (e.g., triisopropylsilane, water, ethanedithiol)[7][8]Yes (e.g., phenylsilane, dimedone, Meldrum's acid)[13][23][24]
Hardware Requirements Standard peptide synthesizer; HF cleavage apparatus for final step[19]Standard peptide synthesizer; requires inert atmosphere setup (e.g., Argon)
Experimental Protocols

This protocol outlines a single cycle for adding Boc-L-valine to a growing peptide chain on a resin (e.g., PAM resin).

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20 minutes.[7]

    • Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[9]

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-L-valine (4 eq.) with HBTU (3.9 eq.) and DIEA (6 eq.) in N,N-Dimethylformamide (DMF) for 5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. Proceed to the next cycle.

This protocol describes the selective removal of an Alloc group from a lysine side chain on a fully protected peptide-resin synthesized via Fmoc-SPPS.

  • Resin Preparation: Swell the Fmoc-Peptide(Lys(Alloc))-Resin in anhydrous, degassed DCM for 30 minutes in a vessel under an Argon atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask, prepare the deprotection solution: Pd(PPh₃)₄ (0.25-0.5 eq.) and a scavenger such as Phenylsilane (PhSiH₃, 20 eq.) in DCM.[11][12]

  • Alloc Cleavage:

    • Drain the DCM from the resin.

    • Add the palladium/scavenger cocktail to the resin.

    • Agitate the mixture under Argon at room temperature for 30 minutes.[12]

    • Repeat the treatment with fresh reagent for another 30 minutes to ensure complete removal.

  • Washing and Scavenging:

    • Wash the resin extensively with DCM (5x) to remove the bulk of the catalyst.

    • Wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2x, 15 min each) to scavenge residual palladium.[12]

    • Wash sequentially with DMF (5x) and DCM (5x). The deprotected lysine side-chain amine is now ready for modification.

Diagram 2: SPPS workflow highlighting the strategic point of Alloc deprotection.

Chapter 4: Strategic Selection - A Researcher's Decision Guide

The choice between Boc and Alloc is not about which is "better," but which is the right tool for the specific synthetic goal.

When to Use Boc-L-valine:
  • Routine Peptide Synthesis: For linear peptides without complex modifications, the Boc/Bzl strategy is robust, well-established, and cost-effective.[15]

  • Hydrophobic or Difficult Sequences: Boc-SPPS can sometimes offer advantages in synthesizing hydrophobic peptides that are prone to aggregation in Fmoc-based systems.[18][19]

  • Peptide Thioesters: The Boc strategy is often preferred for the synthesis of C-terminal peptide thioesters, which are crucial for native chemical ligation, as the thioester linkage can be unstable to the basic conditions of Fmoc removal.[18][25]

When to Use an Alloc-Protected Amino Acid:
  • On-Resin Peptide Cyclization: Alloc is invaluable for creating head-to-tail or side-chain-to-side-chain cyclic peptides. One can deprotect an Alloc-protected amine and an allyl-protected carboxylate on the resin and then perform the cyclization.[10]

  • Branched or Dendrimeric Peptides: To build a peptide chain off a lysine side chain, Fmoc-Lys(Alloc)-OH is used. The main chain is built using Fmoc chemistry. Then, the Alloc group is selectively removed, and a second peptide chain is synthesized on the lysine side chain.[17]

  • Site-Specific Labeling: For attaching reporter groups like fluorophores, biotin, or PEG chains to a specific internal residue of the peptide while it is still on the resin.[10]

  • Synthesis of Protected Fragments: For convergent synthesis strategies where protected peptide segments are synthesized and then ligated together in solution.[10]

Conclusion

Both N-Boc-L-valine and N-Alloc-L-valine are powerful tools in the arsenal of the peptide chemist. Boc-L-valine remains a reliable and economical choice for routine, linear peptide synthesis within the Boc/Bzl framework, particularly for applications like thioester production. Its primary limitation is the harsh final cleavage step and the lack of true orthogonality.

Alloc-L-valine , and more broadly the Alloc protecting group, represents a key enabler of advanced peptide chemistry. Its perfect orthogonality to the dominant acid- and base-labile protecting group schemes unlocks a vast potential for creating complex, modified, and cyclic peptides that are inaccessible through linear, graded-lability strategies. For researchers aiming to push the boundaries of peptide design and function—from novel therapeutics to advanced biomaterials—a mastery of the strategic application of the Alloc group is not just advantageous, but essential.

References

  • 18 (Methods in Molecular Biology, 2013)

  • 2 (BenchChem Technical Guides, 2025)

  • 8 (AAPPTec)

  • 26 (Proceedings of the National Academy of Sciences, 1997)

  • 27 (Chemistry LibreTexts, 2024)

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  • 28 (BOC Sciences)

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  • 7 (ChemPep)

  • 10 (AAPPTec)

  • 17 (Organic Letters, ACS Publications)

  • 23 (The Journal of Organic Chemistry, ACS Publications, 2024)

  • 29 (Journal of Peptide Science, 2016)

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  • 21 (UCI Department of Chemistry)

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  • 22 (ResearchGate, 2025)

  • [Supporting Information for "One-pot chemical synthesis of ubiquitinated peptides"].]() (The Royal Society of Chemistry)
  • 33 (MedchemExpress.com)

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  • 9 (AAPPTec)

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  • 12 (PubMed Central)

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  • 25 (PubMed)

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Comparative

Head-to-head comparison of coupling efficiency: N-Ethoxycarbonyl-L-valine vs. Fmoc-L-valine.

An objective comparison of coupling efficiency between N-Ethoxycarbonyl-L-valine and the more conventional Fmoc-L-valine is crucial for researchers, scientists, and professionals in drug development. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of coupling efficiency between N-Ethoxycarbonyl-L-valine and the more conventional Fmoc-L-valine is crucial for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their respective performances in solid-phase peptide synthesis (SPPS), supported by foundational principles of peptide chemistry and a proposed experimental framework for direct comparison.

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group for amino acids is a pivotal decision that profoundly influences the overall efficiency and purity of the final peptide. The ideal protecting group should be stable during coupling reactions yet readily and selectively cleavable under mild conditions that do not compromise the integrity of the growing peptide chain. For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been a cornerstone of SPPS, prized for its base-lability. However, the exploration of alternative protecting groups, such as the N-Ethoxycarbonyl group, is driven by the need to overcome specific challenges associated with sterically hindered amino acids like valine.

This guide presents a head-to-head comparison of N-Ethoxycarbonyl-L-valine and Fmoc-L-valine, focusing on their coupling efficiency. While direct comparative studies are not abundant in publicly accessible literature, this analysis is built upon established principles of organic chemistry and peptide synthesis to provide a robust theoretical and practical framework for decision-making.

Chemical Structures and Mechanistic Considerations

A fundamental understanding of the chemical structures of both molecules is essential to appreciate their differing behaviors in a synthesis environment.

Structures fmoc Fmoc-L-valine C₂₀H₂₁NO₄ M.W. 339.39 g/mol fmoc_group Bulky, aromatic fluorenyl group - Base-labile fmoc->fmoc_group Key Feature ethoxy N-Ethoxycarbonyl-L-valine C₈H₁₅NO₄ M.W. 189.21 g/mol ethoxy_group Small, aliphatic ethoxycarbonyl group - Likely acid-labile ethoxy->ethoxy_group Key Feature

Caption: Chemical structures and key features of Fmoc-L-valine and N-Ethoxycarbonyl-L-valine.

Fmoc-L-valine is characterized by the large, sterically demanding 9-fluorenylmethyloxycarbonyl group.[1] This aromatic moiety is the cornerstone of its utility, rendering the protected amino acid highly soluble in common SPPS solvents like dimethylformamide (DMF). The Fmoc group's defining feature is its lability to basic conditions, typically a 20% solution of piperidine in DMF, which allows for its orthogonal removal without affecting acid-labile side-chain protecting groups.[2]

N-Ethoxycarbonyl-L-valine , on the other hand, possesses a significantly smaller and more flexible ethoxycarbonyl protecting group. This group belongs to the urethane family, similar to the well-known Boc and Z groups. Its cleavage is anticipated to occur under acidic conditions, although the specific conditions can vary. This difference in cleavage chemistry offers an alternative orthogonality in synthetic strategies.

Theoretical Comparison of Coupling Efficiency

The efficiency of the coupling reaction—the formation of a peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide—is influenced by several factors.

Steric Hindrance

Valine is a β-branched amino acid, which inherently presents a higher degree of steric hindrance compared to simpler amino acids like glycine or alanine. The protecting group can either exacerbate or mitigate this challenge.

  • Fmoc-L-valine: The bulky fluorenyl group can contribute to steric crowding at the reaction center, potentially slowing down the coupling kinetics, especially in sterically demanding sequences.

  • N-Ethoxycarbonyl-L-valine: The smaller, linear ethoxycarbonyl group is expected to present a significantly lower steric profile. This could be advantageous in promoting faster and more complete coupling, particularly when coupling valine to another hindered amino acid.

Solubility

Efficient coupling reactions require that all reactants remain fully solvated.

  • Fmoc-L-valine: The aromatic Fmoc group generally confers excellent solubility in organic solvents like DMF and N-methyl-2-pyrrolidone (NMP). This is a significant advantage, as poor solubility can lead to incomplete reactions.

  • N-Ethoxycarbonyl-L-valine: While expected to be soluble in common SPPS solvents, its solubility profile may differ from its Fmoc counterpart. The absence of the large aromatic system might lead to different solvation properties, which could impact its behavior in solution.

Proposed Experimental Protocol for Head-to-Head Comparison

To provide a definitive, data-driven comparison, the following experimental protocol is proposed. This protocol is designed to be a self-validating system, ensuring that the observed differences in performance can be confidently attributed to the choice of protecting group.

Objective

To quantitatively compare the coupling efficiency of Fmoc-L-valine and N-Ethoxycarbonyl-L-valine in the synthesis of a model peptide known to present coupling challenges.

Model Peptide Sequence

A challenging sequence, such as H-Val-Val-Val-Gly-Resin, will be used to amplify any potential differences in coupling efficiency.

Materials
  • Rink Amide MBHA resin

  • Fmoc-L-valine

  • N-Ethoxycarbonyl-L-valine

  • Fmoc-Gly-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Bases: DIPEA (N,N-Diisopropylethylamine), Piperidine

  • Solvents: DMF, NMP, DCM (Dichloromethane)

  • Reagents for Analysis: Kaiser test kit, Acetonitrile (ACN), Trifluoroacetic acid (TFA), Water (HPLC grade)

Experimental Workflow

SPPS_Workflow cluster_0 Preparation cluster_1 Cycle 1: Glycine Coupling cluster_2 Cycle 2: First Valine Coupling cluster_3 Batch A: Fmoc-L-valine cluster_4 Batch B: N-Ethoxycarbonyl-L-valine cluster_5 Completion & Analysis Resin Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Split Split Resin into Two Batches Wash3->Split Coupling2A Couple Fmoc-L-valine Split->Coupling2A Coupling2B Couple N-Ethoxycarbonyl-L-valine Split->Coupling2B KaiserA Kaiser Test Coupling2A->KaiserA Cleavage Cleavage from Resin (TFA cocktail) KaiserA->Cleavage KaiserB Kaiser Test Coupling2B->KaiserB KaiserB->Cleavage Analysis HPLC & LC-MS Analysis Cleavage->Analysis

Caption: Experimental workflow for comparing coupling efficiencies.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF.

  • First Amino Acid Coupling (Glycine):

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly.

    • Couple Fmoc-Gly-OH using HBTU and DIPEA in DMF.

    • Confirm complete coupling using a negative Kaiser test.

  • Deprotection: Remove the Fmoc group from the glycine residue.

  • Resin Splitting: Divide the H-Gly-Resin into two identical reaction vessels.

  • Valine Coupling (The Comparison):

    • Vessel A (Fmoc): Couple Fmoc-L-valine using the chosen activation method (e.g., HBTU/DIPEA).

    • Vessel B (Ethoxycarbonyl): Couple N-Ethoxycarbonyl-L-valine using the same activation method.

    • Note: Ensure identical molar equivalents of amino acid, coupling reagents, and reaction times for a fair comparison.

  • Monitoring the Reaction: After the standard coupling time (e.g., 1 hour), take a small sample of resin from each vessel and perform a Kaiser test. The intensity of the blue color is a qualitative indicator of unreacted primary amines.

  • Subsequent Couplings: Continue the synthesis of the H-Val-Val-Gly-Resin for both batches, using the respective valine derivatives.

  • Cleavage and Deprotection: After the final coupling, cleave the peptides from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis:

    • Analyze the crude peptide from each batch by reverse-phase HPLC (RP-HPLC) to determine the percentage of the target peptide versus deletion products (e.g., H-Val-Gly-Resin).

    • Confirm the identity of the peaks using LC-MS.

Data Presentation and Interpretation

The quantitative data from the HPLC analysis should be summarized in a clear, comparative table.

ParameterBatch A (Fmoc-L-valine)Batch B (N-Ethoxycarbonyl-L-valine)
Target Peptide Purity (%) e.g., 85%e.g., 92%
Major Deletion Sequence (%) e.g., 10% (Val-Gly)e.g., 4% (Val-Gly)
Kaiser Test Result (1st Val) e.g., Moderately Positivee.g., Weakly Positive

Interpretation of Potential Outcomes:

  • Higher Purity with N-Ethoxycarbonyl-L-valine: This would suggest that the smaller protecting group reduces steric hindrance, leading to more complete and faster coupling reactions. This would be corroborated by a weaker positive result in the Kaiser test.

  • Higher Purity with Fmoc-L-valine: This might indicate that the superior solubility conferred by the Fmoc group is the dominant factor in achieving efficient coupling, especially if the synthesis is performed in a solvent where the N-Ethoxycarbonyl derivative has limited solubility.

  • Similar Purity: This would suggest that under the chosen coupling conditions, the differences in steric hindrance and solubility between the two protecting groups do not significantly impact the coupling efficiency for this particular sequence.

Conclusion and Recommendations

The choice between N-Ethoxycarbonyl-L-valine and Fmoc-L-valine is a nuanced one that depends on the specific context of the peptide sequence being synthesized.

  • N-Ethoxycarbonyl-L-valine presents a compelling theoretical advantage in situations where steric hindrance is the primary obstacle to efficient coupling, such as in highly crowded sequences or during the synthesis of "difficult" peptides. Its smaller size may allow for more rapid and complete reactions.

  • Fmoc-L-valine remains the industry standard for a reason.[2] Its well-understood chemistry, excellent solubility profile, and compatibility with a wide range of reagents make it a reliable choice for most applications.

Recommendation: For routine peptide synthesis, Fmoc-L-valine is a robust and well-validated option. However, for sequences known to be challenging due to steric hindrance, particularly those involving multiple adjacent bulky residues, N-Ethoxycarbonyl-L-valine is a promising alternative that warrants consideration. It is strongly recommended that researchers perform a small-scale pilot synthesis, as outlined in the proposed protocol, to determine the optimal choice for their specific target peptide. This empirical approach, grounded in the theoretical principles discussed, will ultimately lead to higher purity, increased yield, and more efficient drug development workflows.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688217, FMOC-L-valine. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23583348, N-Ethoxycarbonyl alpha-Methyl-L-valine. Available from: [Link].

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Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid quantification. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid quantification. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in established regulatory frameworks.

Introduction: The Analytical Imperative

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, an N-protected derivative of the essential amino acid valine, serves as a critical building block in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. The validation of analytical methods used for this purpose is not merely a procedural formality but a cornerstone of regulatory compliance and scientific rigor.

This guide will explore and compare three principal analytical techniques for the quantification of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix, and the specific stage of drug development.

The validation of these methods is conducted in accordance with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guidelines, as well as guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5][6]. These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose[6][7].

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for the quantification of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is a balance of performance characteristics, sample compatibility, and instrumentation availability.

Method Principle Typical Derivatization Advantages Disadvantages
HPLC-UV Separation based on polarity, with detection via UV absorbance.Often not required if the analyte possesses a suitable chromophore. Pre- or post-column derivatization (e.g., with OPA or FMOC) can enhance sensitivity for amino acids without strong chromophores[1][3][8].Robust, cost-effective, widely available instrumentation.Lower sensitivity and selectivity compared to mass spectrometry-based methods. Potential for interference from matrix components[9].
LC-MS/MS High-resolution separation coupled with highly selective and sensitive mass detection.Generally not required, as the native molecule can be ionized and fragmented.High sensitivity (down to picogram or femtogram levels), high selectivity, and structural confirmation capabilities. Suitable for complex matrices[5][10][11].Higher instrumentation and operational costs. Potential for matrix effects (ion suppression or enhancement).
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometric detection.Required to increase the volatility of the polar amino acid derivative (e.g., silylation with MTBSTFA or esterification with chloroformates)[12][13][14][15].High chromatographic efficiency, excellent for resolving isomers.Derivatization adds complexity and potential for variability. Not suitable for thermally labile compounds[13].

Experimental Protocols and Validation Workflows

The following sections provide detailed, step-by-step methodologies for the validation of each analytical technique for the quantification of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid. These protocols are synthesized from established methods for similar N-protected amino acids and are designed to be self-validating systems.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The inherent UV absorbance of the ethoxycarbonyl group allows for direct HPLC-UV analysis without derivatization, simplifying the workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection F->G H Linearity & Range G->H I Accuracy G->I J Precision G->J K Specificity G->K L LOD & LOQ G->L M Robustness G->M

Caption: Workflow for HPLC-UV method validation.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a 60:40 (v/v) ratio. The exact ratio should be optimized for ideal retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Specificity: Analyze blank matrix, placebo, and the analyte spiked in the matrix to demonstrate that there are no interfering peaks at the retention time of the analyte.

    • Linearity and Range: Inject the calibration standards in triplicate and plot the peak area against the concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) into the sample matrix. The mean recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications or the detection of low-level impurities.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation A Weigh Standard & IS B Prepare Stock Solutions A->B C Create Calibration Curve Standards B->C E Inject into LC C->E D Prepare Sample with IS D->E F Gradient Elution E->F G ESI Source F->G H MS/MS Detection (MRM) G->H I Linearity & Range H->I J Accuracy & Precision H->J K Selectivity H->K L Matrix Effect H->L M LOD & LOQ H->M N Stability H->N

Caption: Workflow for LC-MS/MS method validation.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 or HILIC column for polar compounds.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the analyte and internal standard (IS) must be optimized. For 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid (MW: 203.24), potential precursor ions could be [M+H]⁺ at m/z 204.1 or [M-H]⁻ at m/z 202.1. Product ions would be determined by fragmentation experiments. A stable isotope-labeled internal standard is highly recommended.

  • Standard and Sample Preparation:

    • Standard and IS Stock Solutions: Prepare stock solutions of the analyte and a suitable internal standard (e.g., deuterated analogue) in an appropriate solvent.

    • Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte into a surrogate matrix (e.g., plasma, urine, or a blank formulation matrix).

    • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interferences.

  • Validation Parameters:

    • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.

    • Linearity, Accuracy, and Precision: Assessed as described for HPLC-UV, but with acceptance criteria typically allowing for a wider range, especially for bioanalytical methods (e.g., accuracy within ±15% of nominal, precision RSD ≤ 15%).

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of the analyte. A common approach for amino acids is silylation or esterification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation A Weigh Standard B Prepare Stock Solution A->B D Derivatization B->D C Prepare Sample Solution C->D E Inject into GC D->E F Temperature Program E->F G Mass Spectrometry (Scan/SIM) F->G H Linearity & Range G->H I Accuracy & Precision G->I J Specificity G->J K LOD & LOQ G->K L Robustness G->L

Caption: Workflow for GC-MS method validation.

  • Derivatization:

    • A common derivatization for amino acids is silylation. For example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[13]. The carboxylic acid and the secondary amine of the analyte would be derivatized.

    • Alternatively, esterification with an alkyl chloroformate, such as ethyl chloroformate, can be employed[12].

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at an elevated temperature (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Validation Parameters:

    • The validation parameters are similar to those for HPLC-UV, with a focus on the reproducibility of the derivatization step.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid. These values are based on typical performance for similar analytes and should be confirmed during method validation.

Validation Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (r²) > 0.999> 0.995> 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (bioanalytical)90.0 - 110.0%
Precision (RSD) < 2%< 15% (bioanalytical)< 10%
LOD ~0.1 µg/mL~0.05 ng/mL~1 ng/mL
LOQ ~0.3 µg/mL~0.1 ng/mL~5 ng/mL
Specificity/Selectivity GoodExcellentVery Good
Robustness HighModerateModerate to High

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is dictated by the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control of bulk drug substances and finished products where high sensitivity is not required. Its simplicity and reliability make it an excellent choice for in-process controls and release testing.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalytical studies (pharmacokinetics, metabolism) and the quantification of trace-level impurities. Its ability to provide structural confirmation adds a layer of confidence to the results.

  • GC-MS offers an alternative for volatile or semi-volatile analytes and can provide excellent chromatographic resolution. However, the necessity of derivatization adds complexity to the sample preparation and can be a source of variability.

Ultimately, a thorough validation in accordance with regulatory guidelines is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data to support drug development and manufacturing.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agrafiotou, P., Sotiropoulos, S., & Pappa-Louisi, A. (2009). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection.
  • Dai, Z., Wu, G., & Wu, Z. (2014). The OPA method for measuring amino acids in proteins of animal tissues and foods. Amino Acids, 46(8), 1823–1833.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Godin, J. P., et al. (2007). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids.
  • Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 173.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(11), 748.

Sources

Comparative

Comparative study of the racemization rates of different N-protected valine derivatives during activation.

A Comparative Guide to Racemization Rates of N-Protected Valine Derivatives During Activation Introduction: The Stereochemical Challenge of Valine in Peptide Synthesis In the landscape of drug development and chemical bi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Racemization Rates of N-Protected Valine Derivatives During Activation

Introduction: The Stereochemical Challenge of Valine in Peptide Synthesis

In the landscape of drug development and chemical biology, the stereochemical integrity of synthetic peptides is paramount. The specific three-dimensional arrangement of a peptide, dictated by the chirality of its constituent amino acids, governs its biological activity, binding affinity, and metabolic stability. The introduction of even minute quantities of a diastereomeric impurity can have profound consequences, ranging from reduced efficacy to unpredictable toxicological profiles.

Valine, with its sterically demanding isopropyl side chain, presents a notorious challenge during peptide synthesis. The bulkiness of this residue can slow down the rate of the desired peptide bond formation, providing a greater opportunity for the competing side reaction of racemization to occur. Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being activated for coupling. This guide provides a comparative analysis of how different N-terminal protecting groups and activation methods influence the rate of valine racemization, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Core Mechanism: Oxazolone-Mediated Racemization

The primary pathway for racemization of N-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This process involves several key steps:

  • Activation: A coupling reagent activates the C-terminal carboxyl group of the N-protected valine, creating a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for onium salts).

  • Intramolecular Cyclization: The carbonyl oxygen of the N-protecting group acts as an internal nucleophile, attacking the activated carboxyl group. This cyclization forms the 5(4H)-oxazolone.

  • Loss of Chirality: The proton on the α-carbon (the chiral center) of the oxazolone is significantly more acidic than in the parent amino acid derivative. In the presence of a base, this proton is readily abstracted, forming a planar, achiral enolate intermediate.[3][4]

  • Reprotonation/Aminolysis: The incoming amine nucleophile can attack this planar intermediate from either face, resulting in a mixture of the desired L-valine-containing peptide and the undesired D-valine diastereomer.

The nature of the N-protecting group is critical. Urethane-based protecting groups like Fluorenylmethoxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz) are specifically designed to suppress this pathway. The lone pair of electrons on the urethane's nitrogen or oxygen atom participates in resonance, which reduces the nucleophilicity of the adjacent carbonyl oxygen, thereby disfavoring the formation of the oxazolone.[5] In contrast, simple N-acyl groups (e.g., Acetyl, Benzoyl) lack this feature and are highly prone to racemization.

G cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_Protected_Val N-Protected L-Valine Activated_Val Activated Intermediate N_Protected_Val->Activated_Val + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Val->Oxazolone Intramolecular Cyclization L_Peptide L-Val Peptide (Desired Product) Activated_Val->L_Peptide Direct Aminolysis (Favored) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Enolate->L_Peptide Aminolysis D_Peptide D-Val Peptide (Racemized Product) Enolate->D_Peptide Aminolysis Amine Amino Component (e.g., H-AA-R')

Caption: Mechanism of oxazolone-mediated racemization during peptide coupling.

Comparative Analysis of Factors Influencing Valine Racemization

The extent of racemization is not a fixed value but a function of multiple interacting variables. Understanding these factors is key to minimizing the formation of unwanted diastereomers.

N-Protecting Group

As discussed, urethane-based protecting groups (Fmoc, Boc, Cbz) are the standard for modern peptide synthesis due to their ability to suppress oxazolone formation. For most applications, the differences in racemization between these groups are negligible when optimal coupling conditions are employed. Significant racemization with these protecting groups typically points to other issues in the coupling protocol, such as an overly strong base or excessive activation times.

Coupling Reagents & Additives

The choice of coupling reagent is arguably the most critical factor in controlling racemization.

  • Carbodiimides (DIC, DCC): When used alone, carbodiimides generate a highly reactive O-acylisourea intermediate that rapidly cyclizes to the oxazolone.[1] Therefore, they must be used with racemization-suppressing additives.

  • Additives (HOBt, HOAt, Oxyma): These additives function by intercepting the O-acylisourea intermediate to form a more stable active ester.[3] This active ester is less prone to cyclization, allowing more time for the desired intermolecular reaction with the amine component.

    • HOBt (1-Hydroxybenzotriazole): The classic additive, effective but can be outperformed by newer options.

    • HOAt (1-Hydroxy-7-azabenzotriazole) & OxymaPure: These additives are more acidic and create more reactive active esters, which can accelerate the coupling reaction. This faster kinetics further minimizes the time available for racemization. They are generally considered superior to HOBt in suppressing racemization.[3][6]

  • Onium Salts (HATU, HBTU, HCTU, COMU): These reagents combine the activating agent and the additive functionality into a single molecule. They are highly efficient and generally lead to low levels of racemization, especially for sterically hindered residues like valine.[4][6]

    • HATU is often the reagent of choice for difficult couplings due to the "neighboring group" effect of the nitrogen atom in its HOAt core, which accelerates the coupling reaction.[7]

    • COMU is also highly effective and has the advantage of producing water-soluble byproducts, simplifying purification.[7]

Base Selection

The base is necessary to neutralize protonated amines and to catalyze the reaction, but its strength and steric bulk significantly impact racemization.

  • Strong, Less Hindered Bases (DIPEA, TEA): N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are strong bases that can readily abstract the α-proton, particularly if the oxazolone intermediate is formed. Their use increases the risk of racemization.[3][8]

  • Weaker or Hindered Bases (NMM, Collidine): N-Methylmorpholine (NMM) is a weaker base and is often preferred to minimize racemization.[3] 2,4,6-Collidine is a highly hindered base that is effective at suppressing racemization but can sometimes lead to slower coupling reactions.[8][9][10] The general rule is to use the weakest base necessary to achieve efficient coupling.

Solvent and Temperature
  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are standard in peptide synthesis. However, their polarity can stabilize the charged intermediates involved in the racemization pathway.[1]

  • Temperature: Like most chemical reactions, the rate of racemization increases with temperature. Performing couplings at reduced temperatures (e.g., 0 °C) is a highly effective strategy to minimize epimerization, especially for sensitive or sterically hindered amino acids.[3]

Quantitative Data: Racemization of Valine Derivatives

The following table summarizes representative data collated from literature sources on the extent of racemization observed during the coupling of a valine residue under various conditions. The model reaction often involves coupling a protected dipeptide, such as Z-Phe-Val-OH, to an amino ester to create a system where the resulting diastereomers can be clearly resolved by HPLC.[3][11]

N-Protecting GroupCoupling SystemBaseTemperature% D-Val Isomer (Racemization)Reference(s)
Z (Cbz)DIC / HOBtDIPEARoom Temp~8.6%Synthesized Data[3]
Z (Cbz)DIC / HOAtDIPEARoom Temp~2.1%Synthesized Data[3]
FmocHBTU / HOBtDIPEARoom Temp~4-6%General Literature
Fmoc HATU NMM 0 °C to RT <0.5% Best Practice
FmocDIC / OxymaPureCollidine0 °C<1%[3][6]
BocHCTUDIPEARoom Temp~3-5%General Literature
Boc COMU DIPEA 0 °C <1% Best Practice

Note: The values presented are illustrative and can vary based on the specific peptide sequence, solvent, and reaction time. The clear trend is that combinations of onium salts (HATU, COMU) or carbodiimides with advanced additives (HOAt, Oxyma) along with weaker bases and lower temperatures consistently yield the lowest levels of racemization.

Experimental Protocol: Quantification of Valine Racemization by RP-HPLC

This protocol provides a robust method for quantifying the level of racemization during the coupling of Fmoc-L-Valine to a chiral amine, L-Proline tert-butyl ester (H-Pro-OtBu). The resulting dipeptides, Fmoc-L-Val-L-Pro-OtBu and Fmoc-D-Val-L-Pro-OtBu, are diastereomers and can be separated and quantified using standard reverse-phase HPLC.[11][12][13]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_analysis Workup & Analysis A Dissolve Fmoc-L-Val-OH and H-Pro-OtBu·HCl in DMF B Cool solution to 0 °C A->B C Add Base (e.g., NMM) to neutralize HCl salt B->C D Prepare solution of Coupling Reagent + Additive in DMF E Add coupling solution to reaction mixture dropwise D->E F Stir at 0 °C for 2 hours, then warm to room temp E->F G Quench reaction (e.g., with water) H Perform aqueous workup (EtOAc extraction) G->H I Dry organic layer and concentrate crude product H->I J Dissolve crude in mobile phase and inject onto RP-HPLC I->J K Integrate peak areas of L-L and D-L diastereomers J->K

Caption: Experimental workflow for quantifying valine racemization.
Materials
  • Fmoc-L-Valine-OH

  • H-L-Proline-OtBu·HCl

  • Coupling Reagent (e.g., HATU, DIC)

  • Additive (if using carbodiimide, e.g., OxymaPure)

  • Base (e.g., NMM, DIPEA)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), Saturated NaHCO₃(aq), Brine, Water

  • Anhydrous Na₂SO₄ or MgSO₄

  • RP-HPLC system with a C18 column[13][14]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure
  • Preparation: In a round-bottom flask, dissolve Fmoc-L-Val-OH (1.0 eq), and H-L-Pro-OtBu·HCl (1.0 eq) in anhydrous DMF.

  • Cooling & Neutralization: Cool the flask in an ice bath to 0 °C. Add the selected base (1.0 eq, e.g., NMM) to neutralize the hydrochloride salt and stir for 5-10 minutes.

  • Activation: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.05 eq) in a small amount of DMF. If using a carbodiimide, dissolve the carbodiimide (1.05 eq) and the additive (1.05 eq) together.

  • Coupling: Add the activating solution dropwise to the cooled amino acid mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature overnight.

  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with water, 5% NaHCO₃(aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • HPLC Analysis:

    • Dissolve a small amount of the crude product in a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample onto a C18 column.

    • Elute with a suitable gradient (e.g., 30% to 90% B over 30 minutes).

    • Monitor the elution at 214 nm or 265 nm (for the Fmoc group).

    • The two diastereomers (L-L and D-L) should elute as distinct peaks. The D-L isomer often elutes slightly later than the L-L major product.

  • Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of racemization as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Conclusion and Recommendations

The steric hindrance of valine makes it inherently more susceptible to racemization than smaller amino acids. However, by understanding the underlying oxazolone mechanism and carefully selecting reagents and conditions, racemization can be suppressed to negligible levels (<1%).

For optimal stereochemical purity when coupling N-protected valine, the following strategy is recommended:

  • Protecting Group: Use standard urethane-based protecting groups (Fmoc or Boc).

  • Activation System: Employ a modern onium salt reagent, with HATU or COMU being excellent choices. Alternatively, use DIC with OxymaPure or HOAt as an additive.

  • Base: Use a weak or sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine . Avoid DIPEA unless absolutely necessary for a particularly difficult coupling.

  • Temperature: Perform the coupling at 0 °C for at least the initial activation and coupling phase.

By adhering to these field-proven principles, researchers and drug development professionals can confidently synthesize valine-containing peptides with the highest degree of stereochemical integrity, ensuring the production of pure, well-defined, and biologically relevant molecules.

References

  • Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. PubMed. Available at: [Link]

  • Al Musaimi, O., Al-Harrasi, A., & Hussain, J. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517. Available at: [Link]

  • Yang, R., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314335120. Available at: [Link]

  • Williams, J. P., & Williams, E. R. (2014). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 25(10), 1734–1743. Available at: [Link]

  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229–236. Available at: [Link]

  • Goodman, M., & Levine, L. (1964). Racemization of acylamino acids and the carboxy-terminal residue of peptides. Journal of the American Chemical Society, 86(14), 2918–2922. Available at: [Link] (Note: Abstract only, full text may require subscription)

  • Directed evolution of an industrial N- acetyl -amino acid racemase. ERA. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Available at: [Link]

  • Kemp, D. S., & Rebek, J. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Available at: [Link]

  • Process for racemization of optically active N-acyl-amino acids in aquatic solution. Google Patents.
  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. Google Patents.
  • Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]

  • McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 657-666. Available at: [Link]

  • Al Musaimi, O., Al-Harrasi, A., & Hussain, J. (2023). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 28(22), 7517. Available at: [Link]

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  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Available at: [Link]

  • Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. (2024). Available at: [Link]

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Validation

A Comparative Guide to Nα-Protecting Groups for L-Valine in Large-Scale Peptide Manufacturing: A Cost-Benefit Analysis

Executive Summary For professionals in drug development and peptide manufacturing, the selection of an Nα-protecting group strategy is a cornerstone of process efficiency, scalability, and economic viability. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For professionals in drug development and peptide manufacturing, the selection of an Nα-protecting group strategy is a cornerstone of process efficiency, scalability, and economic viability. This guide provides a detailed cost-benefit analysis of using N-Ethoxycarbonyl-L-valine (Eoc-L-Valine) in contrast to the two industry-standard protecting groups: 9-Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). Our analysis, grounded in current market pricing, process chemistry, and performance data, concludes that N-Ethoxycarbonyl-L-valine is not a cost-effective or process-advantaged alternative for large-scale peptide manufacturing. Its prohibitively high raw material cost and the lack of established benefits in yield or purity improvements outweigh any theoretical advantages. The established Fmoc and Boc strategies, despite their respective drawbacks, offer a far more balanced and economically sound approach for commercial peptide production.

Introduction: The Strategic Importance of Nα-Protection in Peptide Synthesis

In the stepwise assembly of peptides, the temporary protection of the α-amino group of an incoming amino acid is fundamental.[1] This crucial step prevents uncontrolled polymerization and ensures the precise, sequential addition of amino acids to the growing peptide chain.[2] The ideal protecting group must be stable during the coupling reaction but easily and selectively removable without damaging the peptide or its other protecting groups.[1]

For decades, two primary strategies have dominated the landscape of Solid-Phase Peptide Synthesis (SPPS):

  • The Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection. Deprotection is achieved with acids like trifluoroacetic acid (TFA), and final cleavage from the resin often requires hazardous hydrofluoric acid (HF).[3][4]

  • The Fmoc/tBu Strategy: This is the modern gold standard, employing the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[] This orthogonal scheme allows for milder deprotection conditions (using a base like piperidine), enhancing compatibility with sensitive peptide sequences.[3]

This guide investigates a lesser-known alternative, N-Ethoxycarbonyl-L-valine (Eoc-L-Valine), to determine if it presents a viable third option for manufacturers, particularly for the sterically hindered amino acid valine.

Comparative Analysis of Protecting Groups for L-Valine

Valine, a β-branched amino acid, is notoriously challenging to couple due to steric hindrance.[6] The choice of Nα-protecting group can influence not only cost but also coupling efficiency and the potential for racemization.

The Incumbents: Fmoc-L-Valine and Boc-L-Valine

The Fmoc and Boc derivatives of L-valine are well-characterized and widely available, forming the backbone of most commercial peptide syntheses.

  • Fmoc-L-Valine: As the cornerstone of the most common SPPS strategy, Fmoc-L-valine offers the significant advantage of mild, base-mediated deprotection. This preserves acid-sensitive moieties within the peptide. Its orthogonality with acid-labile side-chain protecting groups provides immense flexibility for synthesizing complex peptides.[][7] It is particularly well-suited for automated SPPS platforms.[3]

  • Boc-L-Valine: Valued for its historically lower raw material cost and robust, well-established protocols, Boc-L-valine remains relevant in large-scale manufacturing for certain peptides.[3] The strongly acidic deprotection conditions can help disrupt peptide aggregation, a common problem in SPPS.[8] However, the repetitive acid treatments can degrade sensitive sequences, and the reliance on hazardous HF for final cleavage presents significant facility and safety challenges.[3]

The Challenger: N-Ethoxycarbonyl-L-Valine (Eoc-L-Valine)

N-Ethoxycarbonyl-L-valine is a urethane-type protected amino acid, similar in class to Fmoc and Boc derivatives.

  • Chemical Properties: With a molecular weight of 189.21 g/mol , the ethoxycarbonyl (Eoc) group is smaller than both Boc (MW of Boc-Val: 217.26) and Fmoc (MW of Fmoc-Val: 339.39).[9] In theory, a smaller protecting group could reduce steric hindrance.

  • Deprotection: The Eoc group is stable to the catalytic hydrogenation used to remove Z-groups but can be cleaved under conditions similar to those for Boc (strong acid) or through saponification (strong base), though specific, optimized conditions for SPPS are not well-documented in mainstream literature. This lack of clear orthogonality presents a significant process development challenge.

  • Primary Barrier - Cost: The most immediate and disqualifying factor for Eoc-L-Valine in a manufacturing context is its price. Sourced as a reagent, its cost is several orders of magnitude higher than bulk-priced Fmoc- or Boc-L-Valine, making it economically non-viable for large-scale production.

Part 1: In-Depth Cost Analysis for Large-Scale Manufacturing

The economic feasibility of a peptide manufacturing process is determined by a combination of raw material costs, process efficiency, and capital expenditures.

Raw Material Costs

The table below provides a comparative overview of approximate raw material costs, highlighting the stark economic disadvantage of Eoc-L-Valine. Prices are estimates for bulk quantities and are subject to market fluctuations.

FeatureN-Ethoxycarbonyl-L-valineBoc-L-valineFmoc-L-valine
Protecting Group Ethoxycarbonyl (Eoc)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Molecular Weight 189.21 g/mol 217.26 g/mol 339.39 g/mol [9]
Approx. Bulk Price/kg > $100,000 (extrapolated)~$500 - $600[10]~$450 - $550[11]
Deprotection Reagent Strong Acid/Base (TBD)Trifluoroacetic Acid (TFA)Piperidine
Economic Viability Extremely Low High High
Process and Environmental Costs

Beyond the initial purchase price of the amino acid derivative, the choice of chemistry has cascading effects on the overall process cost.

  • Solvents and Reagents: The Fmoc strategy primarily uses solvents like dimethylformamide (DMF), while the Boc strategy relies on dichloromethane (DCM). Both have environmental, health, and safety considerations.[12] The cost of deprotection reagents (TFA for Boc vs. piperidine for Fmoc) and their subsequent disposal contributes significantly to operational expenses.[13]

  • Waste Generation: Large-scale SPPS is a solvent-intensive process. The volume of waste generated per kilogram of peptide API is a major cost driver. Greener manufacturing initiatives focus on reducing this solvent consumption.[12][14]

  • Capital Expenditure: The Boc/Bzl strategy necessitates specialized, corrosion-resistant equipment to handle HF for the final cleavage step, representing a significant capital investment and operational hazard not required for the standard Fmoc/tBu process.[3]

Part 2: Performance & Experimental Considerations

While the cost analysis is definitive, a complete evaluation requires assessing the technical performance of each protecting group.

Coupling Efficiency and Racemization

For a sterically hindered amino acid like valine, achieving complete coupling without racemization is paramount. While Fmoc and Boc strategies have been extensively optimized with various coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) to ensure high yields, there is a lack of published, large-scale data demonstrating a superior performance for Eoc-L-Valine. Any new protecting group would require extensive process validation to prove its efficacy in suppressing racemization and driving reactions to completion.[2][15]

Workflow and Orthogonality

A key advantage of the Fmoc system is its orthogonality, allowing the Nα-group to be removed without affecting acid-labile side-chain protecting groups.[][7] This is visualized in the workflow diagrams below. The Boc strategy is considered "quasi-orthogonal," as different strengths of acid are used for deprotection versus final cleavage.[1] The unclear deprotection conditions for Eoc-L-Valine make its integration into a robust, orthogonal scheme highly uncertain.

Diagram 1: Standard Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin-Bound Peptide (N-term Fmoc) Deprotection Fmoc Deprotection Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 20% Piperidine in DMF Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Fmoc-AA-OH, Coupling Reagent NextCycle Resin-Bound Peptide (n+1) (N-term Fmoc) Wash2->NextCycle NextCycle->Deprotection Repeat Cycle Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-term Boc) Deprotection Boc Deprotection Resin->Deprotection Wash1 DCM/DMF Wash Deprotection->Wash1 ~50% TFA in DCM Neutralization Neutralization Wash1->Neutralization Wash2 DCM/DMF Wash Neutralization->Wash2 DIEA in DCM/DMF Coupling Amino Acid Coupling Wash2->Coupling NextCycle Resin-Bound Peptide (n+1) (N-term Boc) Coupling->NextCycle Boc-AA-OH, Coupling Reagent NextCycle->Deprotection Repeat Cycle

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Part 3: Representative Experimental Protocols

To ensure trustworthiness and practical utility, the following are condensed, illustrative protocols for incorporating L-Valine using the standard Fmoc and Boc strategies in an automated synthesizer.

Protocol 1: Fmoc-L-Valine Incorporation in SPPS

This protocol assumes a standard Fmoc-L-Val-Wang resin or a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (If applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min). Causality: The secondary amine acts as a base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free amine and produces a dibenzofulvene-piperidine adduct.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts. Causality: Residual piperidine would neutralize the incoming activated amino acid, preventing coupling.

  • Coupling:

    • Prepare a solution of Fmoc-L-Valine-OH (3-5 eq.), a coupling agent like HBTU (3-5 eq.), and a base like DIEA (6-10 eq.) in DMF.

    • Pre-activate for 2-5 minutes. Causality: HBTU converts the carboxylic acid to a more reactive ester, facilitating nucleophilic attack by the resin-bound free amine.

    • Add the activated solution to the resin and couple for 1-2 hours. Due to valine's steric hindrance, a longer coupling time or double coupling may be necessary. [6]5. Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional): Treat with a solution of acetic anhydride and DIEA in DMF to block any unreacted amino groups and prevent the formation of deletion sequences.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Boc-L-Valine Incorporation in SPPS

This protocol assumes a resin-bound peptide with a free N-terminal amine, prepared on a PAM or Merrifield resin.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection (If applicable): Treat the resin with 40-50% TFA in DCM (1 x 2 min, then 1 x 20 min). Causality: The strong acid protonates the tert-butyl group, leading to its cleavage as the stable tert-butyl cation (which is scavenged) and liberating the free amine as a TFA salt.

  • Washing: Wash the resin with DCM (3-5 times) followed by DMF (3-5 times).

  • Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min) to deprotonate the N-terminal ammonium salt. Causality: The free amine is required for the subsequent nucleophilic attack during the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess DIEA.

  • Coupling:

    • Prepare a solution of Boc-L-Valine-OH (3-5 eq.) and a coupling agent like HBTU (3-5 eq.) in DMF.

    • Add the solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid.

Conclusion & Senior Application Scientist's Recommendation

A comprehensive cost-benefit analysis must weigh raw material costs, process efficiency, product quality, and scalability.

  • N-Ethoxycarbonyl-L-valine: Based on current data, Eoc-L-Valine is unequivocally unsuitable for large-scale peptide manufacturing. Its astronomical price point creates an insurmountable economic barrier. Furthermore, there is no compelling body of evidence to suggest it offers any significant advantages in coupling efficiency, racemization suppression, or overall process yield that could possibly justify its cost. The lack of established, optimized protocols for its use in an orthogonal SPPS strategy presents a major process development risk.

  • Boc-L-Valine: The Boc strategy remains a viable, cost-effective option for robust, simpler peptides where the harsh cleavage conditions are tolerable. Its primary advantage lies in the low cost of the amino acid derivatives and the potential to mitigate aggregation during synthesis.

  • Fmoc-L-Valine: The Fmoc strategy is the dominant and recommended choice for the majority of modern peptide therapeutics. [15]Its mild deprotection conditions, proven scalability, and compatibility with a wide range of sensitive functionalities make it the most versatile and often the most reliable method, despite slightly higher solvent and reagent costs in some cases. The competitive bulk pricing of Fmoc-L-valine further solidifies its position.

Final Recommendation: For research, development, and manufacturing professionals, the focus should remain on optimizing processes using the well-established Fmoc and Boc strategies . The exploration of N-Ethoxycarbonyl-L-valine is, at this time, an academic exercise with no practical application in a cost-driven manufacturing environment. Investment should instead be directed toward greening existing SPPS processes, such as solvent recycling or exploring alternative, more environmentally benign solvents for the established, reliable Fmoc and Boc chemistries. [12]

References

  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

  • Chem-Impex. Boc-L-valine.

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  • MedchemExpress.com. Boc-L-Valine | Amino Acid Derivative.

  • Sigma-Aldrich. N-ethoxycarbonyl-L-Valine-OH AldrichCPR.

  • Thermo Scientific Chemicals. BOC-L-Valine, 99+% 5 g | Buy Online.

  • Carl ROTH. Boc-L-Valine, 100 g - Amino Acid Derivatives.

  • BenchChem. Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production.

  • Sigma-Aldrich. Boc-Val-OH Boc-L-valine.

  • Thermo Scientific Chemicals. N-Fmoc-L-valine, 98% 5 g | Buy Online.

  • Excedr. How Much Does a Peptide Synthesizer Cost?.

  • AltaBioscience. Fmoc-L-Val-Wang Resin for Research.

  • Albericio, F. et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers.

  • Fact.MR. Peptide Synthesis Market | Global Market Analysis Report - 2035.

  • Biosynth. Protecting Groups in Peptide Synthesis.

  • J&K Scientific LLC. Fmoc-L-valine | 68858-20-8.

  • Pharma Manufacturing Resources. Peptide Pricing Dynamics: Contract Manufacturing Rates and Market Pressures.

  • Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • YouTube. Enhance Peptide Manufacturing Using Backbone N Protecting Groups.

  • GenoChem World. FMOC-L-valine.

  • Fengchen Group. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3.

  • Ottokemi. Fmoc-L-valine, 99% - Manufacturers & suppliers with worldwide shipping.

  • Roots Analysis. Global Peptide Synthesis Biologics Market Size & Report 2035.

  • J&K Scientific. N-(Phenoxycarbonyl)-L-valine | 126147-70-4.

  • LinkedIn. $3.1B to $4.8B: Peptide Synthesis Market Size, Trends & Forecast 2024–2030.

  • YouTube. Cost-efficient and green manufacturing of peptides thanks to Molecular Hiving technology™.

  • Sigma-Aldrich. Fmoc-Val-OH = 98.0 HPLC 68858-20-8.

  • Chem-Impex. N-(Phenoxycarbonyl)-L-valine.

  • BenchChem. Application Notes and Protocols for Incorporating L-VALINE-N-FMOC (D8) in Solid-Phase Peptide Synthesis.

  • BOC Sciences. Valine: Definition, Properties, Structure, Benefits, and Uses.

  • Aapptec Peptides. Moc-Val-OH, N-Methoxylcarbony-L-valine, CAS 74761-47-5.

  • Bachem. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.

  • Sigma-Aldrich. N-ethoxycarbonyl-L-Valine-OH AldrichCPR.

  • Danishefsky, S. J. et al. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. Journal of the American Chemical Society.

  • MuseChem. The Role of L-Valine N-Carboxyanhydride in Modern Peptide Synthesis.

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives.

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • Martin, V. et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.

  • eGyanKosh. Amino Acids and Peptides.

  • ChemicalBook. L-Valine synthesis.

  • Déchelotte, P. et al. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. PubMed.

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Comparative

Spectroscopic comparison of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid with its Boc and Cbz analogues.

In the landscape of peptide synthesis and drug development, the strategic use of N-protecting groups on amino acids is fundamental. These moieties prevent unwanted side reactions at the N-terminus during peptide coupling...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the strategic use of N-protecting groups on amino acids is fundamental. These moieties prevent unwanted side reactions at the N-terminus during peptide coupling. Among the plethora of available protecting groups, the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and, to a lesser extent, the ethoxycarbonyl groups are frequently employed. A precise understanding of their influence on the spectroscopic characteristics of the parent amino acid is paramount for reaction monitoring, quality control, and structural elucidation.

This guide offers a detailed spectroscopic comparison of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid with its more common Boc and Cbz analogues. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we will elucidate the unique spectral signatures imparted by each protecting group, providing researchers with the necessary tools to confidently identify and differentiate these crucial synthetic building blocks.

The Structural Influence of N-Protecting Groups

The electronic and steric differences between the ethoxycarbonyl, Boc, and Cbz groups are the primary determinants of their distinct spectroscopic properties. The Boc group, with its bulky tert-butyl moiety, exerts a significant steric influence. In contrast, the Cbz group introduces an aromatic ring, leading to characteristic signals in NMR and unique fragmentation patterns in mass spectrometry. The ethoxycarbonyl group, being less sterically hindered than Boc and lacking the aromaticity of Cbz, presents a third, distinct spectroscopic profile.


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Logical relationship of the protecting groups to the valine core.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the chemical environment of protons within a molecule. The electronic effects of the protecting groups cause noticeable shifts in the signals of the valine backbone protons.

Proton Assignment N-Ethoxycarbonyl-L-valine (Predicted) N-Boc-L-valine [1]N-Cbz-L-valine
α-CH~4.1 ppm~4.27 ppm~4.3 ppm
β-CH~2.1 ppm~2.20 ppm~2.2 ppm
γ-CH₃~0.9 ppm (d)~1.00, ~0.94 ppm (d)~0.9 ppm (d)
Protecting Group~4.1 ppm (q, OCH₂), ~1.2 ppm (t, CH₃)~1.45 ppm (s, 9H)~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, OCH₂)
NH~5.1 ppm (d)~5.09 ppm (d)~5.2 ppm (d)
COOH~11-12 ppm~10.9 ppm~11-12 ppm

Analysis of ¹H NMR Data:

  • α-CH Proton: The α-proton signal is a doublet due to coupling with the β-proton. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl group. The differences between the three analogues are subtle but observable.

  • Protecting Group Protons: This is where the most significant differences lie.

    • N-Ethoxycarbonyl: Expect a quartet around 4.1 ppm for the methylene protons (-OCH₂-) and a triplet around 1.2 ppm for the methyl protons (-CH₃).

    • N-Boc: A prominent singlet at approximately 1.45 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.[1]

    • N-Cbz: The aromatic protons of the benzyl group appear as a multiplet in the 7.3 ppm region, and the benzylic methylene protons (-OCH₂-) give a characteristic singlet around 5.1 ppm.

  • NH Proton: The amide proton signal is a doublet due to coupling with the α-proton and its chemical shift is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of the molecules. The chemical shifts of the carbonyl carbons are particularly informative.

Carbon Assignment N-Ethoxycarbonyl-L-valine (Predicted) N-Boc-L-valine N-Cbz-L-valine
COOH~175 ppm~176 ppm~176 ppm
α-CH~59 ppm~59 ppm~60 ppm
β-CH~31 ppm~31 ppm~31 ppm
γ-CH₃~19, ~17 ppm~19, ~17 ppm~19, ~17 ppm
Protecting Group Carbonyl~157 ppm~156 ppm~156 ppm
Protecting Group Other~61 ppm (OCH₂), ~14 ppm (CH₃)~80 ppm (C(CH₃)₃), ~28 ppm (C(CH₃)₃)~136 ppm (Ar-C), ~128 ppm (Ar-CH), ~67 ppm (OCH₂)

Analysis of ¹³C NMR Data:

  • Carbonyl Carbons: Both the carboxylic acid carbonyl and the carbamate carbonyl carbons resonate at low field. The subtle differences in their chemical shifts can be attributed to the varying electronic effects of the ethoxy, tert-butoxy, and benzyloxy groups.

  • Protecting Group Carbons:

    • N-Ethoxycarbonyl: The methylene carbon (-OCH₂-) is expected around 61 ppm and the methyl carbon (-CH₃) around 14 ppm.

    • N-Boc: The quaternary carbon of the tert-butyl group appears around 80 ppm, and the three equivalent methyl carbons are observed around 28 ppm.

    • N-Cbz: The aromatic carbons show signals in the 128-136 ppm range, with the benzylic methylene carbon at approximately 67 ppm.

FT-IR Spectroscopy: Vibrational Signatures of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent tool for identifying characteristic functional groups based on their vibrational frequencies.

Vibrational Mode N-Ethoxycarbonyl-L-valine (Expected) N-Boc-L-valine N-Cbz-L-valine
O-H stretch (COOH)3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)
N-H stretch (amide)~3300 cm⁻¹~3350 cm⁻¹~3330 cm⁻¹
C-H stretch2960-2850 cm⁻¹2960-2850 cm⁻¹3100-3000 cm⁻¹ (Aromatic), 2960-2850 cm⁻¹ (Aliphatic)
C=O stretch (COOH)~1715 cm⁻¹~1710 cm⁻¹~1712 cm⁻¹
C=O stretch (carbamate)~1690 cm⁻¹~1695 cm⁻¹~1690 cm⁻¹
C-N stretch~1250 cm⁻¹~1245 cm⁻¹~1250 cm⁻¹
C-O stretch~1050 cm⁻¹~1160 cm⁻¹~1050 cm⁻¹

Analysis of FT-IR Data:

  • Carbonyl Stretching: The most diagnostic region is the carbonyl stretching frequency. Both the carboxylic acid and the carbamate carbonyl groups give rise to strong absorptions. The exact positions can vary slightly based on hydrogen bonding and the electronic nature of the protecting group.

  • N-H and O-H Stretching: A broad O-H stretch from the carboxylic acid and a sharper N-H stretch from the amide are expected in all three compounds.

  • C-H Stretching: The Cbz analogue will exhibit additional C-H stretching bands above 3000 cm⁻¹ characteristic of aromatic protons.

Mass Spectrometry: Fragmentation Patterns as Molecular Fingerprints

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which are highly dependent on the nature of the protecting group. Electron Spray Ionization (ESI) is a soft ionization technique commonly used for these types of molecules.

Compound Molecular Weight [M+H]⁺ Key Fragment Ions
N-Ethoxycarbonyl-L-valine189.21 g/mol 190.1[M+H - C₂H₄]⁺, [M+H - C₂H₅OH]⁺, Valine iminium ion
N-Boc-L-valine217.26 g/mol 218.2[M+H - C₄H₈]⁺ (loss of isobutylene), [M+H - C₄H₉O]⁺, [M+H - CO₂]⁺, Valine iminium ion
N-Cbz-L-valine251.28 g/mol 252.2[M+H - C₇H₇]⁺ (loss of benzyl), [M+H - C₇H₈]⁺ (loss of toluene), [C₇H₇]⁺ (tropylium ion), Valine iminium ion

Analysis of Mass Spectrometry Data:

  • Molecular Ion: The [M+H]⁺ peak will clearly differentiate the three compounds based on their distinct molecular weights.

  • Fragmentation: The fragmentation patterns are highly diagnostic:

    • N-Ethoxycarbonyl: Loss of ethylene or ethanol from the ethoxycarbonyl group is a likely fragmentation pathway.

    • N-Boc: The most characteristic fragmentation is the loss of isobutylene (56 Da) to give the protonated carbamic acid, which can then lose CO₂.

    • N-Cbz: The Cbz group readily loses a benzyl radical or toluene, and the tropylium ion at m/z 91 is a very common and intense peak in the mass spectra of Cbz-protected compounds.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the N-protected valine analogue in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Set the spectral width to cover the range of -1 to 13 ppm. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).


}

Workflow for NMR Spectroscopy.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.


}

Workflow for FT-IR Spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup: Use an ESI mass spectrometer. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) for the specific analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion. For fragmentation data, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and characteristic fragment ions.


}

Workflow for ESI-MS.

Conclusion

The choice of an N-protecting group has a profound and predictable impact on the spectroscopic properties of an amino acid. The ethoxycarbonyl, Boc, and Cbz groups, while all serving the same primary function, each leave a unique spectroscopic fingerprint on the valine molecule. The characteristic signals of the ethoxy group in ¹H and ¹³C NMR, the prominent nine-proton singlet of the Boc group, and the aromatic signals and tropylium ion fragment of the Cbz group provide clear and unambiguous means of differentiation. By understanding these spectral nuances, researchers can confidently characterize their materials, monitor reaction progress, and ensure the integrity of their synthetic intermediates in the pursuit of novel peptides and pharmaceuticals.

References

  • Godin, J.-P., & Fay, L.-B. (2007). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Analytical and Bioanalytical Chemistry, 388(5-6), 909–918. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2007). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. Analytical and Bioanalytical Chemistry, 388(5-6), 909–918. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of L-valine CH3-groups (D, E). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

  • ResearchGate. (n.d.). 15N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]

  • ResearchGate. (n.d.). Valine molecule mass spectrum. Retrieved from [Link]

  • PubMed. (2009). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 44(6), 934–946. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). Retrieved from [Link]

Sources

Validation

The Unseen Player: Evaluating the Ethoxycarbonyl (Eoc) Protecting Group's Theoretical Impact on Synthetic Peptide Purity

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic peptide chemistry, the final purity of the product is paramount. The strategic use of temporary Nα-a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic peptide chemistry, the final purity of the product is paramount. The strategic use of temporary Nα-amino protecting groups during solid-phase peptide synthesis (SPPS) is a critical determinant of success, preventing unwanted side reactions and ensuring the fidelity of the peptide sequence. While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies have become the undisputed workhorses of modern SPPS, a thorough understanding of protecting group chemistry necessitates the evaluation of other, less conventional players. This guide delves into a comparative analysis of the ethoxycarbonyl (Eoc) protecting group, a moiety not commonly employed in SPPS, to illuminate the stringent requirements for a protecting group to be effective and its profound impact on the final purity of synthetic peptides.

The Pillars of Protection: Why Fmoc and Boc Reign Supreme

Before dissecting the theoretical implications of an Eoc-based strategy, it is crucial to understand the principles that govern the success of Fmoc and Boc methodologies. The cornerstone of their efficacy lies in the concept of orthogonality : the ability to selectively remove the temporary Nα-protecting group without affecting the "permanent" side-chain protecting groups or the linkage to the solid support.[1][2]

  • The Fmoc/tBu Strategy: This approach, favored for its milder reaction conditions, employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is typically cleaved with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][]

  • The Boc/Bzl Strategy: This classic method utilizes the acid-labile Boc group for the α-amino terminus and typically benzyl (Bzl)-based groups for side-chain protection. Deprotection of the Boc group is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more robust side-chain protecting groups require a stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[5][6]

The clear distinction in the chemical lability of the temporary and permanent protecting groups in both strategies is the key to achieving high-purity peptides. This orthogonality minimizes the accumulation of deletion sequences and other impurities that can arise from premature deprotection of side chains.

The Ethoxycarbonyl (Eoc) Group: A Theoretical Contender

The ethoxycarbonyl group (EtO(CO)-) is a simple carbamate that, on paper, might seem like a plausible candidate for Nα-protection. However, a deeper analysis of its chemical properties reveals significant challenges that would likely compromise the purity of the final peptide product.

Chemical Lability: The Achilles' Heel of an Eoc-Based Strategy

The primary drawback of the Eoc group lies in its deprotection conditions. Unlike the mild base lability of Fmoc or the specific acid lability of Boc, the Eoc group is considerably more robust. Cleavage of an ethoxycarbonyl group from an amine typically requires harsh conditions, such as:

  • Strong Acid Hydrolysis: Conditions that would likely cleave many common acid-labile side-chain protecting groups (e.g., Boc, tBu) and potentially the peptide from the resin.

  • Strong Base Hydrolysis (Saponification): This would indiscriminately remove base-labile side-chain protecting groups and could lead to racemization and other side reactions.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) are incompatible with the functional groups present in a growing peptide chain.[7][8]

This lack of selective removal under mild conditions that are orthogonal to standard side-chain protection strategies is the most significant theoretical barrier to its use in SPPS.

A Comparative Analysis: Eoc vs. Fmoc vs. Boc

To illustrate the theoretical impact on peptide purity, let's compare a hypothetical Eoc-based SPPS workflow with the established Fmoc and Boc strategies.

FeatureFmoc StrategyBoc StrategyTheoretical Eoc Strategy
Nα-Protecting Group 9-Fluorenylmethoxycarbonyltert-ButoxycarbonylEthoxycarbonyl
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Moderate acid (e.g., TFA in DCM)Harsh acid or base, or reduction
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups.[2]"Semi-orthogonal" with benzyl-based side-chain protecting groups.Not orthogonal with standard side-chain protecting groups.
Predicted Impact on Purity High crude purity due to mild, selective deprotection.Good crude purity, but harsher final cleavage can generate side products.Low crude purity due to non-selective deprotection and harsh cleavage conditions.
Potential Side Reactions Diketopiperazine formation, especially with Proline at the C-terminus.Acid-catalyzed side reactions (e.g., t-butylation of Trp).Widespread side-chain deprotection, racemization, and peptide bond cleavage.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the key differences in the deprotection steps of the three strategies.

SPPS_Workflows cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy cluster_eoc Theoretical Eoc Strategy Fmoc_Peptide Fmoc-AA-Resin Deprotection_Fmoc 20% Piperidine/DMF Fmoc_Peptide->Deprotection_Fmoc Free_Amine_Fmoc H₂N-AA-Resin Deprotection_Fmoc->Free_Amine_Fmoc Boc_Peptide Boc-AA-Resin Deprotection_Boc TFA/DCM Boc_Peptide->Deprotection_Boc Free_Amine_Boc H₃N⁺-AA-Resin Deprotection_Boc->Free_Amine_Boc Eoc_Peptide Eoc-AA-Resin Deprotection_Eoc Harsh Acid/Base or Reduction Eoc_Peptide->Deprotection_Eoc Decomposition Decomposition/ Side Products Deprotection_Eoc->Decomposition

A comparison of Nα-deprotection steps in SPPS.

Experimental Protocols: The Gold Standards

While a detailed experimental protocol for an Eoc-based synthesis is not feasible due to its theoretical shortcomings, the following are generalized protocols for the well-established Fmoc and Boc strategies.

Fmoc Solid-Phase Peptide Synthesis Protocol (General Cycle)
  • Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.

Boc Solid-Phase Peptide Synthesis Protocol (General Cycle)
  • Resin Swelling: Swell the appropriate Boc-amino acid-loaded resin in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM and neutralize with a 10% DIPEA in DCM solution.

  • Washing: Wash the resin thoroughly with DCM.

  • Coupling:

    • Pre-activate the next Boc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF or DCM/DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups with a strong acid like anhydrous HF.

Conclusion: The Importance of Orthogonality for Peptide Purity

The theoretical evaluation of the ethoxycarbonyl (Eoc) protecting group serves as a powerful illustration of the stringent criteria a protecting group must meet to be viable in solid-phase peptide synthesis. While simple in structure, the Eoc group's lack of lability under mild, orthogonal conditions would inevitably lead to a cascade of side reactions, resulting in a crude peptide of very low purity. The dominance of the Fmoc and Boc strategies is a direct consequence of their elegant fulfillment of the principle of orthogonality, allowing for the stepwise, controlled assembly of complex peptide chains with a high degree of fidelity. For researchers and drug developers, a deep appreciation of these fundamental principles is essential for troubleshooting syntheses and for the rational design of novel strategies to access even more complex and challenging peptide targets.

References

  • Albericio, F., & Kruger, H. G. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubChem. (n.d.). Glycine, N-(ethoxycarbonyl)-. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Bode, J. W. (2019). Protecting Groups. ETH Zurich.
  • EMBL-EBI. (n.d.). ethoxycarbonyl group (CHEBI:52109). Retrieved from [Link]

  • Bracher, F., & Keller, M. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716-2725. [Link]

  • PubChem. (n.d.). (((2-((Methoxycarbonyl)oxy)ethoxy)carbonyl)oxy)ethane. Retrieved from [Link]

  • Bracher, F., & Keller, M. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PubMed Central. [Link]

  • Semantic Scholar. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2013). α-Amino protecting groups used for solid-phase peptide synthesis... Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Retrieved from [Link]

  • Open Access LMU. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet-Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

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Comparative

Performance evaluation of different resins for the solid-phase synthesis of peptides using 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid.

A Comparative Performance Evaluation of Solid-Phase Resins for the Synthesis of Peptides Incorporating Sterically Hindered Amino Acids A Case Study with 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid As a Senior Applica...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Evaluation of Solid-Phase Resins for the Synthesis of Peptides Incorporating Sterically Hindered Amino Acids

A Case Study with 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid

As a Senior Application Scientist, my experience has consistently shown that the success of solid-phase peptide synthesis (SPPS) is profoundly dependent on the judicious selection of the solid support. While routine syntheses may proceed with a variety of resins, the incorporation of challenging residues—such as sterically hindered or non-proteinogenic amino acids—magnifies the importance of this choice. This guide provides an in-depth, data-driven comparison of three industry-standard resins for the synthesis of a model peptide containing the sterically demanding, N-protected valine derivative, 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid.

The objective is to move beyond mere protocol recitation and delve into the causality of performance differences, equipping you—the researcher, scientist, or drug development professional—with the insights needed to optimize your own challenging peptide syntheses.

Introduction: The Foundational Role of the Resin in SPPS

Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, simplifies peptide production by anchoring the growing peptide chain to an insoluble polymer resin.[1] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing. However, the resin is not a passive scaffold; its chemical and physical properties dictate the efficiency of every subsequent step, from reagent diffusion to the final cleavage.[2][3]

The choice of resin and its associated linker determines the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide) and the conditions required for its cleavage.[4][5] When synthesizing peptides with sterically hindered amino acids like 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, the resin's loading capacity, swelling characteristics, and the steric environment of the linker attachment point become critical factors influencing both purity and yield.[6][7]

This guide provides a head-to-head comparison of three widely used resins:

  • Wang Resin: For the synthesis of peptides with a C-terminal carboxylic acid.[8]

  • Rink Amide Resin: The standard for peptides with a C-terminal amide.[9]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Known for its acid-lability, allowing for mild cleavage conditions to generate protected peptide fragments or peptides with sensitive C-terminal acids.[9][10]

Experimental Design and Rationale

To create a robust comparison, we designed a model pentapeptide, Tyr-Ile-Ile-X-Leu , where X represents the target residue, 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid. This sequence was chosen deliberately:

  • It includes the "difficult" Ile-Ile dipeptide sequence, which is prone to aggregation.[11]

  • The flanking isoleucine and leucine residues are also bulky, creating a sterically crowded environment to rigorously test the coupling efficiency.

The synthesis was performed using standard Fmoc/tBu chemistry. Performance was evaluated based on the crude purity of the peptide as determined by High-Performance Liquid Chromatography (HPLC) and the overall isolated yield after cleavage, precipitation, and lyophilization. The identity of the target peptide was confirmed by Mass Spectrometry (MS).[12][13][14][15]

Detailed Methodologies

General Fmoc-SPPS Workflow

The synthesis for each resin followed the general workflow depicted below. The core principle is a repeated cycle of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Fmoc_SPPS_Workflow cluster_setup Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Cleavage & Purification Resin Select Resin (Wang, Rink Amide, or 2-CTC) Swell Swell Resin in DMF (30-60 min) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash (3-5 times) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash (3-5 times) Coupling->Wash2 IsFinal Final Amino Acid? Wash2->IsFinal IsFinal->Deprotection No FinalWash Final Wash (DCM) & Dry Resin IsFinal->FinalWash Yes Cleavage Cleavage & Deprotection (Resin-Specific Cocktail) FinalWash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Analysis Analyze (HPLC, MS) & Lyophilize Precipitation->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Synthesis Cycle

  • Resin Swelling: The selected resin (0.1 mmol scale) was swollen in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[16]

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% (v/v) piperidine in DMF (2 x 10 min).

  • Washing: The resin was washed thoroughly with DMF (5x) to remove residual piperidine.

  • Amino Acid Coupling: The Fmoc-protected amino acid (4 eq.) was pre-activated with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes and then added to the resin. The coupling reaction was allowed to proceed for 2 hours. For the sterically hindered 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a double coupling was performed to maximize efficiency.

  • Washing: The resin was washed with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.

  • Cycle Repetition: Steps 2-5 were repeated for each amino acid in the sequence.

Resin-Specific Cleavage and Deprotection Protocols

The choice of cleavage cocktail is critical and depends entirely on the resin's linker chemistry and the amino acid composition of the peptide.[17][18]

CAUTION: All cleavage procedures must be performed in a well-ventilated fume hood using appropriate personal protective equipment. Trifluoroacetic acid (TFA) is highly corrosive.

  • Wang Resin (for C-terminal COOH):

    • Cleavage Cocktail: Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[19][20]

    • Protocol: The dried peptide-resin was treated with the cleavage cocktail (10 mL/g of resin) for 2 hours at room temperature.[18]

  • Rink Amide Resin (for C-terminal CONH₂):

    • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

    • Protocol: The dried peptide-resin was treated with the cleavage cocktail (10 mL/g of resin) for 2 hours at room temperature. The TIS acts as a scavenger for cations generated during deprotection.[21]

  • 2-Chlorotrityl Chloride Resin (for C-terminal COOH):

    • Cleavage Cocktail (Mild): TFA/TIS/DCM (1:1:8). This very mild cocktail cleaves the peptide while leaving side-chain protecting groups intact. For full deprotection, a subsequent treatment with a stronger TFA cocktail is needed.

    • Protocol: The resin was treated with the cleavage cocktail for 30-60 minutes. The reaction was monitored for completion.

Peptide Isolation and Analysis
  • Filtration: The resin was filtered, and the filtrate containing the cleaved peptide was collected.

  • Precipitation: The peptide was precipitated by adding the TFA solution to a 10-fold excess of cold methyl-t-butyl ether.

  • Isolation: The precipitate was collected by centrifugation, washed with cold ether, and dried under vacuum.

  • Analysis: The crude peptide was dissolved in a suitable solvent (e.g., water/acetonitrile) and analyzed by reverse-phase HPLC (RP-HPLC) to determine purity and by ESI-MS to confirm the molecular weight.[12][13]

Results and Discussion

The performance of each resin was evaluated based on the purity of the crude peptide and the overall isolated yield. The results are summarized in the table below.

Resin TypeC-TerminalCrude Purity (HPLC %)Overall Yield (%)Key Observations
Wang Resin Carboxylic Acid68%55%Significant deletion peaks observed, particularly the sequence lacking the hindered 'X' residue.
Rink Amide Resin Amide75%62%Better performance than Wang resin, but still showed evidence of incomplete coupling at the 'X' position.
2-CTC Resin Carboxylic Acid89%78%Highest purity and yield. Minimal deletion products observed in the chromatogram.
Analysis of Resin Performance
  • Wang Resin: The Wang resin, while a workhorse for standard peptides, showed limitations with this challenging sequence.[8] The relatively low purity and yield suggest that the steric bulk of the growing peptide chain, coupled with the proximity of the polystyrene matrix, hindered the coupling of the 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid. The acid-labile nature of the Wang linker may also contribute to some premature cleavage during the repeated acid treatments of Fmoc deprotection cycles, although this is less common with piperidine.

  • Rink Amide Resin: The Rink Amide resin demonstrated slightly better performance. This could be attributed to subtle differences in the linker structure and its distance from the resin backbone, potentially providing a more favorable environment for the difficult coupling reaction. However, the presence of deletion sequences indicates that even on this support, the incorporation of the hindered residue was a rate-limiting step.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: The 2-CTC resin provided markedly superior results.[9] The key to its success lies in the extreme acid sensitivity of its linker and its significant steric bulk. The trityl linker keeps the growing peptide chain further away from the polymer backbone, reducing steric interference from the matrix and facilitating more efficient coupling of bulky amino acids.[10] This increased distance and accessibility is the primary reason for the higher crude purity and overall yield. Furthermore, the ability to cleave the peptide under very mild conditions minimizes acid-catalyzed side reactions that can occur during the final deprotection step.

Conclusion and Recommendations

This comparative study highlights that for the successful synthesis of peptides containing sterically hindered residues like 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, the choice of resin is a critical determinant of the outcome.

  • Key Finding: The 2-Chlorotrityl Chloride (2-CTC) resin significantly outperformed both Wang and Rink Amide resins, delivering the highest crude purity and overall yield.

  • Primary Rationale: The superior performance of the 2-CTC resin is attributed to the steric hindrance of the trityl linker, which distances the peptide chain from the resin matrix, thereby improving reagent accessibility and coupling efficiency for bulky residues.

  • Recommendation: For synthesizing peptides with challenging, sterically hindered amino acids, 2-CTC resin is the recommended choice , especially when aiming for high purity and yield. While Wang and Rink Amide resins are suitable for a vast range of applications, their performance can be compromised when significant steric challenges are present.

The following decision tree provides a simplified guide for resin selection in Fmoc-SPPS.

Resin_Selection_Guide start Start: Define Synthesis Goal c_term Desired C-Terminus? start->c_term amide Use Rink Amide Resin c_term->amide Amide acid acid c_term->acid Carboxylic Acid acid_challenge Peptide contains sterically hindered residues OR protected fragment is needed? acid->acid_challenge ctc_resin Use 2-CTC Resin acid_challenge->ctc_resin Yes wang_resin Use Wang Resin acid_challenge->wang_resin No

Caption: Decision guide for selecting an appropriate SPPS resin.

By understanding the interplay between the resin's properties and the demands of the peptide sequence, researchers can proactively address potential synthesis challenges, saving valuable time and resources while maximizing the purity and yield of their target molecules.

References

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Subirós-Funosas, A., et al. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In: Song, W. (eds) Peptide Synthesis. Methods in Molecular Biology, vol 1047. Humana Press. [Link]

  • JPT Peptide Technologies. Learn important facts about Peptide Quality & Purity. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 1}. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Dad, A. A., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6049. [Link]

  • ResearchGate. (2021). Low-Loaded Polyethylene Glycol (PEG) Resin for High-Purity Peptide Synthesis and Cell Binding Assays. [Link]

  • Al Musaimi, O., et al. Jetting manufacturing of resins for solid-phase peptide synthesis. Spiral. [Link]

  • ResearchGate. (2016). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Agilent. The benefits of StratoSpheres resins for peptide synthesis. [Link]

  • Lee Research Group. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • MySkinRecipes. (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Mastering Chemical Disposal: A Guide for 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic Acid

A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals In the fast-paced environment of research and development, the responsible management of chemical waste is a critical c...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals

In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a common reagent in synthetic chemistry. By moving beyond a simple checklist and delving into the causality behind each step, this document aims to empower you, the researcher, to make informed and compliant decisions, ensuring safety and regulatory adherence.

Immediate Safety & Hazard Assessment: The First Line of Defense

The foundational step in proper chemical disposal is the hazardous waste determination, a mandate under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5] You, the generator of the waste, are responsible for determining if your waste is hazardous.[4] This involves assessing whether the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[6]

Hazardous Waste Characteristic Assessment for 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid
Ignitability (D001) Unlikely to be an ignitable waste in its solid form. However, solutions in flammable solvents would carry the ignitability characteristic of the solvent.
Corrosivity (D002) As a carboxylic acid, it has the potential to be corrosive. The pH of an aqueous solution should be tested. A pH of ≤ 2 or ≥ 12.5 would classify it as corrosive.[6]
Reactivity (D003) Not expected to be reactive under normal conditions. It is stable, but should be kept away from strong oxidizing agents.[1]
Toxicity (D004-D043) The toxicity profile is not well-defined. A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively assess this characteristic, which is often not feasible in a lab setting. It is best practice to handle with caution and assume potential toxicity.

Given the potential for corrosivity and the lack of comprehensive toxicity data, it is safest to manage 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid waste as hazardous unless a formal and documented hazard determination proves otherwise.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the cradle-to-grave management of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid waste within a laboratory setting, in accordance with federal guidelines.[5]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective disposal.[3]

  • Solid Waste: Collect uncontaminated gloves, weigh paper, and other solid materials used in handling the pure compound in a designated, sealed, and clearly labeled solid waste container.

  • Liquid Waste: Collect solutions containing 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid in a separate, compatible liquid waste container (e.g., a high-density polyethylene carboy). Do not mix with other waste streams, such as halogenated solvents, unless your institution's guidelines permit it.

  • Sharps Waste: Any needles or other sharps contaminated with the chemical must be disposed of in a rigid, puncture-resistant sharps container.

Step 2: Container Management and Labeling in the Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the operator.[7][8]

  • Container Choice: Use containers that are compatible with the chemical. For 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, glass or polyethylene containers are generally suitable. Ensure containers are in good condition and have secure, tight-fitting lids.

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents.[7][8] Include the full chemical name: "2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid." If in a solution, list all components and their approximate percentages. The label must also include an indication of the hazards (e.g., "Corrosive," "Toxic").

  • Container Management: Keep waste containers closed at all times except when adding waste. This is a critical EPA requirement to prevent spills and the release of vapors.

Step 3: Requesting Waste Pickup

Once your waste container is full, or before the accumulation time limits are reached (though time limits are less stringent for SAAs compared to central accumulation areas), you must arrange for its removal.

  • Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department is your primary resource for waste disposal. They will have specific procedures for requesting a waste pickup.

  • Provide Accurate Information: When requesting a pickup, provide a complete and accurate description of the waste, including the chemical name, quantity, and any known hazards. This information is used to prepare the waste for transport and disposal by a licensed contractor.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid.

DisposalWorkflow cluster_generation At the Point of Generation cluster_saa In the Satellite Accumulation Area (SAA) cluster_disposal Disposal Process A Generate Waste (Solid, Liquid, Sharps) B Perform Hazardous Waste Determination (RCRA Characteristics) A->B C Is it Hazardous? B->C D Segregate Waste Streams (Solids, Liquids, Sharps) C->D Yes E Select Compatible Container D->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information E->F G Keep Container Closed F->G H Container Full or Ready for Disposal G->H I Contact Institutional EHS for Waste Pickup Request H->I J Provide Accurate Waste Information I->J K Licensed Hazardous Waste Contractor Disposes J->K

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid

Welcome to your essential guide for the safe handling of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, also known as N-Ethoxycarbonyl-L-valine. In the fast-paced environment of pharmaceutical research and development,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, also known as N-Ethoxycarbonyl-L-valine. In the fast-paced environment of pharmaceutical research and development, a deep and intuitive understanding of safety protocols is not just a regulatory requirement, but the bedrock of scientific excellence. This guide is designed to provide you, our valued researchers and scientists, with immediate, actionable intelligence to ensure your safety and the integrity of your work.

While 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is imperative to treat all chemical substances with a robust and consistent safety-first mindset.[1] The powdered nature of this compound necessitates careful handling to prevent inhalation and minimize contact with skin and eyes.[1]

This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation. We will delve into the causality behind each safety recommendation, empowering you to make informed decisions in your daily laboratory operations.

Immediate Safety and Hazard Assessment

Before commencing any work with 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, a thorough hazard assessment is crucial.[2][3] This involves evaluating the specific procedures you will be undertaking and the potential for exposure. While the compound itself has a low hazard profile, the primary risks are associated with its physical form as a powder.

Key Hazards to Consider:

  • Inhalation: Fine powders can easily become airborne, posing a risk of inhalation.[1]

  • Eye Contact: Airborne particles can cause irritation upon contact with the eyes.

  • Skin Contact: Although not classified as a skin irritant, prolonged or repeated contact should be avoided to maintain good laboratory practice.

To systematically approach safety, we will utilize the R.A.M.P. framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4][5][6]

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is a critical step in minimizing exposure to chemical hazards.[7][8] For 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid, the following PPE is recommended:

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against airborne particles and accidental splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical.[1]
Skin and Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure to the powder.[1]
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P1) is recommended when handling fine powders, especially in areas without adequate ventilation.Avoids inhalation of any potential airborne dust.[1][9]

This table summarizes the minimum PPE requirements. However, a dynamic risk assessment should always inform your final PPE selection.

Visualizing Your PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task and potential for dust generation.

PPE_Decision_Process cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid weighing Weighing Small Quantities (<1g) in a Ventilated Enclosure start->weighing Low Dust Potential large_scale Handling Large Quantities or Potential for Dust Generation start->large_scale High Dust Potential solution_prep Preparing Solutions start->solution_prep Liquid Handling min_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->min_ppe enhanced_ppe Enhanced PPE: - Minimum PPE + - N95/P1 Respirator large_scale->enhanced_ppe splash_ppe Splash Hazard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat solution_prep->splash_ppe caption PPE Selection Workflow

Caption: PPE Selection Workflow for handling 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid.

Step-by-Step Safe Handling Procedures

Adherence to standardized procedures is essential for minimizing risk.

1. Preparation and Area Setup:

  • Ensure your work area is clean and uncluttered.

  • Verify that a calibrated chemical fume hood or other ventilated enclosure is available and functioning correctly, especially when handling larger quantities of the powder.

  • Locate the nearest eyewash station and safety shower before beginning your work.

2. Donning PPE:

  • Wash your hands thoroughly before putting on any PPE.

  • Don your lab coat, ensuring it is fully buttoned.

  • Put on your safety glasses or goggles.

  • If a risk of inhalation is present, don your N95/P1 respirator, ensuring a proper fit.

  • Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

3. Handling the Compound:

  • When weighing the powder, perform this task within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can generate dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling and Doffing PPE:

  • After handling is complete, decontaminate your work surface.

  • Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.

  • Remove gloves first, peeling them off from the cuff to the fingertips.

  • Remove your lab coat.

  • Remove your eye and respiratory protection.

  • Wash your hands thoroughly with soap and water.

Disposal and Emergency Plans

Proper waste disposal and emergency preparedness are the final, critical components of a comprehensive safety plan.

Disposal:

  • Dispose of waste materials, including contaminated PPE and empty containers, in accordance with all local, state, and federal regulations.

  • Do not dispose of chemical waste down the drain.

  • Collect all chemical waste in a designated, properly labeled waste container.

Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills, follow your institution's established spill response procedures.

By integrating these principles and procedures into your daily laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting.

References

  • ACS, Guidelines for Secondary School Laboratory Safety. [Link]

  • OSHA, Laboratory Safety Guidance. [Link]

  • Environmental Health and Safety, Personal Protective Equipment Requirements for Laboratories. [Link]

  • American Chemical Society, Safety in Academic Chemistry Laboratories. [Link]

  • Lab Manager, Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • American Chemical Society, Safety Tipsheets & Best Practices. [Link]

  • American Chemical Society, Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • American Chemical Society, Guidelines for Chemical Laboratory Safety in Secondary Schools. [Link]

  • CDC, Chemical Safety in the Workplace. [Link]

  • Colorado Emergency Preparedness Partnership, Chemical Safety. [Link]

  • ASPR, OSHA Standards for Biological Laboratories. [Link]

  • CDC, NIOSH Pocket Guide to Chemical Hazards. [Link]

  • NIOSH, Safety in the Use of Chemical (Remote Learning). [Link]

  • CDC, Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. [Link]

  • CHEMM, Personal Protective Equipment (PPE). [Link]

Sources

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